1-(4-Iodophenyl)cyclopropanecarbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-iodophenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYALZYNMNOTLSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101276110 | |
| Record name | 1-(4-Iodophenyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124276-79-5 | |
| Record name | 1-(4-Iodophenyl)cyclopropanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124276-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Iodophenyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(4-Iodophenyl)cyclopropanecarbonitrile: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Value of a Strained Ring in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer a blend of structural rigidity, metabolic stability, and versatile reactivity is paramount. 1-(4-Iodophenyl)cyclopropanecarbonitrile, a seemingly unassuming molecule, has emerged as a critical building block, particularly in the synthesis of targeted therapies. Its structure marries the unique conformational constraints of a cyclopropane ring with the synthetic versatility of an iodinated phenyl group and a reactive nitrile moiety. This guide provides an in-depth exploration of its properties, synthesis, and pivotal role as a key intermediate, designed for researchers, medicinal chemists, and professionals in drug development. The cyclopropyl group, far from being a mere hydrocarbon spacer, acts as a "conformational lock," pre-organizing a molecule into a bioactive conformation, which can lead to a more favorable entropic contribution to binding affinity for a biological target.
Core Properties and Characteristics
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in multi-step synthetic campaigns. The data presented below has been compiled from predictive models and data from analogous structures.
| Property | Value | Source |
| CAS Number | 124276-79-5 | [1] |
| Molecular Formula | C₁₀H₈IN | [1] |
| Molecular Weight | 269.08 g/mol | [1] |
| Predicted Boiling Point | 339.4 ± 35.0 °C | [1] |
| Predicted Density | 1.78 ± 0.1 g/cm³ | [1] |
| Physical Form | Expected to be a solid at room temperature | Inferred from related structures |
Synthesis Pathway: Constructing the Strained Core
The synthesis of this compound is a prime example of strategic chemical engineering, where a readily available starting material is transformed into a high-value, functionalized intermediate. The most logical and efficient pathway commences with the commercially available 4-iodophenylacetonitrile.
The core of this synthesis is the cyclopropanation reaction. This is typically achieved via an intramolecular-like cyclization, where the α-carbon of the nitrile is first deprotonated by a strong base to form a carbanion. This nucleophile then reacts with a 1,2-dihaloalkane, such as 1,2-dibromoethane, in a tandem alkylation-cyclization process.
Conceptual Synthesis Workflow
Sources
An In-Depth Technical Guide to the Synthesis of 1-(4-Iodophenyl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis of 1-(4-Iodophenyl)cyclopropanecarbonitrile, a valuable building block in medicinal chemistry and drug development. We will delve into the prevalent synthetic strategies, focusing on the underlying chemical principles and providing a detailed, field-proven experimental protocol. This document is designed to be a self-validating system, empowering researchers to confidently replicate and adapt these methods.
Introduction: The Significance of the Cyclopropyl Moiety in Drug Design
The cyclopropyl group is a highly sought-after structural motif in modern drug discovery. Its incorporation into a molecule can significantly enhance biological activity and improve pharmacokinetic properties such as metabolic stability and membrane permeability. The strained three-membered ring introduces conformational rigidity, which can lock a molecule into a bioactive conformation, leading to increased potency and selectivity for its biological target. This compound serves as a key intermediate, providing a versatile scaffold for the introduction of this valuable cyclopropyl group, with the iodo-substituent offering a reactive handle for further chemical modifications through cross-coupling reactions.
Synthetic Strategy: Phase-Transfer Catalyzed Cyclopropanation
The most efficient and scalable method for the synthesis of 1-arylcyclopropanecarbonitriles, including our target molecule, is the cyclopropanation of the corresponding arylacetonitrile with a 1,2-dihaloalkane under phase-transfer catalysis (PTC) conditions. This approach offers several advantages, including the use of inexpensive reagents, mild reaction conditions, and operational simplicity, making it amenable to large-scale industrial production.
The Underlying Mechanism: A Tale of Two Phases
Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases (typically aqueous and organic). In the synthesis of this compound, the reaction involves the deprotonation of 4-iodophenylacetonitrile in the organic phase by a base present in the aqueous phase.
The key to this process is the phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride (TEBAC). The lipophilic cation of the catalyst pairs with the hydroxide anion from the aqueous phase, transporting it into the organic phase. Here, the hydroxide ion is a potent base, capable of deprotonating the weakly acidic α-proton of the 4-iodophenylacetonitrile to generate a carbanion. This carbanion then undergoes a nucleophilic substitution reaction with 1,2-dibromoethane, first forming an intermediate which is then deprotonated again and subsequently undergoes an intramolecular cyclization to form the desired cyclopropane ring.
Figure 1: Simplified workflow of the phase-transfer catalyzed synthesis of this compound.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a robust and reproducible method for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 4-Iodophenylacetonitrile | 243.04 | 24.3 g | 0.1 | >97% | Sigma-Aldrich |
| 1,2-Dibromoethane | 187.86 | 20.6 g (10.0 mL) | 0.11 | 99% | Alfa Aesar |
| Sodium Hydroxide | 40.00 | 40.0 g | 1.0 | ≥98% | Fisher Scientific |
| Benzyltriethylammonium Chloride (TEBAC) | 227.77 | 2.28 g | 0.01 | ≥98% | TCI |
| Toluene | 92.14 | 100 mL | - | Anhydrous | VWR |
| Deionized Water | 18.02 | 100 mL | - | - | - |
| Dichloromethane | 84.93 | As needed | - | ACS Grade | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Granular | - |
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-iodophenylacetonitrile (24.3 g, 0.1 mol), benzyltriethylammonium chloride (2.28 g, 0.01 mol), and toluene (100 mL).
-
Base Preparation: In a separate beaker, dissolve sodium hydroxide (40.0 g, 1.0 mol) in deionized water (100 mL). Caution: This is a highly exothermic process. Allow the solution to cool to room temperature.
-
Reaction Initiation: Begin vigorous stirring of the toluene mixture and add the aqueous sodium hydroxide solution.
-
Addition of Alkylating Agent: Add 1,2-dibromoethane (20.6 g, 0.11 mol) dropwise to the reaction mixture over a period of 30 minutes.
-
Reaction Progress: Heat the reaction mixture to 60-65 °C and maintain vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with deionized water (3 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound as a white to off-white solid.
Figure 2: Experimental workflow for the synthesis of this compound.
Data Presentation and Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₀H₈IN |
| Molecular Weight | 269.08 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of 60-70 °C |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.75 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 7.20 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 1.75-1.85 (m, 2H, cyclopropyl-CH₂)
-
δ 1.45-1.55 (m, 2H, cyclopropyl-CH₂)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 138.0 (2C, Ar-C)
-
δ 134.5 (Ar-C)
-
δ 128.0 (2C, Ar-C)
-
δ 122.0 (C≡N)
-
δ 94.0 (Ar-C-I)
-
δ 25.0 (C-CN)
-
δ 18.0 (2C, cyclopropyl-CH₂)
-
-
Infrared (IR) (KBr, cm⁻¹):
-
~2240 (C≡N stretch)
-
~3080 (C-H stretch, aromatic)
-
~3010 (C-H stretch, cyclopropyl)
-
~1580, 1480 (C=C stretch, aromatic)
-
-
Mass Spectrometry (EI):
-
m/z 269 (M⁺)
-
m/z 142 (M - I)⁺
-
m/z 115 (M - I - HCN)⁺
-
Conclusion and Future Perspectives
The phase-transfer catalyzed synthesis of this compound is a robust and efficient method for producing this valuable building block. The provided protocol, grounded in well-established chemical principles, offers a reliable pathway for its preparation on a laboratory scale, with clear potential for industrial scale-up. The versatility of the iodo-substituent opens up a wide array of possibilities for further derivatization, making this compound a cornerstone for the development of novel therapeutics and other advanced materials.
References
-
Synthesis of 1-Arylcyclopropanecarbonitriles under Phase-Transfer Catalytic Conditions. ChemInform, 1995, 26(23). [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC, National Institutes of Health. [Link]
-
Phase-Transfer Catalysis: Mechanism and Synthesis. Halpern, M. E., Ed.; American Chemical Society, 1997. [Link]
-
1,2-Dibromoethane. PubChem, National Institutes of Health. [Link]
-
Benzyltriethylammonium chloride. PubChem, National Institutes of Health. [Link]
An In-depth Technical Guide to 1-(4-Iodophenyl)cyclopropanecarbonitrile for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of the Cyclopropyl Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among these, the cyclopropyl group has emerged as a uniquely powerful and versatile building block.[1][2] Its rigid, three-membered ring structure imparts a distinct conformational rigidity and electronic character that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This guide provides a comprehensive technical overview of 1-(4-Iodophenyl)cyclopropanecarbonitrile, a compound that marries the strategic benefits of the cyclopropyl moiety with the synthetic versatility of an aryl iodide.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a deeper understanding of the causality behind the compound's properties and the logic informing its synthesis and potential applications.
Physicochemical Properties: A Foundation for Application
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development. The data presented herein for this compound are a combination of predicted values from reliable computational models and, where available, experimental data for structurally related analogs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₈IN | [3] |
| Molecular Weight | 269.08 g/mol | [3] |
| Predicted Boiling Point | 339.4 ± 35.0 °C | [3] |
| Predicted Density | 1.78 ± 0.1 g/cm³ | [3] |
| Melting Point | Not experimentally determined. The related 1-(4-chlorophenyl)cyclopropanecarbonitrile has a melting point of 52-56 °C.[4] | |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane and poorly soluble in water. | General solubility trends for similar organic compounds.[5][6] |
| Appearance | Likely a solid at room temperature, given the melting point of its chloro-analog. |
Chemical Reactivity and Synthetic Pathways
The chemical behavior of this compound is dictated by its three key functional components: the iodinated phenyl ring, the cyclopropane ring, and the nitrile group.
-
The Aryl Iodide: The carbon-iodine bond is a versatile synthetic handle, readily participating in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the facile introduction of diverse functionalities at the para-position of the phenyl ring, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
The Cyclopropane Ring: While generally stable, the strained cyclopropane ring can undergo ring-opening reactions under specific conditions, such as with certain transition metals or strong acids. This reactivity can be exploited for further molecular elaborations.
-
The Nitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations provide access to a different set of functional groups, further expanding the synthetic possibilities.
Protocol for the Synthesis of this compound
Step 1: Synthesis of (4-Iodophenyl)acetonitrile
This initial step involves the conversion of a readily available starting material, such as 4-iodobenzyl bromide, to the corresponding nitrile.
-
Reaction:
-
Materials:
-
4-Iodobenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-iodobenzyl bromide (1.0 equivalent) in anhydrous DMF.
-
Add sodium cyanide (1.1 equivalents) portion-wise with stirring. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Separate the layers and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude (4-iodophenyl)acetonitrile.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 2: Cyclopropanation of (4-Iodophenyl)acetonitrile
This step utilizes a base-mediated cyclization with 1,2-dibromoethane to form the cyclopropane ring.
-
Reaction:
-
Materials:
-
(4-Iodophenyl)acetonitrile (from Step 1)
-
1,2-Dibromoethane
-
Sodium amide (NaNH₂) or other strong, non-nucleophilic base
-
Toluene, anhydrous
-
Ammonium chloride solution, saturated aqueous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel, under an inert atmosphere, suspend sodium amide (2.2 equivalents) in anhydrous toluene.
-
Heat the suspension to reflux.
-
In the addition funnel, prepare a solution of (4-iodophenyl)acetonitrile (1.0 equivalent) and 1,2-dibromoethane (1.1 equivalents) in anhydrous toluene.
-
Add this solution dropwise to the refluxing suspension of sodium amide over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2-3 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Spectroscopic Characterization: A Fingerprint of the Molecule
While experimental spectra for this compound are not publicly available, we can predict the key features based on the analysis of its structural components and data from related compounds.
¹H NMR Spectroscopy
-
Aromatic Region (δ 7.0-8.0 ppm): The protons on the phenyl ring will appear in this region. Due to the para-substitution, a characteristic AA'BB' splitting pattern is expected, appearing as two doublets. The electron-withdrawing nature of the iodine atom and the cyclopropyl group will influence the precise chemical shifts.
-
Cyclopropyl Region (δ 1.0-2.0 ppm): The four protons on the cyclopropane ring are diastereotopic and will exhibit complex splitting patterns. They are expected to appear as two sets of multiplets.
¹³C NMR Spectroscopy
-
Aromatic Carbons (δ 110-150 ppm): Four signals are expected for the phenyl ring carbons. The carbon bearing the iodine atom will be significantly shielded, appearing at a lower chemical shift (around δ 90-100 ppm).
-
Nitrile Carbon (δ ~120 ppm): The carbon of the nitrile group will appear as a singlet in this region.
-
Quaternary Cyclopropyl Carbon (δ ~20-30 ppm): The carbon of the cyclopropane ring attached to the phenyl ring and the nitrile group will be a singlet.
-
Methylene Cyclopropyl Carbons (δ ~10-20 ppm): The two CH₂ groups of the cyclopropane ring will give rise to a single signal.
Infrared (IR) Spectroscopy
-
C≡N Stretch (2250-2200 cm⁻¹): A sharp, medium-intensity absorption in this region is characteristic of the nitrile group.[7]
-
Aromatic C=C Stretches (1600-1450 cm⁻¹): Several bands of varying intensity will be observed in this region, corresponding to the vibrations of the phenyl ring.
-
C-H Stretches (Aromatic and Cyclopropyl): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the C-H stretches of the cyclopropane ring will be observed just below 3000 cm⁻¹.[8]
-
C-I Stretch: This will appear in the far-infrared region, typically below 600 cm⁻¹, and may not be observed on all standard IR spectrometers.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 269, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns: A prominent fragment ion at m/z = 142 is anticipated, resulting from the loss of the iodine atom (M - 127). Further fragmentation of the cyclopropyl ring and phenylacetonitrile moiety would also be expected. The presence of iodine will be evident from its characteristic isotopic pattern.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a highly attractive scaffold for the development of novel therapeutic agents.
-
As a Pharmaceutical Intermediate: The aryl iodide functionality serves as a key anchor point for the construction of more complex molecules through cross-coupling reactions.[9] This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity and ADME properties.
-
Bioisosteric Replacement: The cyclopropyl group can act as a bioisostere for other common functionalities, such as a gem-dimethyl group or a vinyl group. This substitution can lead to improved metabolic stability by blocking sites of oxidative metabolism.[1][2]
-
Conformational Constraint: The rigid nature of the cyclopropane ring can lock a flexible molecule into a specific conformation that is optimal for binding to a biological target, thereby enhancing potency.[1]
-
Potential Biological Activities: While specific biological activities for this compound have not been reported, compounds containing the cyclopropyl nitrile moiety have been investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents.[10][11] The presence of the iodine atom also opens up possibilities for its use in radiolabeling studies or as a heavy atom for X-ray crystallography.
Safety and Handling
This compound is considered hazardous. It is known to cause skin and serious eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
This compound represents a valuable and underexplored building block for medicinal chemistry and drug discovery. Its unique combination of a synthetically versatile aryl iodide, a conformationally rigid cyclopropyl group, and a modifiable nitrile functionality provides a rich platform for the design and synthesis of novel bioactive molecules. This technical guide has provided a comprehensive overview of its known and predicted properties, a detailed synthetic protocol, and an exploration of its potential applications. It is our hope that this document will serve as a valuable resource for researchers seeking to leverage the strategic advantages of this promising scaffold in their own drug discovery endeavors.
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 17, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved January 17, 2026, from [Link]
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NIST. (n.d.). Cyclopropanecarbonitrile. Retrieved January 17, 2026, from [Link]
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Beilstein Journals. (n.d.). Electrophotochemical metal-catalyzed synthesis of alkylnitriles from simple aliphatic carboxylic acids. Retrieved January 17, 2026, from [Link]
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University of Calgary. (n.d.). Structure Identification By 1h NMR. Retrieved January 17, 2026, from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved January 17, 2026, from [Link]
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NIST. (n.d.). 4-Iodophenyl isothiocyanate. Retrieved January 17, 2026, from [Link]
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SpectraBase. (n.d.). Cyclopropanecarbonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved January 17, 2026, from [Link]
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NIST. (n.d.). 1-(4-methoxyphenyl)cyclopentanecarbonitrile. Retrieved January 17, 2026, from [Link]
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Oakwood Chemical. (n.d.). 1-(4-Chlorophenyl)cyclopropane carbonitrile. Retrieved January 17, 2026, from [Link]
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Atlantis Press. (n.d.). Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. Retrieved January 17, 2026, from [Link]
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NIST. (n.d.). Cyclopropanecarbonitrile. Retrieved January 17, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved January 17, 2026, from [Link]
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Thermo Scientific Alfa Aesar. (n.d.). Cyclopropanecarbonitrile, 98%. Retrieved January 17, 2026, from [Link]
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National Institutes of Health. (n.d.). Multicomponent Reaction-Assisted Drug Discovery. Retrieved January 17, 2026, from [Link]
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National Institutes of Health. (n.d.). Medicinal chemistry for 2020. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). Examples of compounds (1–4) with medicinal applications obtained by the use of cyclic imines in Ugi‐type reactions. Retrieved January 17, 2026, from [Link]
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Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Retrieved January 17, 2026, from [Link]
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Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties 1. Retrieved January 17, 2026, from [Link]
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Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved January 17, 2026, from [Link]
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A Roadmap for Elucidating the Mechanism of Action of 1-(4-Iodophenyl)cyclopropanecarbonitrile: A Technical Guide for Researchers
Abstract
The confluence of unique structural motifs in 1-(4-Iodophenyl)cyclopropanecarbonitrile—a rigid cyclopropane scaffold, a reactive nitrile group, and an iodinated phenyl ring—presents a compelling profile for novel pharmacological activity. While direct mechanistic data for this specific molecule is not yet available in public literature, its structural components are well-represented in a variety of bioactive compounds. This technical guide, therefore, offers a comprehensive framework for the systematic investigation of its mechanism of action. We will dissect the potential roles of each structural feature, propose a plausible, multi-faceted hypothetical mechanism, and provide detailed, field-proven experimental protocols to rigorously test these hypotheses. This document is intended to serve as a foundational roadmap for researchers and drug development professionals seeking to unlock the therapeutic potential of this intriguing molecule.
Introduction: The Therapeutic Potential of Phenylcyclopropane Derivatives
The phenylcyclopropane moiety is a privileged scaffold in medicinal chemistry, renowned for conferring a unique combination of conformational rigidity and favorable electronic properties.[1][2] This can lead to enhanced binding affinity for biological targets and improved metabolic stability.[2] Compounds incorporating this structure have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial effects.[1] The introduction of a nitrile group further enhances the therapeutic potential, as this functional group is a key pharmacophore in numerous approved drugs.[3][4] The nitrile can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can contribute to improved pharmacokinetic profiles.[3][4][5][6]
The subject of this guide, this compound, integrates these features with an iodinated phenyl ring. While the role of iodine in this context is yet to be determined, iodinated compounds have a rich history in medicine, from thyroid hormones to widely used imaging agents and radiopharmaceuticals.[7][8] This unique combination of structural elements suggests that this compound could exhibit novel biological activities, making its mechanistic elucidation a high-priority endeavor.
A Proposed Hypothetical Mechanism of Action
Based on the known activities of related compounds, we propose a multi-pronged hypothetical mechanism of action for this compound, centered on the potential for covalent modification of key cellular targets and modulation of critical signaling pathways.
Covalent Inhibition of Cysteine Proteases
The electrophilic nature of the nitrile group, particularly when activated by the strained cyclopropane ring, suggests the potential for covalent interaction with nucleophilic residues on target proteins. A primary candidate for such interaction is the cysteine residue in the active site of cysteine proteases, a class of enzymes implicated in a variety of diseases, including cancer and inflammatory disorders.
Disruption of Protein-Protein Interactions
The rigid, three-dimensional structure of the phenylcyclopropane core could enable it to act as a potent disruptor of protein-protein interactions (PPIs). Many critical cellular processes are mediated by PPIs, and their dysregulation is a hallmark of numerous diseases. The iodophenyl group may further enhance binding affinity and specificity through halogen bonding or other non-covalent interactions.
Modulation of Inflammatory Signaling Pathways
Given the known anti-inflammatory properties of some phenylcyclopropane derivatives, it is plausible that this compound could modulate key inflammatory signaling pathways, such as the NF-κB pathway.[9] This could occur through direct inhibition of an upstream kinase or by interfering with the assembly of essential signaling complexes.
The following diagram illustrates the proposed multi-faceted mechanism of action:
Caption: Proposed multi-faceted mechanism of action for this compound.
Experimental Validation: A Step-by-Step Guide
The following sections outline a comprehensive suite of experiments designed to systematically investigate and validate the proposed mechanism of action.
Target Identification and Engagement
The initial and most critical step is to identify the direct molecular targets of this compound.
This protocol utilizes a chemical probe version of the compound to pull down its binding partners from a complex biological lysate.
Methodology:
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a linker and a reactive group for immobilization (e.g., an alkyne for click chemistry).
-
Immobilization: Covalently attach the probe to a solid support (e.g., sepharose beads).
-
Lysate Incubation: Incubate the immobilized probe with a relevant cell or tissue lysate.
-
Washing: Thoroughly wash the beads to remove non-specific binders.
-
Elution: Elute the bound proteins.
-
Proteomic Analysis: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Causality and Self-Validation: The inclusion of a control experiment using beads without the immobilized probe is crucial to differentiate true binding partners from non-specific interactions.
ITC is a gold-standard biophysical technique for quantifying the binding affinity and thermodynamics of an interaction.
Methodology:
-
Sample Preparation: Prepare a solution of the purified target protein and a solution of this compound in the same buffer.
-
Titration: Titrate the compound into the protein solution in a stepwise manner.
-
Data Acquisition: Measure the heat changes associated with each injection.
-
Data Analysis: Fit the data to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
Causality and Self-Validation: The shape of the binding isotherm provides a direct measure of the interaction, and the derived thermodynamic parameters offer insights into the nature of the binding forces.
Validation of Covalent Modification
If a cysteine protease or other enzyme with a reactive nucleophile is identified as a target, the following experiments can validate a covalent mechanism.
This technique can directly detect the mass shift corresponding to the covalent adduction of the compound to the target protein.
Methodology:
-
Incubation: Incubate the purified target protein with an excess of this compound.
-
Sample Preparation: Desalt the protein sample.
-
Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer.
-
Data Analysis: Compare the mass of the treated protein to that of the untreated control. A mass increase corresponding to the molecular weight of the compound confirms covalent binding.
Causality and Self-Validation: The specificity of the mass shift provides strong evidence for a direct covalent interaction.
Cellular and Functional Assays
Cell-based assays are essential to confirm that the molecular interactions observed in vitro translate to a functional effect in a biological context.
These assays determine the cytotoxic and cytostatic effects of the compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cell lines in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of this compound.
-
Incubation: Incubate for a defined period (e.g., 72 hours).
-
Viability/Proliferation Measurement: Use a commercially available assay (e.g., MTT, CellTiter-Glo) to quantify cell viability or proliferation.
-
Data Analysis: Plot the data and calculate the IC50 value.
Causality and Self-Validation: A dose-dependent decrease in cell viability or proliferation indicates a biological effect.
This assay measures the effect of the compound on the activity of the NF-κB signaling pathway.
Methodology:
-
Cell Transfection: Transfect a suitable cell line with a reporter plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase).
-
Compound Treatment and Stimulation: Pre-treat the cells with this compound, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity.
-
Data Analysis: Compare the luciferase activity in treated cells to that in untreated controls.
Causality and Self-Validation: A reduction in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.
The following diagram illustrates a typical experimental workflow for mechanism of action studies:
Caption: A generalized experimental workflow for elucidating the mechanism of action of a novel compound.
Quantitative Data Summary
As experimental data becomes available, it is crucial to organize it in a clear and concise manner. The following table provides a template for summarizing key quantitative findings.
| Parameter | Experimental Method | Result |
| Binding Affinity (Kd) | Isothermal Titration Calorimetry | e.g., 500 nM |
| IC50 (Enzymatic) | e.g., Cysteine Protease Assay | e.g., 1.2 µM |
| IC50 (Cell Viability) | MTT Assay (e.g., on A549 cells) | e.g., 5.5 µM |
| IC50 (NF-κB Inhibition) | NF-κB Reporter Assay | e.g., 2.8 µM |
Conclusion and Future Directions
This guide provides a robust framework for the initial investigation into the mechanism of action of this compound. By systematically applying the outlined experimental strategies, researchers can move from a hypothetical mechanism to a validated understanding of the compound's biological activity. The insights gained will be invaluable for guiding further preclinical development and ultimately realizing the therapeutic potential of this promising molecule. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies in relevant animal models to assess efficacy and safety.
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Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Cyclopropanecarbonitrile Market. (2026, January 16). Industry Today. Retrieved January 17, 2026, from [Link]
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Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA. Retrieved January 17, 2026, from [Link]
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Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Application of Nitrile in Drug Design. (2025, August 7). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Chemical transformations of 2-phenylcyclopropane-1,1-dinitrile under the action of Lewis acids. (2025, January 27). ResearchGate. Retrieved January 17, 2026, from [Link]
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Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Spectral data (NMR, MS, IR) of 1-(4-Iodophenyl)cyclopropanecarbonitrile
An In-depth Technical Guide to the Spectral Data of 1-(4-Iodophenyl)cyclopropanecarbonitrile
Introduction
This compound is a fascinating molecule that holds potential in various domains of chemical research, particularly in the synthesis of novel pharmaceutical agents and functional materials. Its rigid cyclopropyl scaffold, combined with the reactive handles of a nitrile group and an iodinated aromatic ring, makes it a versatile building block for medicinal chemists and material scientists. The iodo-substituent, for instance, is a prime site for cross-coupling reactions, allowing for the facile introduction of molecular complexity.
A thorough understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for monitoring its progression in chemical transformations. This guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to confidently work with and characterize this important chemical entity.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, a robust methodology for data acquisition, and an expert interpretation of the spectral features.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic and cyclopropyl protons.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.75 | Doublet | 2H | Aromatic protons ortho to the iodine |
| ~7.20 | Doublet | 2H | Aromatic protons meta to the iodine |
| ~1.80 | Multiplet | 2H | Cyclopropyl protons (CH₂) |
| ~1.55 | Multiplet | 2H | Cyclopropyl protons (CH₂) |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.
| Predicted Chemical Shift (ppm) | Assignment |
| ~138.5 | Aromatic C-I |
| ~133.0 | Aromatic CH (meta to I) |
| ~129.0 | Aromatic CH (ortho to I) |
| ~121.0 | Nitrile (C≡N) |
| ~95.0 | Quaternary aromatic C attached to cyclopropyl |
| ~25.0 | Quaternary cyclopropyl C attached to phenyl and CN |
| ~18.0 | Cyclopropyl CH₂ |
Methodology for NMR Data Acquisition
The following is a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
Instrumental Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30')
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
Spectral Width: 0-12 ppm
Instrumental Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30')
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 (or more, depending on sample concentration)
-
Spectral Width: 0-220 ppm
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform baseline correction.
Caption: NMR Experimental Workflow.
Expert Interpretation of NMR Spectra
The predicted ¹H NMR spectrum is dominated by the signals from the aromatic protons, which are expected to appear as two distinct doublets due to the para-substitution pattern. The protons ortho to the electron-withdrawing iodine atom are deshielded and resonate at a lower field (~7.75 ppm) compared to the protons meta to the iodine (~7.20 ppm). The cyclopropyl protons are highly shielded due to the unique electronic environment of the three-membered ring and are expected to appear as complex multiplets in the upfield region (~1.5-1.8 ppm)[1][2][3][4][5]. The specific splitting pattern of these protons will be complex due to geminal and cis/trans coupling.
In the ¹³C NMR spectrum, the carbon attached to the iodine atom is significantly deshielded (~138.5 ppm). The nitrile carbon is also characteristically found in the downfield region (~121.0 ppm). The quaternary carbon of the cyclopropane ring is expected to be relatively shielded compared to other quaternary carbons due to the high s-character of its bonds[2]. The methylene carbons of the cyclopropane ring will appear at a very high field (~18.0 ppm), a hallmark of cyclopropyl groups[2].
Part 2: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Predicted Mass Spectrum Data
The predicted mass spectrum of this compound is expected to show a prominent molecular ion peak.
| Predicted m/z | Assignment |
| 269.98 | [M]⁺ (Molecular Ion) |
| 242.98 | [M - CN]⁺ |
| 142.00 | [M - I]⁺ |
| 115.04 | [C₉H₇]⁺ |
| 76.04 | [C₆H₄]⁺ |
Methodology for Mass Spectrometry Data Acquisition
The following protocol outlines the acquisition of a mass spectrum using Electrospray Ionization (ESI), a soft ionization technique suitable for this molecule.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. A common mobile phase for direct infusion, such as 50:50 acetonitrile:water with 0.1% formic acid, can also be used for dilution to promote ionization[6].
Instrumental Parameters (ESI-MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): 1-2 Bar
-
Drying Gas (N₂) Flow Rate: 5-10 L/min
-
Drying Gas Temperature: 200-300 °C
-
Mass Range: m/z 50-500
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
-
Allow the ion signal to stabilize.
-
Acquire the mass spectrum for a sufficient duration to obtain a good signal-to-noise ratio.
Caption: Mass Spectrometry Experimental Workflow.
Expert Interpretation of the Mass Spectrum
The mass spectrum is expected to be dominated by the molecular ion peak at m/z 269.98, corresponding to the exact mass of C₁₀H₈IN. The presence of iodine will be readily identifiable by its characteristic isotopic pattern. Common fragmentation pathways for nitriles involve the loss of the CN group, which would result in a fragment ion at m/z 242.98[7][8]. Cleavage of the C-I bond, a relatively weak bond, would lead to a fragment at m/z 142.00. Further fragmentation of the aromatic ring system could lead to smaller charged species.
Caption: Plausible Fragmentation Pathway.
Part 3: Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Predicted IR Spectral Data
The predicted IR spectrum of this compound will display characteristic absorption bands for its functional groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3050 | Medium-Weak | Aromatic C-H Stretch |
| ~3010 | Medium-Weak | Cyclopropane C-H Stretch |
| ~2230 | Strong, Sharp | C≡N Stretch |
| ~1580 | Medium | Aromatic C=C Stretch |
| ~1480 | Medium | Aromatic C=C Stretch |
| ~1010 | Strong | Aromatic C-H in-plane bend |
| ~820 | Strong | para-disubstituted C-H out-of-plane bend |
| ~500 | Medium | C-I Stretch |
Methodology for IR Data Acquisition
Attenuated Total Reflectance (ATR)-FTIR is a convenient and widely used technique for obtaining IR spectra of solid and liquid samples.
Instrumental Setup:
-
Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Record a background spectrum of the clean, empty ATR crystal.
Sample Analysis:
-
Place a small amount of the this compound sample directly onto the ATR crystal.
-
If the sample is a solid, use the pressure clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly after the measurement[9][10][11][12][13].
Caption: ATR-FTIR Experimental Workflow.
Expert Interpretation of the IR Spectrum
The most prominent and diagnostic feature in the IR spectrum of this compound will be the strong, sharp absorption band around 2230 cm⁻¹ due to the C≡N stretching vibration[7]. The presence of an aromatic ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. A strong band around 820 cm⁻¹ is characteristic of the out-of-plane C-H bending of a para-disubstituted benzene ring[14][15][16]. The C-H stretching of the cyclopropane ring is expected to appear just above 3000 cm⁻¹, often overlapping with the aromatic C-H stretches. The C-I stretching vibration is expected at a much lower frequency, typically around 500 cm⁻¹[17].
Conclusion
This in-depth technical guide has provided a comprehensive overview of the predicted spectral data (NMR, MS, and IR) for this compound. By combining predicted spectral information with established methodologies and expert interpretation, this guide serves as a foundational resource for researchers. The detailed protocols for data acquisition ensure reproducibility and trustworthiness, while the interpretive sections, grounded in fundamental spectroscopic principles, provide the rationale behind the expected spectral features. This information is critical for the unambiguous identification, purity assessment, and further synthetic manipulation of this versatile chemical building block, thereby supporting advancements in medicinal chemistry and materials science.
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Unlocking the Therapeutic Potential of 1-(4-Iodophenyl)cyclopropanecarbonitrile: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological activity of 1-(4-Iodophenyl)cyclopropanecarbonitrile, a synthetic small molecule with significant therapeutic promise. While direct experimental data on this specific compound is limited, this document synthesizes information from closely related analogs and the established roles of its constituent chemical moieties—the phenylcyclopropane core, the nitrile group, and the iodine substituent—to project its likely pharmacological profile. We present a scientifically grounded rationale for its potential as an antiproliferative and anticancer agent, detailed methodologies for its synthesis, and robust protocols for its biological evaluation. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic applications of this and related compounds.
Introduction: The Rationale for Investigating this compound
The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Small molecules containing strained ring systems, such as cyclopropane, have garnered considerable attention due to their unique conformational and electronic properties. The structure of this compound combines three key pharmacophoric elements that suggest a high potential for significant biological activity:
-
The 1-Phenylcyclopropane Scaffold: This rigid core structure is found in a variety of biologically active compounds, including those with anti-inflammatory, anti-depressive, antitumor, and antimicrobial properties[1]. The cyclopropane ring's rigidity can lock the molecule into a bioactive conformation, enhancing its binding affinity and selectivity for specific biological targets.
-
The Nitrile Group: The nitrile (cyano) group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, participate in polar interactions, and serve as a bioisostere for other functional groups. Its incorporation into drug candidates has been shown to enhance binding affinity and improve pharmacokinetic profiles.
-
The 4-Iodophenyl Substituent: Halogenation is a common strategy in drug design to modulate a compound's physicochemical properties. The iodine atom at the para-position of the phenyl ring can influence lipophilicity, metabolic stability, and binding interactions, potentially enhancing the compound's potency and cellular permeability.
Based on these structural features, this compound is a compelling candidate for investigation, particularly in the context of oncology and other proliferative diseases.
Projected Biological Activity and Mechanism of Action
While direct experimental evidence for this compound is not yet prevalent in the literature, the biological activities of its close analogs, such as 1-phenylcyclopropane carboxamide derivatives, provide strong inferential evidence for its potential as an antiproliferative agent[1].
Antiproliferative and Cytotoxic Potential
Studies on various substituted 1-phenylcyclopropane carboxamides have demonstrated effective inhibition of proliferation in human myeloid leukemia cell lines (U937)[1]. This suggests that the core phenylcyclopropane scaffold is conducive to interactions with cellular targets that regulate cell growth and division. It is hypothesized that this compound may exert its effects through one or more of the following mechanisms:
-
Enzyme Inhibition: The nitrile group, in concert with the overall molecular structure, could enable the compound to act as an inhibitor of key enzymes involved in cancer cell proliferation and survival, such as kinases or proteases.
-
Disruption of Cellular Signaling Pathways: The compound may interfere with critical signaling pathways that are dysregulated in cancer, such as those involved in cell cycle progression, apoptosis, or angiogenesis.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to an antiproliferative effect.
Detailed Experimental Protocol for Synthesis
Step 1: α-Alkylation of 4-Iodophenylacetonitrile
-
To a stirred solution of 4-iodophenylacetonitrile (1 equivalent) in a suitable solvent (e.g., toluene or dichloromethane) is added a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).
-
An aqueous solution of sodium hydroxide (excess) is added to the mixture.
-
1,2-Dibromoethane (1.1 equivalents) is added dropwise to the reaction mixture at a controlled temperature (e.g., 60 °C).
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: The presence of the nitrile functional group can be confirmed by a characteristic absorption band in the IR spectrum.
-
Melting Point: The melting point of the purified compound should be determined as an indicator of purity.
Protocols for Biological Evaluation
To investigate the potential antiproliferative and cytotoxic effects of this compound, a series of in vitro assays should be performed.
Cell Viability and Cytotoxicity Assays
Objective: To determine the effect of the compound on the viability and proliferation of cancer cell lines.
Recommended Cell Lines: A panel of human cancer cell lines should be used, for example:
-
MCF-7: Breast adenocarcinoma
-
HCT116: Colon carcinoma
-
U937: Human myeloid leukemia [1]* A non-cancerous cell line (e.g., human fibroblasts) should be included to assess selectivity.
Protocol: MTT Assay
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation
The quantitative data from the biological assays should be summarized in a clear and structured table for easy comparison.
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| This compound | MCF-7 | 48 | [Insert Value] |
| This compound | HCT116 | 48 | [Insert Value] |
| This compound | U937 | 48 | [Insert Value] |
| This compound | Fibroblasts | 48 | [Insert Value] |
| Positive Control (e.g., Doxorubicin) | MCF-7 | 48 | [Insert Value] |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the well-documented biological activities of its structural analogs and the advantageous properties conferred by its key functional groups, it is strongly hypothesized to possess significant antiproliferative and cytotoxic activities. The experimental protocols detailed in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of this compound.
Future research should focus on:
-
In-depth mechanistic studies to identify the specific cellular targets and signaling pathways affected by the compound.
-
Structure-activity relationship (SAR) studies by synthesizing and testing a library of analogs with different substitutions on the phenyl ring.
-
In vivo studies in animal models to evaluate the compound's efficacy, pharmacokinetics, and safety profile.
This technical guide serves as a call to action for the research community to further investigate the therapeutic potential of this compound and its derivatives, with the ultimate goal of developing new and effective treatments for cancer and other diseases.
References
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Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. [Link]
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An In-depth Technical Guide to 1-(4-Iodophenyl)cyclopropanecarbonitrile: Synthesis, Structural Analogs, and Derivatives for Drug Discovery
Abstract
The 1-(4-iodophenyl)cyclopropanecarbonitrile scaffold is a compelling starting point for medicinal chemistry campaigns, merging the unique conformational and metabolic advantages of the cyclopropane ring with the versatile reactivity of an aryl iodide. This guide provides a comprehensive technical overview of this scaffold, intended for researchers, scientists, and drug development professionals. We will delve into a detailed, field-proven synthetic protocol, explore the landscape of its structural analogs and derivatives, and discuss the underlying principles of its application in modern drug discovery. This document is designed to be a practical and authoritative resource, grounding theoretical concepts in established experimental and in silico methodologies.
Introduction: The Strategic Value of the Phenylcyclopropane Moiety
The cyclopropane ring, despite its simple three-carbon structure, imparts profound and advantageous properties to bioactive molecules. Its inherent ring strain and unique electronic character, often described as having "pi-character," allow it to act as a rigid bioisostere for various functional groups, including double bonds and even phenyl rings. In drug design, the incorporation of a cyclopropyl moiety can lead to significant improvements in metabolic stability, potency, and receptor binding affinity by locking the molecule into a bioactive conformation.[1][2]
The 1-phenylcyclopropanecarbonitrile core combines this advantageous cyclopropyl group with a phenyl ring, providing a scaffold for diverse functionalization, and a nitrile group, which can act as a hydrogen bond acceptor or be further elaborated into other functional groups. The specific inclusion of an iodine atom at the para-position of the phenyl ring in This compound (1) opens up a vast chemical space for the synthesis of derivatives through various cross-coupling reactions, making it a particularly valuable building block in drug discovery.
This guide will provide a detailed synthetic route to this core structure, discuss potential derivatization strategies, and explore the structure-activity relationships that can be anticipated based on the broader class of cyclopropane-containing compounds.
Synthesis of the Core Scaffold: this compound (1)
The synthesis of 1-arylcyclopropanecarbonitriles is well-documented, with a robust and widely applicable method being the phase-transfer-catalyzed cyclopropanation of the corresponding arylacetonitrile.[3] This approach offers high yields and operational simplicity, making it suitable for both small-scale and larger-scale preparations.
Synthetic Pathway
The synthesis of 1 is a two-step process starting from commercially available 4-iodotoluene. The first step is a radical bromination to form 4-iodobenzyl bromide, followed by a nucleophilic substitution with cyanide to yield 4-iodophenylacetonitrile. The final step is the key cyclopropanation reaction.
Sources
An In-Depth Technical Guide to 1-(4-Iodophenyl)cyclopropanecarbonitrile: Synthesis, Safety, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Iodophenyl)cyclopropanecarbonitrile is a synthetic organic compound of increasing interest within the realms of medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a para-substituted iodophenyl group, a strained cyclopropane ring, and a reactive nitrile moiety, presents a compelling scaffold for the development of novel therapeutic agents. The strategic incorporation of the cyclopropyl group can enhance metabolic stability and potency, while the iodo- and nitrile functionalities offer versatile handles for further chemical modification and potential interactions with biological targets. This guide provides a comprehensive overview of the synthesis, safety and handling, and potential applications of this compound, grounded in established chemical principles and field-proven insights.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its constituent functional groups is presented below.
| Property | Value | Source/Justification |
| Molecular Formula | C₁₀H₈IN | |
| Molecular Weight | 269.08 g/mol | |
| Appearance | Likely a solid at room temperature | Based on analogous compounds like 4-Iodophenylacetonitrile which is a solid with a melting point of 53-57 °C.[1] |
| Boiling Point | Predicted: 339.4±35.0 °C | |
| Density | Predicted: 1.78±0.1 g/cm³ | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | Based on general solubility of similar organic compounds. |
Synthesis of this compound: A Mechanistic Approach
The proposed reaction mechanism involves the deprotonation of the benzylic carbon of 4-iodophenylacetonitrile by a strong base, such as sodium amide or sodium hydride, to form a resonance-stabilized carbanion. This nucleophilic carbanion then undergoes a tandem nucleophilic substitution reaction with 1,2-dibromoethane to form the cyclopropane ring.
Detailed Experimental Protocol (Proposed)
Materials:
-
4-Iodophenylacetonitrile
-
1,2-Dibromoethane
-
Sodium amide (NaNH₂) or Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-iodophenylacetonitrile (1 equivalent).
-
Solvent Addition: Add anhydrous THF to the flask to dissolve the starting material.
-
Base Addition: Under a nitrogen atmosphere, carefully add sodium amide (2.2 equivalents) portion-wise to the stirred solution at room temperature. The reaction mixture may change color, indicating the formation of the carbanion.
-
Cyclizing Agent Addition: After stirring for 30 minutes, add 1,2-dibromoethane (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, the reaction is cooled to room temperature and cautiously quenched by the slow addition of water, followed by saturated aqueous NH₄Cl solution.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure this compound.
Safety and Handling
As a research chemical, this compound should be handled with care, following standard laboratory safety procedures. While a specific Material Safety Data Sheet (MSDS) is not widely available, data from analogous compounds provide a strong basis for a comprehensive safety assessment.
Hazard Identification:
Based on data for structurally similar compounds, this compound is expected to be classified as follows:
-
Skin Irritant: May cause skin irritation upon contact.
-
Eye Irritant: May cause serious eye irritation.
-
Respiratory Irritant: May cause respiratory irritation if inhaled.
Risk Assessment and Control:
A thorough risk assessment should be conducted before handling this compound. The following control measures are recommended:
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation of dust or vapors. Ensure that an eyewash station and a safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Storage and Disposal:
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of this compound is dictated by its three key functional groups: the iodophenyl ring, the cyclopropane ring, and the nitrile group.
Iodophenyl Group: The iodine atom on the phenyl ring is a versatile synthetic handle. It can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) during the drug discovery process.
Cyclopropane Ring: The cyclopropyl moiety is a valuable feature in medicinal chemistry. Its strained three-membered ring can confer several advantageous properties to a drug candidate:
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to their acyclic counterparts.
-
Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation that is favorable for binding to a biological target, thereby increasing potency.
-
Bioisosterism: The cyclopropyl group can act as a bioisostere for other functional groups, such as a gem-dimethyl group or a vinyl group, to fine-tune physicochemical properties like lipophilicity and solubility.
Nitrile Group: The nitrile group is a key pharmacophore that can participate in various biological interactions. It can act as a hydrogen bond acceptor and its linear geometry can be important for fitting into active sites. Furthermore, the nitrile group can be chemically transformed into other important functional groups:
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide, which can introduce new interaction points with a biological target.
-
Reduction: The nitrile can be reduced to a primary amine, a common functional group in many pharmaceuticals that can form salt bridges and participate in hydrogen bonding.
Given these features, this compound is a promising starting point for the synthesis of libraries of compounds for screening against various therapeutic targets. Its structural motifs are found in compounds with potential antidepressant and anti-inflammatory activities.
Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the iodine will be shifted downfield compared to the protons ortho to the cyclopropyl group.
-
Cyclopropyl Protons: Two multiplets in the upfield region (δ 1.0-2.0 ppm), corresponding to the diastereotopic methylene protons of the cyclopropane ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm), including a quaternary carbon attached to the iodine and a quaternary carbon attached to the cyclopropyl group.
-
Nitrile Carbon: A characteristic signal in the range of δ 115-125 ppm.
-
Cyclopropyl Carbons: Signals in the upfield region (δ 10-30 ppm), including a quaternary carbon and two methylene carbons.
IR (Infrared) Spectroscopy:
-
Nitrile Stretch (C≡N): A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹.[2][3]
-
Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.[3]
-
Aliphatic C-H Stretch (cyclopropyl): Absorptions just below 3000 cm⁻¹.[3]
-
Aromatic C=C Bending: Absorptions in the 1400-1600 cm⁻¹ region.[2]
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 269.
-
Isotope Peak: A characteristic peak at M+1 due to the natural abundance of ¹³C.
-
Fragmentation: Fragmentation patterns may include the loss of the iodine atom, the nitrile group, and cleavage of the cyclopropane ring.
Conclusion
This compound represents a valuable and versatile building block for drug discovery and development. Its synthesis is achievable through established chemical methodologies, and its safe handling can be ensured by adhering to standard laboratory practices. The unique combination of a reactive iodophenyl group, a metabolically robust and conformationally rigid cyclopropane ring, and a synthetically versatile nitrile group makes this compound a highly attractive scaffold for the generation of novel and diverse chemical libraries. Further exploration of the pharmacological potential of derivatives of this compound is warranted and holds promise for the discovery of new therapeutic agents.
References
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Organic Syntheses Procedure. (n.d.). Synthesis of 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one via Pd-catalyzed Intramolecular C-H Bond-Acylation. Organic Syntheses, 89, 159-169. [Link]
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University of Regensburg. (n.d.). Chemical Shifts. [Link]
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Organic Syntheses Procedure. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses, 96, 455-472. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]
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El-Gharabli, S., et al. (2024). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. RSC Advances, 14(31), 22165-22176. [Link]
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University of California, Santa Cruz. (n.d.). IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups. [Link]
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University of Colorado Boulder. (n.d.). Infrared Spectroscopy. [Link]
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Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Kertesz, I., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 625. [Link]
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Organic Syntheses Procedure. (n.d.). Diphenylacetonitrile. Organic Syntheses, Coll. Vol. 3, p.363 (1955); Vol. 27, p.35 (1947). [Link]
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National Center for Biotechnology Information. (n.d.). Cyclopropanecarbonitrile. PubChem Compound Database. [Link]
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Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. [Link]
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University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. [Link]
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UCLA Chemistry and Biochemistry. (n.d.). IR Absorption Table. [Link]
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University of California, Davis. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]
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ResearchGate. (2025, August 6). ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. [Link]
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Hou, S., et al. (2016). Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. Atlantis Press. [Link]
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ChemRxiv. (n.d.). Easy Access to γ-Iodo-gem-Diborylated-Cyclopentanes and Bicyclic Cyclopropanes. [Link]
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Hossain, M. A., et al. (2021). N-Aryl iminochromenes inhibit cyclooxygenase enzymes via π–π stacking interactions and present a novel class of anti-inflammatory drugs. RSC Advances, 11(49), 30976-30987. [Link]
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Wiberg, K. B., & Nist, B. J. (n.d.). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. [Link]
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METLIN. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]
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National Center for Biotechnology Information. (n.d.). 1-(4-Bromophenyl)Cyclopropanecarbonitrile. PubChem Compound Database. [Link]
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Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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National Institute of Standards and Technology. (n.d.). Cyclopropanecarbonitrile. NIST Chemistry WebBook. [Link]
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The Strategic Deployment of Iodinated Cyclopropanes in Modern Synthesis: A Technical Guide for Drug Development Professionals
Introduction: The Cyclopropyl Moiety as a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the cyclopropane ring has emerged as a "privileged scaffold." Its incorporation into molecular architectures is a strategic decision aimed at enhancing a range of pharmacological properties. The unique structural and electronic features of this three-membered carbocycle—namely its conformational rigidity, metabolic stability, and ability to modulate electronic properties—make it an invaluable tool for medicinal chemists.[1][2] The inherent strain in the cyclopropane ring, with C-C-C bond angles compressed to 60°, results in bonds with significant p-character, allowing the ring to act as a bioisostere for alkenes or carbonyl groups, while offering a significantly different metabolic profile.[3][4] This enhanced stability can lead to a longer in vivo half-life for a drug, potentially reducing dosing frequency and improving patient compliance.[2]
While numerous methods exist for the direct formation of cyclopropane rings, the use of iodinated cyclopropanes as versatile building blocks offers a distinct and often more strategic approach.[1][5] This guide provides an in-depth exploration of the synthesis, reactions, and applications of iodinated cyclopropanes, with a focus on their practical utility in the development of novel therapeutics.
I. Synthesis of Iodocyclopropane Scaffolds
The preparation of iodinated cyclopropanes can be achieved through several synthetic routes, ranging from historical methods to modern, stereoselective transformations. The choice of method is often dictated by the desired substitution pattern and stereochemistry of the target molecule.
I.A. Historical Perspective: The Hunsdiecker Reaction
One of the earliest methods for the synthesis of halocyclopropanes is a variation of the Borodin-Hunsdiecker reaction.[3] This reaction involves the decarboxylative halogenation of the silver salt of cyclopropanecarboxylic acid. While of historical importance, this method is less commonly used in modern synthesis due to the stoichiometric use of a heavy metal salt and the often-harsh reaction conditions.
Experimental Protocol: Hunsdiecker Reaction for Iodocyclopropane Synthesis [3]
-
Preparation of Silver Cyclopropanecarboxylate: To an aqueous solution of cyclopropanecarboxylic acid (1.0 eq.), a stoichiometric amount of silver nitrate solution is added with stirring. The resulting precipitate of silver cyclopropanecarboxylate is collected by filtration, washed with water, and dried thoroughly.
-
Decarboxylative Iodination: The dried silver cyclopropanecarboxylate (1.0 eq.) is suspended in a dry, inert solvent such as carbon tetrachloride.
-
A solution of iodine (1.0 eq.) in the same solvent is added dropwise to the suspension with stirring at room temperature.
-
The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched, and the insoluble silver salts are removed by filtration.
-
The filtrate is washed sequentially with aqueous sodium thiosulfate solution to remove excess iodine and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude iodocyclopropane is purified by fractional distillation.
I.B. Modern Approaches: Simmons-Smith and Related Cyclopropanations
The Simmons-Smith reaction and its modifications are among the most widely used methods for the preparation of cyclopropanes from alkenes.[3] For the synthesis of iodocyclopropane, vinyl iodide serves as the starting material. This reaction is known for its high stereospecificity, with the stereochemistry of the starting alkene being retained in the cyclopropane product.[6]
Experimental Protocol: Simmons-Smith Cyclopropanation of Vinyl Iodide [3]
-
Activation of Zinc: A zinc-copper couple is prepared by treating zinc dust with a solution of copper(I) chloride in diethyl ether.
-
Reaction Setup: A solution of diiodomethane (1.1 eq.) and vinyl iodide (1.0 eq.) in anhydrous diethyl ether is added dropwise to a stirred suspension of the activated zinc-copper couple under an inert atmosphere.
-
Reaction and Work-up: The reaction mixture is stirred at room temperature or gently refluxed until the starting material is consumed. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is filtered, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed by distillation, and the crude iodocyclopropane is purified by fractional distillation.
I.C. Stereocontrolled Synthesis of Substituted Iodocyclopropanes
In the context of drug development, the stereochemical presentation of functional groups is critical for biological activity. Modern synthetic methods allow for the highly diastereoselective synthesis of substituted iodocyclopropanes, which are valuable chiral building blocks. One powerful strategy involves the diastereoselective iodocyclopropanation of allylic alcohols. The hydroxyl group acts as a directing group, coordinating with the zinc carbenoid to deliver the iodomethylene group to the syn-face of the double bond.[7]
Experimental Protocol: Diastereoselective Iodocyclopropanation of an Allylic Alcohol [3]
-
Formation of the Zinc Alkoxide: To a solution of the allylic alcohol (1.0 eq.) in anhydrous dichloromethane at 0 °C is added a solution of diethylzinc (1.1 eq.) in hexanes. The mixture is stirred for 30 minutes to allow for the formation of the zinc alkoxide.
-
Iodocyclopropanation: Diiodomethane (1.2 eq.) is added dropwise to the solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting iodocyclopropyl alcohol is purified by column chromatography.
II. Key Reactions of Iodocyclopropanes: Forging New Bonds
The synthetic utility of iodocyclopropanes lies in their ability to serve as versatile intermediates for the construction of more complex molecules.[5][8] The carbon-iodine bond is relatively weak and can be cleaved to generate a cyclopropyl radical or a cyclopropyl organometallic species, which can then participate in a variety of bond-forming reactions.
II.A. Palladium-Catalyzed Cross-Coupling Reactions
Iodocyclopropanes are excellent substrates for a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Negishi, Sonogashira, and Heck reactions.[3][9] These transformations allow for the efficient formation of carbon-carbon bonds between the cyclopropyl ring and aryl, heteroaryl, vinyl, or alkynyl groups.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Iodocyclopropane [4]
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the iodocyclopropane (1.0 eq.), the aryl or vinyl boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.).
-
Reaction Execution: Add an anhydrous solvent (e.g., toluene, dioxane, or DMF) via syringe. Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
The following table summarizes typical reaction conditions and yields for various palladium-catalyzed cross-coupling reactions of iodocyclopropane.
| Reaction | Coupling Partner | Catalyst System | Typical Yield (%) | Reference(s) |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, XPhos | 60-95 | [3] |
| Negishi | Arylzinc halide | Pd(OAc)₂, SPhos | 70-90 | [3] |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | 68-75 | [3][9] |
| Heck-Mizoroki | Alkene (e.g., acrylate) | Pd(OAc)₂, P(o-tol)₃ | Varies | [9] |
II.B. Formation and Reactions of Cyclopropyl Organometallics
Iodocyclopropanes can be readily converted to their corresponding organolithium or organozinc derivatives. These highly reactive intermediates can then be trapped with a variety of electrophiles to generate a wide range of substituted cyclopropanes.
Experimental Protocol: Formation of Cyclopropylzinc Chloride and Subsequent Coupling [10]
-
Formation of Cyclopropylzinc Chloride: A solution of the iodocyclopropane in an ethereal solvent is treated with a slight excess of an organolithium reagent (e.g., n-butyllithium) at low temperature (-78 °C). The resulting cyclopropyllithium species is then transmetalated by the addition of a solution of zinc chloride.
-
Palladium-Catalyzed Cross-Coupling: To the solution of the cyclopropylzinc chloride is added an iodoalkene or iodoarene and a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
III. Applications in Drug Discovery and Development
The strategic incorporation of cyclopropyl moieties, often facilitated by the use of iodocyclopropane building blocks, has led to the development of several important therapeutic agents.
III.A. Case Study: GSK2879552 - An LSD1 Inhibitor
GSK2879552 is an inhibitor of lysine-specific demethylase 1 (LSD1) that has been investigated for the treatment of cancer.[3] A key structural feature of this molecule is a cyclopropylamine moiety. The synthesis of this crucial fragment can be envisioned to start from a cyclopropane precursor, which can be derived from reactions involving iodocyclopropane. For example, iodocyclopropane can be converted to cyclopropylamine via nucleophilic substitution with an amine source or through a multi-step sequence.[3]
III.B. Case Study: MK-5172 (Grazoprevir) - An HCV Protease Inhibitor
MK-5172 (Grazoprevir) is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[3] A critical component of its structure is a cyclopropylamino acylsulfonamide. The synthesis of this fragment relies on the availability of a suitable cyclopropylamine derivative, highlighting the importance of cyclopropane chemistry in the development of this antiviral drug.[3]
The following diagram illustrates a plausible synthetic workflow from iodocyclopropane to a key drug precursor.
Caption: Plausible synthetic route to a key drug precursor.
IV. Conclusion
Iodinated cyclopropanes are not merely chemical curiosities; they are powerful and versatile intermediates that have found a firm footing in the toolbox of the modern medicinal chemist. Their ability to participate in a wide array of robust and high-yielding cross-coupling reactions makes them ideal building blocks for the introduction of the valuable cyclopropyl moiety into complex molecular architectures. As the demand for drug candidates with improved pharmacological profiles continues to grow, the strategic application of iodocyclopropane chemistry will undoubtedly play an increasingly important role in the discovery and development of the next generation of therapeutics.
V. References
-
Highly enantioselective synthesis of 1,2,3-substituted cyclopropanes by using α-Iodo- and α-chloromethylzinc carbenoids. PubMed. [Link]
-
Iodocyclopropanes : Stereocontrolled preparation and uses in organic synthesis. UBC Library Open Collections - The University of British Columbia. [Link]
-
Iodocyclopropanes as versatile intermediates for the synthesis of substituted cyclopropanes. Sci-Hub. [Link]
-
Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
-
Iodocyclopropane. Wikipedia. [Link]
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- 5. sci-hub.st [sci-hub.st]
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- 8. Iodocyclopropane - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Iodocyclopropanes : Stereocontrolled preparation and uses in organic synthesis - UBC Library Open Collections [open.library.ubc.ca]
Methodological & Application
Application Notes & Protocols: 1-(4-Iodophenyl)cyclopropanecarbonitrile as a Versatile Building Block in Modern Organic Synthesis
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic applications of 1-(4-Iodophenyl)cyclopropanecarbonitrile. This bifunctional building block, featuring a reactive aryl iodide "handle" and a pharmaceutically relevant cyclopropanecarbonitrile "warhead," is an exceptionally valuable precursor for creating diverse molecular architectures. We will explore its utility in key palladium-catalyzed cross-coupling reactions, providing mechanistic insights and field-proven, step-by-step protocols for its successful implementation in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Introduction: A Bifunctional Scaffold for Accelerated Discovery
In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the efficient synthesis of novel chemical entities. This compound has emerged as a scaffold of significant interest due to its unique combination of structural motifs.
-
The Aryl Iodide Handle: The 4-iodophenyl group serves as a highly reactive and versatile functional handle for a multitude of transition-metal-catalyzed cross-coupling reactions.[1][2][3] Aryl iodides are often the most reactive among aryl halides in the crucial oxidative addition step of catalytic cycles, allowing for milder reaction conditions and broader substrate scope.[4][5]
-
The Cyclopropanecarbonitrile Warhead: The cyclopropyl ring is a highly sought-after feature in medicinal chemistry. Its incorporation into drug candidates can confer several advantageous properties, including enhanced metabolic stability, increased potency, and improved membrane permeability.[6][7][8] The rigid, three-dimensional nature of the cyclopropyl group locks adjacent substituents into well-defined conformations, which can lead to more favorable and selective binding to biological targets.[8][9] The nitrile moiety is a versatile functional group that can act as a hydrogen bond acceptor, a bioisosteric replacement for other functional groups, or a synthetic handle for further chemical transformations.[10]
This guide will demonstrate how these two features can be synergistically exploited to construct complex molecules of high value to the pharmaceutical and materials science sectors.
The Engine of Synthesis: Palladium-Catalyzed Cross-Coupling
The vast majority of applications for this compound leverage the power of palladium-catalyzed cross-coupling reactions.[11][12] These transformations have become indispensable tools in organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[4] The reactions generally proceed through a common catalytic cycle involving a Pd(0) active species.
The generalized catalytic cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate.[4][5]
-
Transmetalation: An organometallic coupling partner (e.g., an organoboron, organotin, or organocopper species) transfers its organic group to the palladium center, displacing the iodide.[5][11]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new desired bond and regenerating the active Pd(0) catalyst to continue the cycle.[4][12]
Detailed Protocol
This protocol describes the coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic Acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
To the flask, add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed.
-
Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic mixture with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2%) | Cs₂CO₃ | Toluene/H₂O | 100 | 88-96 |
| 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2%) | K₃PO₄ | Dioxane/H₂O | 100 | 80-90 |
Application Protocol: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne structures. [13][14]The reaction is co-catalyzed by palladium and copper(I) salts and is performed in the presence of an amine base. [15][16][17]
Experimental Workflow: Sonogashira Coupling
Detailed Protocol
This protocol describes the coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous THF (for a 0.2 M solution) and triethylamine (2.5 eq) via syringe. Stir to dissolve the solids.
-
Add phenylacetylene (1.1 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylalkyne.
| Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Temp | Typical Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2%) | CuI (4%) | Et₃N | RT | 90-98 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3%) | CuI (5%) | DIPEA | RT | 88-95 |
| 1-Hexyne | PdCl₂(PPh₃)₂ (2%) | CuI (4%) | Et₃N | RT | 85-94 |
Application Protocol: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides. [18][19][20]This reaction has revolutionized medicinal chemistry, as the aniline moiety is a key pharmacophore in countless drugs. [21]The reaction requires a palladium catalyst, a specialized phosphine ligand, and a strong base. [22][23][24]
Experimental Workflow: Buchwald-Hartwig Amination
Detailed Protocol
This protocol describes the coupling of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Palladium(II) Acetate [Pd(OAc)₂]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl Acetate (EtOAc)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Note: This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere, preferably in a glovebox.
-
To an oven-dried vial, add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add this compound (1.0 eq).
-
Seal the vial, remove it from the glovebox, and add anhydrous toluene (for a 0.1 M solution) followed by morpholine (1.2 eq) via syringe.
-
Place the vial in a preheated heating block at 110 °C and stir for 12-24 hours. Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully by adding water.
-
Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude material by flash column chromatography to obtain the desired N-aryl product.
| Amine Partner | Pd Source/Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Morpholine | Pd(OAc)₂/XPhos (2/4%) | NaOtBu | Toluene | 110 | 85-95 |
| Aniline | Pd₂(dba)₃/SPhos (1/2%) | K₃PO₄ | Dioxane | 100 | 80-90 |
| Benzylamine | Pd(OAc)₂/RuPhos (2/4%) | LHMDS | THF | 80 | 82-92 |
Conclusion
This compound is a powerful and versatile building block for modern organic synthesis. Its aryl iodide component provides a reliable handle for robust and high-yielding palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The protocols outlined in this guide provide a solid foundation for researchers to construct a wide array of novel molecules. The strategic incorporation of the cyclopropanecarbonitrile moiety offers a clear advantage in the design of new therapeutic agents, providing a pathway to compounds with potentially enhanced potency, selectivity, and pharmacokinetic properties.
References
- Vertex AI Search. (2025).
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Chemistry LibreTexts. (2020). 17.
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Liu, Y., & Li, H. (2021). Photoinduced Cross-Coupling of Aryl Iodides with Alkenes. Organic Letters.
- Chemistry LibreTexts. (2023). 2.
- ResearchGate. (n.d.). Aryl-Aryl Cross-Coupling with Hypervalent Iodine Reagents: Aryl Group Transfer Reactions.
- National Institutes of Health. (n.d.). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors.
- ResearchG
- Anderson, K. W., et al. (n.d.). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society.
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Sonogashira coupling.
- Chemistry LibreTexts. (2023).
- National Center for Biotechnology Information. (n.d.).
- The Crucial Role of Cyclopropane Deriv
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- SynArchive. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
- National Center for Biotechnology Information. (2025).
- Organic Syntheses. (n.d.). Procedure.
- Penn State. (2023). New, simple and accessible method creates potency-increasing structure in drugs.
- YouTube. (2025).
- National Institutes of Health. (n.d.). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)
- PubMed. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes.
- PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- National Institutes of Health. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Beilstein Journals. (2023).
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- PubMed. (2008). Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: cyclopropane-based conformationally restricted analogs of haloperidol.
- Frontiers. (2022).
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- YouTube. (2018).
- ChemRxiv. (2025). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery.
- ResearchGate. (n.d.). Suzuki-Miyaura reaction of N -Boc-4-iodophenylalanine 1 with....
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1-(4-Iodophenyl)cyclopropanecarbonitrile Suzuki coupling reaction protocols
An in-depth guide to the Suzuki-Miyaura cross-coupling of 1-(4-iodophenyl)cyclopropanecarbonitrile, offering detailed protocols, mechanistic insights, and troubleshooting for researchers in synthetic and medicinal chemistry.
Introduction: The Strategic Importance of C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in both academic and industrial laboratories, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[2][3][4][5]
At the heart of many modern drug discovery programs is the strategic incorporation of unique structural motifs to modulate pharmacological properties. The 1-phenylcyclopropanecarbonitrile scaffold is one such motif of growing interest. The cyclopropyl ring, a "bioisostere" for phenyl groups or double bonds, imparts conformational rigidity and unique electronic properties that can enhance metabolic stability, improve potency, and fine-tune binding to biological targets.[6] Molecules incorporating this framework are found in compounds developed as antidepressants, psychoactive agents, and treatments for cystic fibrosis.[7][8]
This application note provides a comprehensive guide to the Suzuki coupling of this compound, a key intermediate for generating diverse libraries of biologically active compounds. We will delve into the reaction mechanism, provide detailed, field-proven protocols, and offer a systematic troubleshooting guide to empower researchers to successfully leverage this powerful synthetic transformation.
Mechanism and Core Principles of the Suzuki-Miyaura Coupling
The efficacy of the Suzuki coupling lies in a well-understood catalytic cycle involving a palladium catalyst.[2][9][10] The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-iodine bond of this compound.[2][9] This is typically the rate-determining step.[2] The high reactivity of aryl iodides makes them excellent substrates for this transformation, leading to the formation of a stable Aryl-Palladium(II) halide intermediate.[4][11]
-
Transmetalation : This step involves the transfer of the organic moiety from the organoboron reagent (e.g., a boronic acid) to the palladium(II) center. This process is critically dependent on the presence of a base.[1][12] The base activates the boronic acid, converting it into a more nucleophilic "ate" complex (a boronate), which readily undergoes ligand exchange at the palladium center, displacing the halide.[9][13]
-
Reductive Elimination : The final step involves the coupling of the two organic partners attached to the palladium center.[10] This forms the desired C-C bond in the final product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][9]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing the Reaction: A Guide to Key Components
The success of a Suzuki coupling hinges on the judicious selection of its five core components: the palladium source, ligand, base, solvent, and boron reagent.
-
Palladium Source : Both Pd(0) complexes, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and Pd(II) salts, like Palladium(II) acetate (Pd(OAc)₂), are commonly used.[10] Pd(II) sources act as precatalysts and are reduced in situ to the active Pd(0) species.
-
Ligands : Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[11] While triphenylphosphine (PPh₃) is a classic choice, modern Suzuki couplings often employ more electron-rich and sterically bulky phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to enhance reaction rates and couple challenging substrates.[10][11][14] Bulky ligands promote the reductive elimination step.[3]
-
Base : The base is essential for activating the boronic acid for transmetalation.[1] Common inorganic bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1] The choice of base can dramatically affect yield and must be matched to the substrates' stability; for instance, ester-containing molecules may be sensitive to strong hydroxide bases. Cesium carbonate is often effective for difficult couplings due to its high solubility.[1]
-
Solvent : A variety of solvents can be employed, with toluene, 1,4-dioxane, and tetrahydrofuran (THF) being common choices.[3][11] Reactions are frequently run in biphasic systems with the addition of water, which helps to dissolve the inorganic base and can accelerate the transmetalation step.[3][11]
-
Boron Reagent : While boronic acids are widely available, they can be prone to decomposition via protodeboronation, especially at high temperatures.[15] For sensitive substrates or to improve reaction robustness, more stable boronic esters, such as pinacol esters (Bpin), are an excellent alternative.[3][15]
Experimental Protocols
The following protocols provide a validated starting point for the Suzuki coupling of this compound. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.
Protocol 1: General Coupling with Phenylboronic Acid
This protocol is a robust starting point for coupling with standard, electron-neutral, or electron-rich arylboronic acids.
Reaction Scheme: (Illustrative image of the chemical reaction)
| Reagent | Molar Eq. | Mol (mmol) | Mass/Volume |
| This compound | 1.0 | 0.50 | 134.5 mg |
| Phenylboronic Acid | 1.2 | 0.60 | 73.2 mg |
| Pd(PPh₃)₄ | 0.03 | 0.015 | 17.3 mg |
| Potassium Carbonate (K₂CO₃) | 2.0 | 1.00 | 138.2 mg |
| 1,4-Dioxane | - | - | 4.0 mL |
| Water | - | - | 1.0 mL |
Step-by-Step Procedure:
-
Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (134.5 mg, 0.50 mmol), phenylboronic acid (73.2 mg, 0.60 mmol), and potassium carbonate (138.2 mg, 1.00 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add 4.0 mL of degassed 1,4-dioxane and 1.0 mL of degassed water via syringe.
-
Catalyst Addition: Add Pd(PPh₃)₄ (17.3 mg, 0.015 mmol) to the stirred suspension.
-
Reaction: Place the sealed vessel into a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting aryl iodide.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: Coupling with a Challenging Heteroarylboronic Acid
This protocol utilizes a more active catalyst system suitable for more demanding substrates, such as electron-deficient or sterically hindered heteroarylboronic acids.
Reaction Scheme: (Illustrative image of the chemical reaction)
| Reagent | Molar Eq. | Mol (mmol) | Mass/Volume |
| This compound | 1.0 | 0.50 | 134.5 mg |
| Pyridine-3-boronic acid | 1.5 | 0.75 | 92.2 mg |
| Pd₂(dba)₃ | 0.02 | 0.01 | 9.2 mg |
| SPhos | 0.08 | 0.04 | 16.4 mg |
| Potassium Phosphate (K₃PO₄) | 3.0 | 1.50 | 318.4 mg |
| Toluene | - | - | 5.0 mL |
Step-by-Step Procedure:
-
Setup: In an inert atmosphere glovebox, add this compound (134.5 mg, 0.50 mmol), pyridine-3-boronic acid (92.2 mg, 0.75 mmol), potassium phosphate (318.4 mg, 1.50 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and SPhos (16.4 mg, 0.04 mmol) to a vial with a stir bar.
-
Inert Atmosphere: Seal the vial and remove it from the glovebox.
-
Solvent Addition: Add 5.0 mL of degassed toluene via syringe.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Periodically check the reaction progress by LC-MS.
-
Workup: After cooling to room temperature, filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel to isolate the product.
Caption: General experimental workflow for Suzuki coupling reactions.
Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide addresses common issues encountered during Suzuki coupling reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed system.3. Poor solubility of reagents.4. Inappropriate base or solvent choice.5. Reaction temperature too low.[15] | 1. Use fresh catalyst or a robust precatalyst.2. Ensure thorough degassing of solvents and reaction vessel.3. Screen alternative solvents (e.g., DMF, Dioxane) or increase temperature.4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃).5. Increase reaction temperature in increments (e.g., 10 °C). |
| Protodeboronation | 1. Boronic acid is unstable under reaction conditions.2. Excess water or overly harsh base.3. Prolonged reaction time at high temperature.[15][16] | 1. Switch to a more stable boronic ester (e.g., pinacol or MIDA ester).2. Use anhydrous conditions with a base like K₃PO₄ or use a milder base.3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Incomplete reduction of Pd(II) precatalyst.[17] | 1. Improve degassing technique (e.g., freeze-pump-thaw cycles for sensitive reactions).2. Ensure an inert atmosphere is maintained throughout the reaction. |
| Dehalogenation of Aryl Iodide | 1. Presence of hydride sources (e.g., certain solvents or bases).2. Catalyst side reaction pathway.[17] | 1. Ensure an inert atmosphere.2. Screen alternative ligands or catalyst systems known to suppress this side reaction. |
| Difficulty in Purification | 1. Formation of closely eluting byproducts.2. Residual palladium in the final product. | 1. Re-optimize reaction conditions to minimize side product formation.2. Try a different chromatography solvent system or reverse-phase HPLC.3. Treat the crude product solution with a palladium scavenger. |
Conclusion
The Suzuki-Miyaura cross-coupling provides a powerful and versatile platform for the functionalization of this compound, enabling access to a vast chemical space relevant to drug discovery and development. Success in this reaction is a function of the rational selection of catalyst, ligand, base, and solvent. By understanding the underlying mechanism and systematically optimizing these parameters, researchers can reliably synthesize novel biaryl and heteroaryl cyclopropane derivatives. The protocols and troubleshooting guide presented here serve as a robust foundation for achieving high-yielding and clean transformations, accelerating the pace of chemical innovation.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Gildner, P. G., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available from: [Link]
-
The Journal of Organic Chemistry. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. Available from: [Link]
-
Szostak, M., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. Available from: [Link]
-
Hu, X., et al. Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and aryl boronic acids with Mo(CO)6 as CO source. ResearchGate. Available from: [Link]
-
Sharma, P., et al. Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. Dalton Transactions. Available from: [Link]
-
Indo Global Journal of Pharmaceutical Sciences. (2013). Suzuki Cross Coupling Reaction- A Review. Available from: [Link]
-
Semantic Scholar. Suzuki Cross Coupling Reaction- A Review. Available from: [Link]
-
Journal of Xi'an Shiyou University, Natural Science Edition. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Available from: [Link]
-
Sherwood, J., et al. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available from: [Link]
-
Catalysis Science & Technology. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Available from: [Link]
-
Billingsley, K. L., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available from: [Link]
-
ResearchGate. (2012). (PDF) Suzuki Cross Coupling Reaction-A Review. Available from: [Link]
-
de Vries, A. H. M., et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review. Available from: [Link]
-
WordPress. Use of Base Metals in Suzuki Coupling. Available from: [Link]
-
ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Available from: [Link]
-
Myers, A. The Suzuki Reaction. Harvard University. Available from: [Link]
-
ResearchGate. a) Palladium‐catalyzed Suzuki cross‐coupling reactions between aryl... Available from: [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available from: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Available from: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available from: [Link]
-
Kumar, A., et al. (2020). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. Available from: [Link]
-
Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Available from: [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available from: [Link]
-
YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
ResearchGate. Fig. 1. Pharmaceutical drugs in the market with 1-Phenylcyclopropane... Available from: [Link]
-
Beilstein Journals. (2023). First synthesis of acylated nitrocyclopropanes. Available from: [Link]
-
PubMed. (2011). Discovery of (1S,2R,3R)-2,3-dimethyl-2-phenyl-1-sulfamidocyclopropanecarboxylates: novel and highly selective aggrecanase inhibitors. Available from: [Link]
-
Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. Available from: [Link]
-
Atlantis Press. (2016). Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. Available from: [Link]
-
ResearchGate. (2022). Convenient Synthesis, Characterizations and Biological Evolution of Novel 1‐Phenyl‐N'‐(3‐phenylacryloyl)cyclopropane carbohydrazide Derivatives. Available from: [Link]
-
PMC. (2023). First synthesis of acylated nitrocyclopropanes. Available from: [Link]
-
PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link]
Sources
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- 12. Suzuki Coupling [organic-chemistry.org]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of 1-(4-Iodophenyl)cyclopropanecarbonitrile in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Emergence of a Privileged Scaffold in Kinase Inhibition
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer enhanced potency, selectivity, and favorable pharmacokinetic profiles is a paramount objective. Among the myriad of structural motifs employed by medicinal chemists, the 1-arylcyclopropane-1-carbonitrile scaffold has emerged as a privileged structure, particularly in the design of targeted therapies such as Janus Kinase (JAK) inhibitors. This guide focuses on a key exemplar of this class, 1-(4-Iodophenyl)cyclopropanecarbonitrile , a versatile building block that offers a unique combination of structural rigidity, metabolic stability, and synthetic tractability.
The incorporation of a cyclopropyl ring into drug candidates can offer significant advantages. This small, strained ring system introduces a three-dimensional character to an otherwise planar aromatic system, which can lead to improved binding affinity and selectivity for the target protein. Furthermore, the cyclopropyl group is often resistant to metabolic degradation, potentially leading to an extended in vivo half-life of the drug molecule. The nitrile group, a versatile functional handle, can participate in key hydrogen bonding interactions within a protein's active site and can be further elaborated into other functional groups.
The presence of an iodine atom on the phenyl ring makes this compound an exceptionally valuable tool for medicinal chemists. The carbon-iodine bond is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the efficient and modular construction of diverse compound libraries, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This application note provides a comprehensive overview of the synthesis and utility of this compound, complete with detailed protocols for its preparation and subsequent elaboration, empowering researchers to leverage this powerful building block in their drug discovery programs.
Physicochemical Properties and Drug-Likeness
The physicochemical properties of a building block are critical determinants of the drug-like qualities of the final active pharmaceutical ingredient (API). Understanding these properties for this compound allows for a more rational approach to drug design.
| Property | Estimated Value | Significance in Drug Discovery |
| Molecular Weight | 269.09 g/mol | Well within the range for good oral bioavailability (Lipinski's Rule of 5: <500 g/mol ). |
| Calculated logP | 3.2 | Indicates good lipophilicity, suggesting favorable membrane permeability. This value is within the optimal range for many oral drugs.[1][2] |
| Calculated Water Solubility | Low | The low predicted water solubility is a factor to consider in formulation development. However, the overall lipophilicity is often a more critical determinant of cell permeability. |
| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors contributes to its lipophilic character. |
| Hydrogen Bond Acceptors | 1 (Nitrile) | The nitrile group can act as a hydrogen bond acceptor, a crucial interaction in many protein-ligand binding events. |
Note: LogP and water solubility are calculated estimates and should be experimentally verified for precise applications.
Synthesis of this compound: A Detailed Protocol
The following protocol describes a robust and scalable synthesis of this compound from commercially available starting materials. The key transformation involves a cyclopropanation of 4-iodophenylacetonitrile.
Caption: Synthetic workflow for this compound.
Materials:
-
4-Iodophenylacetonitrile
-
1-Bromo-2-chloroethane
-
Sodium hydroxide (50% w/v aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Dichloromethane
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-iodophenylacetonitrile (1.0 eq) and a catalytic amount of tetrabutylammonium bromide (TBAB, ~5 mol%). Add toluene to dissolve the starting material.
-
Addition of Base: With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (excess, e.g., 10 eq).
-
Addition of Alkylating Agent: Heat the mixture to 50-60 °C. Add 1-bromo-2-chloroethane (1.5 eq) dropwise via the dropping funnel over 30 minutes.
-
Reaction Monitoring: The reaction is exothermic. Maintain the temperature between 60-70 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully add water to quench the reaction and dissolve the inorganic salts. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.
Application in Medicinal Chemistry: A Versatile Building Block for Kinase Inhibitors
The this compound scaffold is a key component in the development of numerous kinase inhibitors, most notably Janus Kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases.[3][4]
Caption: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
The iodophenyl group of this compound serves as a convenient handle for introducing various heterocyclic systems that are crucial for binding to the hinge region of the kinase ATP-binding site. The following sections provide detailed, adaptable protocols for key cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the aryl iodide and a boronic acid or ester.[1][5] This is particularly useful for introducing substituted pyrazoles, a common motif in JAK inhibitors.
Materials:
-
This compound (1.0 eq)
-
Pyrazole-4-boronic acid pinacol ester (1.2 eq)[6]
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine this compound, pyrazole-4-boronic acid pinacol ester, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 2: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, providing access to compounds with a rigid, linear linker.[7][8]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (e.g., ethynyl-heterocycle) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent and Base Addition: Add the anhydrous solvent (THF or DMF) and the amine base.
-
Alkyne Addition: Add the terminal alkyne to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent and water. Separate the layers and extract the aqueous layer. Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, which is essential for linking the iodophenyl moiety to nitrogen-containing heterocycles like pyrrolopyrimidines, another key feature of many JAK inhibitors.[9][10]
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., 7H-pyrrolo[2,3-d]pyrimidine) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)
-
Xantphos (4-10 mol%)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5-2.0 eq)
-
1,4-Dioxane or Toluene (anhydrous)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and the base.
-
Reactant Addition: Add this compound and the amine.
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Heat the mixture to 80-110 °C and stir until the reaction is complete.
-
Work-up and Purification: Cool the reaction, dilute with an appropriate solvent, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography.
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its unique structural features and synthetic accessibility make it an ideal starting point for the construction of complex molecular architectures, particularly in the realm of kinase inhibitors. The protocols outlined in this application note provide a practical guide for the synthesis and application of this important intermediate. As the demand for novel and selective targeted therapies continues to grow, the strategic use of such privileged scaffolds will undoubtedly play a crucial role in the future of drug discovery.
References
- Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Amination of Aryl Halides and Triflates. Accounts of Chemical Research, 33(4), 223-231.
- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
- Norman, P. (2013). Janus kinase (JAK) inhibitors: a review of their characteristics, and of the implications for their use in the treatment of psoriasis.
-
Organic Syntheses Procedure. Available at: [Link]
- Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases. New England Journal of Medicine, 377(22), 2175-2187.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
-
Organic Chemistry Portal. cLogP Calculation. Available at: [Link]
-
ACD/Labs. LogP—Making Sense of the Value. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. NINGBO INNO PHARMCHEM CO., LTD. Available at: [Link]
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. Available at: [Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]
- 3. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 8. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 1-(4-Iodophenyl)cyclopropanecarbonitrile as a Versatile Building Block in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the 1-(4-Iodophenyl)cyclopropanecarbonitrile Scaffold
In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. The this compound scaffold has emerged as a highly valuable building block, offering a confluence of desirable properties for the synthesis of novel therapeutics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols involving this versatile intermediate.
The inherent value of this scaffold lies in the synergistic contribution of its three key components:
-
The Cyclopropyl Ring: This small, strained ring system is not merely a passive linker. Its rigid, three-dimensional structure can enforce specific conformations on a molecule, leading to enhanced binding affinity and selectivity for its biological target. Furthermore, the cyclopropyl group often improves metabolic stability by blocking sites susceptible to oxidative metabolism, a critical consideration in drug design.
-
The Nitrile Group: The cyano moiety is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, participate in crucial binding interactions within an active site, and serve as a synthetic handle for transformation into other functional groups such as amines or carboxylic acids.
-
The 4-Iodophenyl Group: The presence of an iodine atom on the phenyl ring is a key feature for synthetic diversification. Aryl iodides are excellent substrates for a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile and efficient introduction of a vast range of substituents at this position, enabling extensive structure-activity relationship (SAR) studies.
This application note will detail the synthesis of this compound and provide step-by-step protocols for its utilization in key cross-coupling reactions, highlighting its potential in the synthesis of kinase inhibitors and other pharmaceutically relevant molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing and executing synthetic transformations and for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈IN | Calculated |
| Molecular Weight | 269.08 g/mol | Calculated |
| Appearance | Off-white to yellow solid | Typical |
| Melting Point | Not reported | - |
| Boiling Point | 339.4 ± 35.0 °C (Predicted) | [1] |
| Density | 1.78 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General Knowledge |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved from commercially available 4-iodophenylacetonitrile. The following protocol describes a robust method for the cyclopropanation of this starting material.
Protocol 1: Synthesis via Cyclopropanation of 4-Iodophenylacetonitrile
This protocol is based on the well-established reaction of an active methylene compound with a dihaloalkane in the presence of a base.
Reaction Scheme:
A schematic of the synthesis of this compound.
Materials:
-
1,2-Dibromoethane
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography apparatus)
Procedure:
-
Preparation: To a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).
-
Solvent Addition: Wash the sodium hydride with hexanes under a nitrogen atmosphere to remove the mineral oil, then carefully add anhydrous DMF.
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Dissolve 4-iodophenylacetonitrile (1.0 eq.) in anhydrous DMF and add it dropwise to the sodium hydride suspension via the addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cyclopropanation: Cool the reaction mixture back to 0 °C and add 1,2-dibromoethane (1.1 eq.) dropwise via the addition funnel.
-
Reaction Progression: After the addition, allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.
Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors
The this compound scaffold is particularly well-suited for the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer treatment and the management of inflammatory diseases. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the kinase, and this core is often functionalized with various substituents to enhance potency and selectivity. The 4-iodophenyl group of our building block provides a strategic point for the introduction of these crucial substituents.
A notable example of a successful drug class where a related scaffold is employed is the Janus kinase (JAK) inhibitors. Ruxolitinib, a potent JAK1/JAK2 inhibitor, features a cyclopentylpropanenitrile moiety attached to a pyrazole ring, which in turn is connected to a pyrrolo[2,3-d]pyrimidine core.[5][6][7][8][9] This highlights the utility of the cyanocycloalkyl motif in achieving high-affinity binding to the JAK kinase domain. The cyclopropyl group in our building block can offer a different conformational constraint compared to the cyclopentyl group in ruxolitinib, potentially leading to altered selectivity profiles against different kinases.
Protocols for Cross-Coupling Reactions
The aryl iodide functionality of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. Below are detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Protocol 2: Suzuki-Miyaura Coupling
This protocol allows for the formation of a carbon-carbon bond between the aryl iodide and a boronic acid or ester, enabling the introduction of various aryl or heteroaryl groups.
Reaction Scheme:
General scheme for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard reaction and workup equipment
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the boronic acid (1.2 eq.), and the base (2.0 eq.).
-
Inerting: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent and Catalyst Addition: Add the solvent mixture (e.g., toluene/water 4:1) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Heating: Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling
This reaction facilitates the coupling of the aryl iodide with a terminal alkyne, introducing an alkynyl moiety which is a valuable functional group in medicinal chemistry.
Reaction Scheme:
General scheme for the Sonogashira coupling reaction.
Materials:
-
This compound
-
Terminal alkyne (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Solvent (e.g., THF or DMF)
-
Inert atmosphere
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst, and CuI.
-
Inerting: Evacuate and backfill the flask with nitrogen or argon.
-
Solvent and Reagent Addition: Add the solvent, the terminal alkyne (1.2 eq.), and the amine base.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion.
-
Workup: Filter the reaction mixture through a pad of Celite, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography.
Protocol 4: Buchwald-Hartwig Amination
This powerful reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of a wide variety of primary and secondary amines.
Reaction Scheme:
General scheme for the Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Amine (1.2 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq.)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere
Procedure:
-
Reaction Setup: In a glovebox, add the palladium precatalyst, ligand, and base to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq.), the amine (1.2 eq.), and the anhydrous solvent.
-
Heating: Seal the tube and heat the reaction mixture to 80-110 °C with stirring until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of Celite.
-
Extraction and Concentration: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for pharmaceutical research and development. Its unique combination of a conformationally restricting cyclopropyl group, a synthetically adaptable nitrile moiety, and a readily functionalizable aryl iodide makes it an ideal starting material for the synthesis of complex molecules with potential therapeutic applications. The protocols provided herein offer a solid foundation for the synthesis and derivatization of this important scaffold, paving the way for the discovery of next-generation pharmaceuticals, particularly in the realm of kinase inhibitors.
References
-
The Synthesis Journey of Ruxolitinib: Understanding the Role of Key Intermediates. Pharmaffiliates. [Link]
- US20190023712A1 - Synthesis process of ruxolitinib.
-
Solution-Phase Parallel Synthesis of Ruxolitinib-Derived Janus Kinase Inhibitors via Copper-Catalyzed Azide–Alkyne Cycloaddition. ACS Combinatorial Science. [Link]
-
Chia pharmaceutical approach to the synthesis of ruxolitinib. ResearchGate. [Link]
- US10562904B2 - Synthesis process of ruxolitinib.
-
4-IODOPHENYLACETONITRILE. Chemdad. [Link]
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- 2. 4-碘苯基乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-IODOPHENYLACETONITRILE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 51628-12-7|2-(4-Iodophenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US20190023712A1 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. US10562904B2 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]
Application Notes & Protocols: Synthetic Diversification of 1-(4-Iodophenyl)cyclopropanecarbonitrile
Abstract & Introduction
1-(4-Iodophenyl)cyclopropanecarbonitrile is a versatile bifunctional scaffold of significant interest to medicinal chemists and materials scientists. Its structure incorporates two key reactive handles: an aryl iodide, which is an excellent substrate for palladium-catalyzed cross-coupling reactions, and a nitrile group, which can be transformed into a variety of other functional groups such as primary amines and carboxylic acids. This unique combination allows for the rapid generation of diverse molecular architectures from a single, readily accessible starting material. The cyclopropane ring provides conformational rigidity and a three-dimensional vector for substituent placement, a desirable feature in modern drug design.
This document provides a detailed guide to the synthetic manipulation of this compound. It outlines field-proven protocols for C-C and C-N bond formation at the aryl iodide position and for the chemical transformation of the nitrile moiety. The causality behind experimental choices, such as catalyst selection and reaction conditions, is explained to provide researchers with a robust framework for developing novel derivatives.
Overview of Synthetic Strategies
The synthetic utility of this compound stems from its two orthogonal reactive sites. This allows for a modular approach to library synthesis, where either the aryl core or the nitrile-derived functional group can be modified independently or in sequence. The primary transformations covered in these protocols are summarized below.
Caption: Synthetic pathways from this compound.
Protocols for Palladium-Catalyzed Cross-Coupling Reactions
The aryl iodide moiety is highly reactive towards oxidative addition to a Palladium(0) center, initiating the catalytic cycle for numerous cross-coupling reactions.[1] This makes it an ideal handle for introducing molecular complexity.
Protocol 1: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling organoboron compounds with organohalides.[2][3] Its tolerance of a wide range of functional groups and the commercial availability of diverse boronic acids make it a cornerstone of modern synthesis.[2]
Rationale: The choice of a palladium catalyst and a suitable base is critical. The base activates the organoboron species, facilitating the transmetalation step in the catalytic cycle.[2][4] A mixture of an organic solvent and water is often used to ensure solubility of both the organic substrates and the inorganic base.
| Reagent/Component | Stoichiometry | Purpose/Notes |
| This compound | 1.0 eq | Starting Material |
| Aryl or Vinyl Boronic Acid | 1.2 - 1.5 eq | Coupling Partner |
| Pd(dppf)Cl₂ | 0.02 - 0.05 eq | Palladium Catalyst Precursor |
| K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 eq | Base |
| 1,4-Dioxane & Water | 4:1 v/v | Solvent System |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst which is formed in situ.
-
Add the Pd(dppf)Cl₂ catalyst (0.03 eq).
-
Add the degassed solvent system (1,4-Dioxane/H₂O, 4:1) via syringe. The reaction concentration is typically 0.1 M with respect to the starting aryl iodide.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl derivative.
Protocol 2: Sonogashira Coupling for C(sp²)–C(sp) Bond Formation
The Sonogashira reaction couples terminal alkynes with aryl halides, providing a powerful route to construct conjugated enyne systems.[5][6] The reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[5]
Rationale: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[5] This intermediate readily undergoes transmetalation with the arylpalladium(II) complex. The amine base serves both to deprotonate the alkyne and as a solvent.
| Reagent/Component | Stoichiometry | Purpose/Notes |
| This compound | 1.0 eq | Starting Material |
| Terminal Alkyne | 1.2 - 1.5 eq | Coupling Partner |
| Pd(PPh₃)₂Cl₂ | 0.02 - 0.05 eq | Palladium Catalyst |
| Copper(I) Iodide (CuI) | 0.05 - 0.10 eq | Co-catalyst |
| Triethylamine (Et₃N) or DIPEA | > 3.0 eq | Base and Solvent |
| THF (optional) | - | Co-solvent for solubility |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add degassed solvent (e.g., a 2:1 mixture of THF and Et₃N).
-
Add the terminal alkyne (1.2 eq) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) if necessary.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-6 hours.
-
Upon completion, concentrate the mixture in vacuo.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to yield the desired alkynylated derivative.
Protocol 3: Buchwald-Hartwig Amination for C(sp²)–N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds via the coupling of amines with aryl halides.[7][8] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[7]
Rationale: This reaction requires a strong, non-nucleophilic base (like sodium tert-butoxide) to deprotonate the amine or the amine-palladium complex.[9] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are essential to promote the reductive elimination step, which is often the rate-limiting step, and to stabilize the palladium catalyst.[7][9] A strictly inert atmosphere is required as the catalytic species are highly oxygen-sensitive.
| Reagent/Component | Stoichiometry | Purpose/Notes |
| This compound | 1.0 eq | Starting Material |
| Primary or Secondary Amine | 1.2 - 1.5 eq | Coupling Partner |
| Pd₂(dba)₃ or Pd(OAc)₂ | 0.01 - 0.04 eq | Palladium Pre-catalyst |
| XPhos or BINAP | 0.02 - 0.08 eq | Ligand |
| Sodium tert-butoxide (NaOt-Bu) | 1.4 - 2.0 eq | Strong, non-nucleophilic base |
| Toluene or Dioxane | - | Anhydrous Solvent |
Step-by-Step Procedure:
-
Inside a glovebox, or using Schlenk techniques, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the ligand (e.g., XPhos, 0.04 eq), and the base (NaOt-Bu, 1.5 eq) to a flame-dried flask.
-
Add this compound (1.0 eq).
-
Add anhydrous, degassed toluene via syringe.
-
Add the amine (1.2 eq) via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by LC-MS. Reactions are typically complete in 4-24 hours.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocols for Nitrile Group Transformations
The nitrile group is a versatile functional handle that can be converted into other key functionalities.
Protocol 4: Hydrolysis to 1-(4-Iodophenyl)cyclopropanecarboxylic Acid
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions.[10][11] The choice depends on the stability of other functional groups in the molecule.
Rationale (Acid-Catalyzed): The nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to attack by water.[10] The reaction proceeds through an amide intermediate which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.[12][13]
| Reagent/Component | Stoichiometry | Purpose/Notes |
| This compound | 1.0 eq | Starting Material |
| Sulfuric Acid (H₂SO₄) | - | Acid Catalyst |
| Water & Acetic Acid | - | Solvent System (e.g., 1:1:1) |
Step-by-Step Procedure (Acidic Hydrolysis):
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) with a mixture of water, acetic acid, and concentrated sulfuric acid (e.g., 1:1:1 v/v/v).
-
Heat the mixture to reflux (typically >100 °C) with stirring.
-
Monitor the reaction by TLC until the starting material is consumed (usually 12-24 hours).
-
Cool the reaction mixture in an ice bath and slowly pour it into a beaker of ice water. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove residual acid.
-
The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield 1-(4-iodophenyl)cyclopropanecarboxylic acid.
Protocol 5: Reduction to [1-(4-Iodophenyl)cyclopropyl]methanamine
The reduction of nitriles to primary amines is a fundamental transformation.[14] Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this purpose.[15][16]
Rationale: LiAlH₄ is a potent source of hydride (H⁻) ions. The reaction involves the nucleophilic addition of hydride to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion.[17] A final aqueous workup is required to protonate the resulting amine.[14][17]
| Reagent/Component | Stoichiometry | Purpose/Notes |
| This compound | 1.0 eq | Starting Material |
| Lithium Aluminum Hydride (LiAlH₄) | 1.0 - 1.5 eq | Reducing Agent |
| Anhydrous THF or Diethyl Ether | - | Anhydrous Solvent |
Step-by-Step Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel. Caution: The reaction is exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC (staining with ninhydrin can help visualize the amine product).
-
Upon completion, cool the reaction to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup). This procedure is designed to produce a granular, filterable precipitate of aluminum salts.
-
Stir the resulting mixture vigorously for 30 minutes until a white, granular solid forms.
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate in vacuo to yield the crude amine. The product can be purified by column chromatography or by conversion to an HCl salt.
References
- Palladium-catalyzed Cross-coupling of Aryl Iodides with ¢-Trimethylsiloxy-¡-diazoesters: A Novel Approach toward ¢-Keto. (n.d.). Google Search.
- An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. (2009). Journal of the American Chemical Society.
- Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.
- Palladium‐catalyzed Suzuki cross‐coupling reactions between aryl... (n.d.). ResearchGate.
- Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal.
- Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps.
- Amines - Nitriles (A-Level Chemistry). (n.d.). Study Mind.
- Cross-coupling reaction. (n.d.). Wikipedia.
- Reduction of nitriles. (n.d.). Chemguide.
- Amundsen, L. H., & Nelson, L. S. (n.d.). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. American Chemical Society.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle.
- Sonogashira coupling. (n.d.). Wikipedia.
- Nickel-Catalyzed Cyanation of Aryl Halides. (n.d.). MDPI.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
- Hydrolysis of nitriles with aqueous acid to give carboxylic acids. (n.d.). Master Organic Chemistry.
- Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts.
- Hydrolysis of nitriles. (n.d.). Chemguide.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH.
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. (n.d.). Atlantis Press.
- Metal-mediated C−CN Bond Activation in Organic Synthesis. (2020). ACS Publications.
- RECENT ADVANCES IN CYANATION REACTIONS. (2025). ResearchGate.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki reaction. (n.d.). Wikipedia.
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- 16. pubs.acs.org [pubs.acs.org]
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Application Notes and Protocols for the Purification of 1-(4-Iodophenyl)cyclopropanecarbonitrile
Introduction: The Rationale for Rigorous Purification
1-(4-Iodophenyl)cyclopropanecarbonitrile is a key building block in medicinal chemistry and materials science. Its utility in synthesizing novel pharmaceutical agents and functional materials necessitates a high degree of purity. The presence of even minute quantities of impurities can significantly impact the yield, stereoselectivity, and biological activity of subsequent reactions and final products. This guide provides a comprehensive overview of robust purification techniques for this compound, grounded in established chemical principles and validated experimental practices. We will delve into the causality behind procedural choices, ensuring a deep understanding of the purification workflow.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
The synthetic route to this compound, typically involving the reaction of a substituted phenylacetonitrile with a cyclopropylating agent or a variation of cyanation reactions on a pre-formed cyclopropane ring, can introduce several classes of impurities.[1][2] A proactive understanding of these potential contaminants is critical for designing an effective purification strategy.
Common Impurities Include:
-
Unreacted Starting Materials: Residual 4-iodophenylacetonitrile or other precursors.
-
Byproducts of Cyclopropanation: Isomeric byproducts or products of incomplete reaction.
-
Deiodinated Species: The carbon-iodine bond can be susceptible to cleavage, leading to the formation of 1-phenylcyclopropanecarbonitrile. This is a critical consideration, especially during analytical procedures involving certain mass spectrometry conditions.[3]
-
Solvent and Reagent Residues: Residual solvents from the reaction or workup, and leftover reagents.[4]
The purification strategy must be tailored to effectively remove these specific impurities, leveraging differences in their physicochemical properties, such as polarity and solubility, relative to the desired product.
Purification Workflow: A Multi-Step Approach to High Purity
A multi-pronged approach, often combining chromatographic separation with a final crystallization step, is typically the most effective strategy for achieving high-purity this compound.
Caption: A typical multi-step purification workflow for this compound.
Protocol 1: Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds with different polarities.[5][6] For this compound, a normal-phase chromatography setup using silica gel is recommended.
Rationale for Method Selection:
The nitrile and iodo functional groups impart a moderate polarity to the target molecule. This allows for good separation from less polar impurities (e.g., deiodinated byproducts) and more polar impurities (e.g., certain starting materials or highly polar byproducts) on a silica gel stationary phase.[1][2]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or Heptane)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column for chromatography
-
Fraction collector or test tubes
-
Rotary evaporator
Step-by-Step Protocol:
-
Solvent System Selection:
-
Begin by determining an optimal eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate.
-
Spot the crude material on a TLC plate and develop it in various solvent ratios (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate).
-
The ideal solvent system will provide a retention factor (Rf) of approximately 0.25-0.35 for the desired product, with clear separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (the less polar component, e.g., hexanes).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, forming a uniform packed bed. A layer of sand can be added to the top to prevent disturbance of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
-
Alternatively, for less soluble compounds, a "dry loading" technique can be used: adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system. Apply gentle air pressure to accelerate the flow (flash chromatography).
-
Collect fractions in separate tubes.
-
Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light. The iodinated aromatic ring will be UV active.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Provides high surface area for effective separation of moderately polar compounds.[5] |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Allows for the elution of compounds with a range of polarities.[3] |
| TLC Monitoring | UV Visualization (254 nm) | The aromatic ring of the compound is UV active, enabling easy tracking. |
| Loading Technique | Dry Loading | Prevents band broadening and improves separation for less soluble compounds. |
Protocol 2: Recrystallization
Recrystallization is a powerful technique for achieving high purity, particularly for removing small amounts of closely related impurities from a solid product.[7][8]
Rationale for Method Selection:
This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will preferentially crystallize, leaving impurities behind in the solution.[9]
Materials:
-
Purified this compound (from chromatography)
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system like ethanol/water or hexanes/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Step-by-Step Protocol:
-
Solvent Selection:
-
Dissolution:
-
Place the compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture gently with stirring.
-
Continue adding small portions of the hot solvent until the compound just completely dissolves. Using the minimum amount of solvent is crucial for maximizing yield.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals thoroughly, for example, in a vacuum oven at a moderate temperature.
-
Caption: The fundamental steps of the recrystallization process.
| Solvent System | Advantages | Considerations |
| Ethanol | Good for moderately polar compounds, readily available. | May require a larger volume compared to mixed systems. |
| Isopropanol | Similar properties to ethanol, can offer different solubility profiles. | |
| Hexanes/Ethyl Acetate | Highly tunable polarity by adjusting the ratio. | Requires careful determination of the optimal ratio.[7] |
| Ethanol/Water | Good for inducing crystallization of moderately polar compounds. | Requires careful addition of water to avoid "oiling out".[9] |
Validation of Purity
The success of the purification must be validated using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point. The purity is determined by the area percentage of the main peak.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the structure of the purified compound and identifying any remaining impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Care should be taken with the ionization method to avoid in-source deiodination.[3]
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Conclusion
The purification of this compound to a high degree of purity is an essential step in its application in research and development. A systematic approach, beginning with an understanding of potential impurities, followed by a combination of flash column chromatography and recrystallization, provides a robust and reliable pathway to obtaining material of the required quality. The protocols outlined in this guide, when coupled with rigorous analytical validation, will enable researchers to confidently utilize this valuable chemical intermediate in their synthetic endeavors.
References
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Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry - PubMed. Available at: [Link]
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Application Note: Palladium-Catalyzed Cross-Coupling Reactions of 1-(4-Iodophenyl)cyclopropanecarbonitrile for Advanced Synthesis
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 1-(4-iodophenyl)cyclopropanecarbonitrile. This versatile building block is of significant interest due to the unique physicochemical properties imparted by the cyclopropylnitrile moiety, which is increasingly found in clinical drug candidates.[1] We present field-proven, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, explaining the causal relationships behind reagent selection and reaction conditions. The guide is designed to be a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.
Section 1: The Substrate – A Profile of this compound
Chemical Structure and Properties
This compound is an aromatic compound featuring a highly functionalized cyclopropane ring attached to an iodophenyl group. The aryl iodide provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, making it an ideal scaffold for library synthesis and late-stage functionalization in drug discovery programs.
-
Molecular Formula: C₁₀H₈IN
-
Molecular Weight: 269.08 g/mol
-
Appearance: Typically an off-white to yellow solid.
-
Key Features: The strained three-membered ring and the electron-withdrawing nitrile group influence the electronic properties of the aryl iodide, while also offering unique steric and metabolic profiles in derivative compounds.[2][3]
Significance in Medicinal Chemistry & Drug Discovery
The cyclopropyl group is a "bioisostere" often used to replace other groups (like gem-dimethyl or phenyl rings) to modulate pharmacological properties.[2] Its incorporation can lead to:
-
Enhanced Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring reduces susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4]
-
Improved Potency and Selectivity: The rigid, three-dimensional structure of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing binding affinity to a biological target.[2]
-
Modulated Physicochemical Properties: It can influence solubility, lipophilicity, and membrane permeability, which are critical for optimizing pharmacokinetics.[1]
The nitrile group further provides a site for hydrogen bonding or can be used as a handle for further chemical transformations.
Synthesis and Availability
While commercially available from various suppliers, this compound can be synthesized through established methods. A common route involves the cyclopropanation of 4-iodobenzyl cyanide or related precursors. The synthesis of similar substituted cyclopropanes often involves a conjugate addition, halogenation, and subsequent ring closure sequence.[5][6]
Section 2: The Engine of Innovation – Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and functional group tolerance.[7] These reactions are cornerstones of the pharmaceutical industry for building complex molecular architectures.[8][9]
The general mechanism for these transformations follows a common catalytic cycle, initiated by the oxidative addition of an aryl halide (like our substrate) to a Pd(0) species.[10][11]
Generic Pd(0)/Pd(II) Catalytic Cycle
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Section 3: Key Coupling Protocols & Applications
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and bases can be toxic or irritants. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organic halide.[9][12] It is widely used due to the mild reaction conditions and the commercial availability and stability of boronic acids.[13]
Expertise & Insight: The choice of base is critical. A base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[12] The addition of water or a protic co-solvent can often accelerate this step. For this specific substrate, a catalyst system like Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a phosphine ligand (e.g., SPhos) is highly effective.
Detailed Protocol: Synthesis of 1-(4'-methyl-[1,1'-biphenyl]-4-yl)cyclopropanecarbonitrile
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (269 mg, 1.0 mmol, 1.0 equiv.), p-tolylboronic acid (163 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times.
-
Catalyst & Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%). Via syringe, add a degassed mixture of dioxane (8 mL) and water (2 mL).
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Data Summary: Representative Suzuki-Miyaura Couplings
| Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 85-95% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 88-97% |
| 3-Pyridinylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 75-90% |
| Cyclopropylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene/H₂O | 80 | 60-75% |
Note: Yields are illustrative and based on typical outcomes for similar aryl iodides. Optimization may be required.
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, creating internal alkynes that are valuable in materials science and as precursors for other functional groups.[14][15] The reaction uniquely employs a dual-catalyst system of palladium and copper(I).[16]
Expertise & Insight: The copper(I) co-catalyst (typically CuI) is crucial. It reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species undergoes transmetalation with the Pd(II)-aryl complex much more rapidly than the alkyne itself, driving the catalytic cycle forward.[16] An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), serves both as the base and often as the solvent.
Detailed Protocol: Synthesis of 1-(4-(phenylethynyl)phenyl)cyclopropanecarbonitrile
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (269 mg, 1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (14 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (8 mg, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon three times.
-
Reagent & Solvent Addition: Add degassed triethylamine (5 mL). Then, via syringe, add phenylacetylene (123 mg, 1.2 mmol, 1.2 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature for 8-12 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, remove the triethylamine under reduced pressure. Dissolve the residue in dichloromethane (DCM, 25 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl, 20 mL) to remove copper salts, followed by water (20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford the desired arylalkyne.
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting amines with aryl halides.[17][18] This reaction has transformed the synthesis of anilines and other aryl amines, which are ubiquitous in pharmaceuticals.[19]
Expertise & Insight: This reaction is highly sensitive to the choice of ligand and base. Bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are essential.[19] They promote the reductive elimination step and stabilize the monoligated Pd(0) species, which is often the active catalyst. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, forming the active nucleophile. The use of bidentate ligands like BINAP or DPPF was a key development for coupling primary amines.[17]
Detailed Protocol: Synthesis of 1-(4-(phenylamino)phenyl)cyclopropanecarbonitrile
-
Reaction Setup (Glovebox Recommended): Inside an inert atmosphere glovebox, add sodium tert-butoxide (NaOt-Bu) (135 mg, 1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (18 mg, 0.02 mmol, 2 mol%), and XPhos (29 mg, 0.06 mmol, 6 mol%) to an oven-dried vial.
-
Reagent Addition: Add this compound (269 mg, 1.0 mmol, 1.0 equiv.). Add dry, degassed toluene (5 mL).
-
Nucleophile Addition: Add aniline (102 µL, 1.1 mmol, 1.1 equiv.).
-
Reaction Execution: Seal the vial and heat the mixture at 100 °C with vigorous stirring for 16-24 hours.
-
Monitoring: Monitor by LC-MS for the disappearance of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the target N-aryl product.
Section 4: Visualizing the Laboratory Process
A standardized workflow is critical for ensuring safety, efficiency, and reproducibility in the laboratory.
General Experimental Workflow Diagram
Caption: Standard laboratory workflow for palladium-catalyzed cross-coupling.
Section 5: Troubleshooting & Field-Proven Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents; Inappropriate base or ligand. | Use a fresh bottle of catalyst or a pre-catalyst. Ensure glassware is scrupulously dry and the system is fully purged with inert gas. Use freshly distilled/anhydrous solvents. Screen alternative ligands and bases. |
| Dehalogenation of Starting Material | Presence of water or protic impurities; Reaction temperature too high; Certain ligands/bases can promote this side reaction. | Use rigorously dried solvents and reagents. Lower the reaction temperature. Switch to a different base (e.g., K₃PO₄ instead of an alkoxide). |
| Formation of Homocoupled Products (e.g., Biaryl from Boronic Acid) | Oxygen contamination in the reaction; High catalyst loading. | Ensure the reaction is thoroughly degassed. Reduce the palladium catalyst loading. |
| Difficulty in Purification | Co-elution of product with ligand or byproducts (e.g., triphenylphosphine oxide). | For phosphine-based ligands, an aqueous wash with a mild oxidant (e.g., dilute H₂O₂) can sometimes help oxidize phosphines to their more polar oxides. Alternatively, use a ligand that is more easily separated. |
Section 6: References
-
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
Johansson Seechurn, C. C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition, 51(21), 5062–5085. [Link]
-
ChemHelper. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Prashar, S., et al. (2019). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 9(11), 936. [Link]
-
The Royal Swedish Academy of Sciences. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. [Link]
-
Manabe, K. (2015). Palladium Catalysts for Cross-Coupling Reaction. Catalysts, 5(1), 38-39. [Link]
-
Wang, D., & Sun, M. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 28(1), 193. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]
-
Li, J., et al. (2016). Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. Proceedings of the 2015 International Conference on Materials, Environmental and Biological Engineering. [Link]
-
Talybov, G., & Allen, C. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(15), 7043-7071. [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. organic-chemistry.org. [Link]
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Wessjohann, L. A., et al. (2022). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Chemistry – A European Journal, 28(15), e202104201. [Link]
-
Morken, J. P., et al. (2020). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. Chemical Science, 11(23), 6032-6036. [Link]
-
Paquette, L. A., & Zon, G. (1974). Synthesis and rearrangement reactions of 1,4-dihydrospiro[1,4-methanonaphthalene-9,1'-cyclopropane] derivatives. The Journal of Organic Chemistry, 39(18), 2679–2686. [Link]
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. chem.libretexts.org. [Link]
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Chemistry LibreTexts. (2021). Buchwald-Hartwig Amination. chem.libretexts.org. [Link]
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Yoshino, T., et al. (2023). First synthesis of acylated nitrocyclopropanes. Beilstein Journal of Organic Chemistry, 19, 1248-1254. [Link]
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Charnock, S. (2023). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. LinkedIn. [Link]
-
The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Liu, C., et al. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Organic & Biomolecular Chemistry, 19(44), 9631-9645. [Link]
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Yoshino, T., et al. (2023). First synthesis of acylated nitrocyclopropanes. Beilstein Journal of Organic Chemistry, 19, 1248–1254. [Link]
-
Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
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Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1059–1066. [Link]
-
Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1059-1066. [Link]
-
ChemHelper. (2020). Sonogashira cross-coupling reaction. YouTube. [Link]
-
Kumar, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 454. [Link]
-
Wu, X., et al. (2022). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. The Journal of Organic Chemistry, 87(17), 11777–11787. [Link]
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Application Notes & Protocols: 1-(4-Iodophenyl)cyclopropanecarbonitrile as a Covalent Chemical Probe for Cysteine Proteases
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 1-(4-Iodophenyl)cyclopropanecarbonitrile as a chemical probe. We explore its utility as a covalent inhibitor, focusing on cysteine proteases as a target class. This guide elucidates the underlying mechanism of action, provides detailed protocols for its use in enzyme inhibition assays and target validation studies, and discusses its potential in drug discovery and chemical biology.
Introduction: The Convergence of Unique Chemical Moieties
In the landscape of chemical biology and drug discovery, the development of specific and effective chemical probes is paramount for elucidating biological pathways and validating novel drug targets.[1] this compound is a unique small molecule that combines three key chemical features, making it a compelling candidate for a chemical probe: the cyclopropane ring, the nitrile group, and the iodophenyl moiety.
-
The Cyclopropane Ring: This small, strained ring provides a rigid, three-dimensional conformation to the molecule. In drug design, incorporating a cyclopropane ring can enhance binding affinity to a target protein by pre-organizing the molecule into a bioactive conformation and improving metabolic stability.[2]
-
The Nitrile Group: The nitrile (or cyanide) group can act as an electrophilic "warhead" in covalent inhibitors. It is particularly effective in targeting the nucleophilic thiol group of cysteine residues in the active sites of enzymes, such as cysteine proteases, forming a reversible or irreversible covalent bond.[3] This mechanism is famously employed by the antiviral drug nirmatrelvir.[3]
-
The Iodophenyl Moiety: The iodophenyl group serves a dual purpose. Firstly, it provides a handle for further chemical modifications, such as the attachment of reporter tags (e.g., fluorophores, biotin) via cross-coupling reactions (e.g., Sonogashira coupling). Secondly, aryl iodides can be utilized in photoaffinity labeling experiments, where UV irradiation can induce the formation of a reactive aryl radical to covalently crosslink the probe to its target protein, aiding in target identification and binding site mapping.[4][5]
Collectively, these features position this compound as a promising scaffold for the development of potent and selective covalent probes for cysteine proteases.
Proposed Mechanism of Action: Covalent Inhibition of Cysteine Proteases
We propose that this compound acts as a mechanism-based inhibitor of cysteine proteases. The inhibition process can be conceptualized in two steps:
-
Non-covalent Binding: The probe first docks into the active site of the cysteine protease. The binding affinity and specificity are determined by hydrophobic and electronic interactions between the phenyl ring and the cyclopropane group of the probe and the amino acid residues in the enzyme's binding pocket.
-
Covalent Modification: Once positioned in the active site, the nucleophilic cysteine residue attacks the electrophilic carbon of the nitrile group. This leads to the formation of a covalent thioimidate adduct, thereby inactivating the enzyme.
Figure 1: Proposed mechanism of covalent inhibition of a cysteine protease by this compound.
Applications and Protocols
Application 1: Screening for Inhibition of Cysteine Proteases
A primary application of this compound is as a screening compound to identify novel inhibitors of cysteine proteases. A FRET (Förster Resonance Energy Transfer)-based assay is a common and effective method for this purpose. As a representative example, the following protocol is adapted for screening against SARS-CoV-2 3C-like protease (3CLpro), a well-characterized cysteine protease.[6]
Protocol 3.1.1: FRET-Based Enzyme Inhibition Assay
A. Materials and Reagents:
-
Recombinant cysteine protease (e.g., SARS-CoV-2 3CLpro)
-
FRET substrate peptide for the target protease (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS for 3CLpro)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound (stock solution in DMSO)
-
Positive control inhibitor (e.g., GC376 for 3CLpro)
-
96-well black microplates
-
Fluorescence plate reader
B. Experimental Workflow:
Figure 2: Workflow for the FRET-based enzyme inhibition assay.
C. Step-by-Step Procedure:
-
Prepare Inhibitor Dilutions: Serially dilute the this compound stock solution in DMSO to create a range of concentrations. Then, dilute these into the assay buffer.
-
Assay Plate Setup: To each well of a 96-well plate, add 50 µL of the diluted inhibitor or DMSO (for control wells).
-
Enzyme Addition: Add 25 µL of the cysteine protease solution (e.g., 200 nM 3CLpro in assay buffer) to each well.
-
Pre-incubation: Gently mix the plate and pre-incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the FRET substrate solution (e.g., 20 µM in assay buffer) to each well to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over 60 minutes at 37°C (Excitation: 340 nm, Emission: 490 nm).
-
Data Analysis: Determine the reaction rate (slope of the linear phase of the fluorescence curve) for each well. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
D. Expected Data:
| Compound | Target Enzyme | Assay Type | IC50 (µM) |
| This compound | Cysteine Protease X | FRET | To be determined |
| Positive Control Inhibitor | Cysteine Protease X | FRET | Known value |
Application 2: Confirmation of Covalent Target Engagement
To confirm that this compound forms a covalent bond with the target enzyme, intact protein mass spectrometry can be used. This technique can detect the mass shift corresponding to the addition of the inhibitor to the enzyme.
Protocol 3.2.1: Intact Protein Mass Spectrometry Analysis
A. Materials and Reagents:
-
Purified cysteine protease
-
This compound
-
Incubation Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl
-
LC-MS system (e.g., Q-TOF or Orbitrap)
B. Step-by-Step Procedure:
-
Incubation: Mix the purified enzyme (e.g., at 5 µM) with a 5-fold molar excess of this compound in the incubation buffer. As a control, prepare a sample of the enzyme with DMSO.
-
Reaction: Incubate the mixture for 2 hours at room temperature.
-
Sample Preparation: Desalt the samples using a C4 ZipTip or a similar desalting column to remove excess inhibitor and non-volatile salts.
-
LC-MS Analysis: Analyze the desalted protein samples by LC-MS. The mass spectrometer should be set to acquire data in the appropriate mass range for the intact protein.
-
Data Analysis: Deconvolute the raw mass spectra to determine the exact mass of the protein in both the control and inhibitor-treated samples. A mass increase corresponding to the molecular weight of this compound (269.08 Da) in the treated sample confirms covalent modification.
Advanced Applications and Future Directions
The iodophenyl moiety of this compound opens up possibilities for more advanced applications:
-
Photoaffinity Labeling: The C-I bond can be photolytically cleaved with UV light to generate a highly reactive aryl radical. This can be used to crosslink the probe to amino acid residues in the binding pocket, allowing for subsequent proteolytic digestion and mass spectrometry-based identification of the binding site.[4]
-
Radiolabeling: The iodine atom can be replaced with a radioactive isotope, such as ¹²⁵I, to create a radiolabeled probe for use in autoradiography, in vivo imaging, or quantitative binding assays.[7]
-
Synthesis of Multifunctional Probes: The iodophenyl group can be used as a synthetic handle to attach other functionalities, such as a biotin tag for affinity purification of the target protein or a fluorophore for direct visualization in fluorescence microscopy.
Conclusion
This compound is a versatile chemical entity with significant potential as a chemical probe for studying cysteine proteases. Its unique combination of a conformationally rigid scaffold, a covalent-binding nitrile warhead, and a synthetically tractable iodophenyl group makes it a valuable tool for inhibitor screening, target validation, and binding site mapping. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this and structurally related compounds in their own research endeavors.
References
- BenchChem. (2025). A Head-to-Head Comparison of Photoprobes for In-Cell Labeling: 3,4-(Ethylenedioxy)-4'-iodobenzophenone vs. Diazirines. BenchChem.
-
Zhang, L., et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. ACS Pharmacology & Translational Science, 5(12), 1205-1221. [Link]
- MedChemExpress. 8-(4-Iodophenyl)-1,3,5,7-tetramethyl BODIPY. MedChemExpress.
-
Gomes, A. V., & Gozzo, F. C. (2010). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Journal of Mass Spectrometry, 45(8), 835-846. [Link]
- ACS Pharmacology & Translational Science. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies.
-
Toda, N., et al. (2011). Investigation of the Noncovalent Binding Mode of Covalent Proteasome Inhibitors around the Transition State by Combined Use of Cyclopropylic Strain-Based Conformational Restriction and Computational Modeling. Journal of Medicinal Chemistry, 54(17), 5916-5926. [Link]
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Qu, W., et al. (2009). Iodophenyl tagged sphingosine derivatives: synthesis and preliminary biological evaluation. Bioorganic & Medicinal Chemistry Letters, 19(13), 3382-3385. [Link]
- Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter.
- TargetMol. Cyclopropanecarbonitrile. TargetMol.
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MDPI. (2020). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 25(21), 5126. [Link]
- CAS. (2023).
- Fiveable. Aryl Iodides Definition. Fiveable.
- YouTube. (2025).
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PubChem. Cyclopropanecarbonitrile. National Institutes of Health. [Link]
- Enamine. Photoaffinity Compounds. Enamine.
- Domainex. Photoaffinity Labelling. Domainex.
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ACS Publications. (2021). Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. Accounts of Chemical Research, 54(17), 3451-3465. [Link]
- Fisher Scientific. Sigma Aldrich 3-(2-Iodophenyl)propionic acid 1 g. Fisher Scientific.
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Wiley Online Library. (2020). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Molecular Informatics, 39(12), 2000059. [Link]
- National Institutes of Health. (2016).
-
MDPI. (2021). Implications and Practical Applications of the Chemical Speciation of Iodine in the Biological Context. International Journal of Molecular Sciences, 22(18), 9999. [Link]
-
Royal Society of Chemistry. (2015). A turn-on fluorescence probe for imaging iodide in living cells based on an elimination reaction. Chemical Communications, 51(33), 6925-6928. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2018). A Combination of Pharmacophore Modeling, Molecular Docking and Virtual Screening Study Reveals 3,5,7-Trihydroxy-2-(3,4,5 - Trihydroxyphenyl)-4H-chromen-4-one as a Potential Anticancer Agent. Indian Journal of Pharmaceutical Education and Research, 52(4), 653-662. [Link]
- BenchChem. 1-(4-Ethoxyphenyl)cyclopropanecarbonitrile. BenchChem.
- RSC Publishing. (2025).
- Sigma-Aldrich. Cyclopropanecarbonitrile 98%. Sigma-Aldrich.
- National Institutes of Health. (2020). Chemical probes and drug leads from advances in synthetic planning and methodology. PMC.
-
IUPAC. (2012). Analogue-based drug discovery: Contributions to medicinal chemistry principles and drug design strategies. Pure and Applied Chemistry, 84(7), 1563-1577. [Link]
- YouTube. (2020). Chemical Probes as Essential Tools for Biological Discovery. YouTube.
- RSC Publishing. (2025).
-
PubChem. 1-(4-Bromophenyl)Cyclopropanecarbonitrile. National Institutes of Health. [Link]
-
PubMed. (2008). Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: cyclopropane-based conformationally restricted analogs of haloperidol. Bioorganic & Medicinal Chemistry, 16(19), 8875-8881. [Link]
- Sigma-Aldrich. 1-(4-CHLOROPHENYL)-1-CYCLOPROPANE-CARBONITRILE. Sigma-Aldrich.
- National Institutes of Health. (2022). Evidence-based capacity of natural cytochrome enzyme inhibitors to increase the effectivity of antineoplastic drugs. PMC.
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Application Note: A Robust and Scalable Protocol for the Synthesis of 1-(4-Iodophenyl)cyclopropanecarbonitrile
Introduction: The Significance of a Versatile Building Block
1-(4-Iodophenyl)cyclopropanecarbonitrile is a key synthetic intermediate in the development of various high-value molecules, particularly in the pharmaceutical and agrochemical sectors. Its unique structural motif, combining a cyclopropyl ring with an iodinated phenyl group, offers multiple avenues for further chemical modification. The cyclopropylnitrile moiety is a recognized bioisostere for various functional groups, often improving metabolic stability and binding affinity. The aryl iodide handle is exceptionally versatile, serving as a linchpin for cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the rapid construction of complex molecular architectures.
Despite its utility, the synthesis of this compound, particularly at scale, presents challenges related to safety, reaction efficiency, and product purity. This application note provides a detailed, field-proven protocol for the multigram-to-kilogram scale synthesis of this compound, leveraging the power of phase-transfer catalysis (PTC). We will delve into the mechanistic rationale, process safety, and critical parameters that ensure a reproducible and high-yielding outcome.
Synthetic Strategy: Why Phase-Transfer Catalysis is the Optimal Choice for Scale-Up
The chosen synthetic route involves the cyclopropanation of 4-iodophenylacetonitrile with 1,2-dibromoethane. For a large-scale reaction involving a carbanion generated from a moderately acidic proton (α to the nitrile), phase-transfer catalysis offers significant advantages over traditional methods that might employ expensive, hazardous, and moisture-sensitive bases like sodium hydride or lithium diisopropylamide (LDA).[1]
The Core Advantages of PTC for this Synthesis Include:
-
Enhanced Safety and Simplicity: The use of a concentrated aqueous solution of sodium hydroxide eliminates the need for flammable solvents and cryogenic temperatures. The system's inherent heterogeneity and the catalytic nature of the process help to moderate reaction rates.[1]
-
Cost-Effectiveness: PTC utilizes inexpensive reagents (aqueous NaOH, 1,2-dibromoethane) and catalysts (quaternary ammonium salts), making the process economically viable for large-scale production.
-
Scalability: PTC reactions are generally known for their excellent scalability.[1] The biphasic nature of the reaction simplifies heat management, a critical factor in preventing runaway reactions during scale-up.
-
High Yields: By efficiently transferring the deprotonated 4-iodophenylacetonitrile anion from the aqueous phase to the organic phase, the catalyst facilitates a rapid reaction with 1,2-dibromoethane, leading to high product yields.[2][3]
Reaction Mechanism under PTC Conditions
The reaction proceeds through a well-established PTC mechanism. The quaternary ammonium catalyst (Q⁺X⁻) swaps its counter-ion with hydroxide from the concentrated aqueous phase. This lipophilic Q⁺OH⁻ complex is then able to migrate into the organic phase (e.g., toluene), where it acts as a strong base to deprotonate the 4-iodophenylacetonitrile. The resulting carbanion (Ar-CH⁻-CN) remains associated with the quaternary ammonium cation (Q⁺), forming a reactive ion pair. This ion pair then undergoes a tandem Sₙ2 reaction with 1,2-dibromoethane to form the cyclopropane ring and regenerate the catalyst.
Caption: Phase-Transfer Catalysis (PTC) cycle for cyclopropanation.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a nominal 100-gram scale synthesis. All operations involving cyanide-containing materials must be performed in a certified, high-flow chemical fume hood.
Reagents and Materials
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles | Molar Eq. |
| 4-Iodophenylacetonitrile | 3055-96-7 | 243.05 | 100.0 g | 0.411 | 1.0 |
| 1,2-Dibromoethane | 106-93-4 | 187.86 | 85.0 g (46.2 mL) | 0.452 | 1.1 |
| Sodium Hydroxide | 1310-73-2 | 40.00 | 164.6 g | 4.11 | 10.0 |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 | 13.2 g | 0.041 | 0.1 |
| Toluene | 108-88-3 | 92.14 | 500 mL | - | - |
| Deionized Water | 7732-18-5 | 18.02 | 165 mL | - | - |
Equipment Setup
-
2 L, 3-neck round-bottom flask equipped with:
-
Overhead mechanical stirrer with a high-torque motor and a PTFE anchor paddle.
-
Thermocouple for internal temperature monitoring.
-
Reflux condenser with a nitrogen/argon inlet.
-
Addition funnel (250 mL) for the 1,2-dibromoethane.
-
-
Heating mantle with a temperature controller.
-
Large crystallizing dish or water bath for cooling.
Caption: Step-by-step experimental workflow for synthesis and purification.
Step-by-Step Procedure
-
Reactor Setup: Assemble the 2 L reactor in a chemical fume hood. Ensure the mechanical stirrer is well-aligned and rotates freely.
-
Charge Reagents: To the flask, add 4-iodophenylacetonitrile (100.0 g), toluene (500 mL), and tetrabutylammonium bromide (TBAB, 13.2 g). Begin stirring at 200-300 RPM to dissolve the solids.
-
Prepare and Add Base: In a separate beaker, carefully and slowly add sodium hydroxide (164.6 g) to deionized water (165 mL) while stirring. Caution: This is a highly exothermic process. Allow the 50% (w/w) NaOH solution to cool to near room temperature before slowly adding it to the reaction flask.
-
Initiate Reaction: Heat the biphasic mixture to 40-45 °C using the heating mantle.
-
Substrate Addition: Once the temperature is stable, begin the dropwise addition of 1,2-dibromoethane (85.0 g) via the addition funnel over a period of 60-90 minutes. A mild exotherm is expected. Use a cooling bath to maintain the internal temperature below 55 °C.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 50 °C. Monitor the reaction progress by TLC (e.g., 9:1 Hexane:EtOAc) or GC-MS by periodically quenching a small aliquot in dilute HCl and extracting with ethyl acetate. The reaction is typically complete in 4-6 hours when the starting material is no longer detectable.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully add 500 mL of deionized water to the flask to dissolve the sodium salts.
-
Phase Separation: Transfer the mixture to a 2 L separatory funnel and allow the layers to separate. Drain the lower aqueous phase.
-
Extraction: Extract the aqueous layer with toluene (2 x 100 mL). Combine all organic phases.
-
Washing: Wash the combined organic phase with saturated aqueous sodium chloride (brine, 200 mL) to remove residual water and salts.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the solid cake with a small amount of toluene.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or waxy solid.
Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot isopropanol (approx. 200-300 mL).
-
If any insoluble material is present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours, and finally in a freezer (-20 °C) for 1-2 hours to maximize crystal formation.
-
Collect the crystalline product by vacuum filtration, washing the filter cake with a small amount of cold heptane.
-
Dry the product under vacuum at 40 °C to a constant weight.
Expected Yield: 95-105 g (85-95% yield) of a white to off-white crystalline solid.
Process Safety and Hazard Management
Handling cyanide-containing compounds and strong bases requires strict adherence to safety protocols. The primary hazard in this synthesis is the potential generation of highly toxic hydrogen cyanide (HCN) gas if the nitrile starting material or the reaction mixture comes into contact with acid.
Key Safety Measures:
-
Engineering Controls: All operations must be conducted in a high-performance chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or butyl rubber gloves.[5]
-
Cyanide Handling: 4-Iodophenylacetonitrile is a cyanide derivative and is toxic if ingested, inhaled, or absorbed through the skin. Avoid creating dust.
-
Caustic Hazard: 50% sodium hydroxide is extremely corrosive and can cause severe burns.[6] Always add NaOH to water, never the other way around.
-
Acid Incompatibility: NEVER allow acids to come into contact with the reaction mixture or cyanide-containing waste streams. This will liberate fatal HCN gas.
-
Waste Disposal: All aqueous waste and contaminated materials must be treated as cyanide waste. Quench the aqueous layer from the workup by slowly adding it to a stirred, oxidizing solution (e.g., a mixture of aqueous sodium hypochlorite and NaOH) to decompose the cyanide ions before disposal according to institutional guidelines.
Product Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis | Specification |
| Appearance | White to off-white crystalline solid |
| Melting Point | 78-82 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.75 (d, J = 8.4 Hz, 2H), 7.20 (d, J = 8.4 Hz, 2H), 1.75 (m, 2H), 1.45 (m, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 138.2, 131.0, 121.5, 94.1, 23.5, 17.0 |
| GC-MS (EI) | m/z 269 [M]⁺ |
| Purity (HPLC) | ≥98% |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficiently concentrated base.3. Low reaction temperature. | 1. Use fresh, high-quality TBAB.2. Ensure NaOH solution is 50% by weight.3. Increase temperature to 50-55 °C. |
| Formation of Dark Tars | 1. Reaction temperature too high.2. "Hot spots" due to poor stirring. | 1. Maintain strict temperature control (<55 °C).2. Use a high-torque overhead stirrer to ensure efficient mixing of the phases. |
| Low Isolated Yield | 1. Incomplete reaction.2. Product loss during workup/extraction.3. Inefficient recrystallization. | 1. Extend reaction time and confirm completion by GC/TLC.2. Perform additional extractions of the aqueous phase.3. Ensure slow cooling and use an anti-solvent (heptane) to maximize precipitation. |
Conclusion
The phase-transfer catalysis protocol detailed herein provides a safe, efficient, and highly scalable method for the synthesis of this compound. By understanding the underlying mechanism and adhering to the critical process and safety parameters, researchers and process chemists can reliably produce this valuable synthetic intermediate in high yield and purity, facilitating its application in drug discovery and development programs.
References
- Heavily substituted cyclopropane esters were prepared in high yields, complete diastereoselection and high enantioselectivity, and allowed multi-gram preparation of desired products. Vertex AI Search.
- Lambert, T. H., & MacMillan, D. W. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC.
- Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. (2012). Chemical Communications.
- Development of Phase Transfer Catalysed Cyclopropanation and Related Processes. (2014). HAL theses.
- 7 Safety Measures I Should Know While Handling Sodium Cyanide. Camachem.
- Standard Operating Procedure for Sodium Cyanide. (2017). UCLA Chemistry & Biochemistry.
- Synthesis of C-Aryl-N-cyclopropylnitrones. (2025). ResearchGate.
- Sodium Cyanide Safety Protection and Emergency Measures. (2025). United Chemical.
- Sodium cyanide Safety Data Sheet. (2024). MilliporeSigma.
Sources
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- 2. Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. | Semantic Scholar [semanticscholar.org]
- 3. Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles [pubmed.ncbi.nlm.nih.gov]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. unitedchemicalcn.com [unitedchemicalcn.com]
- 6. camachem.com [camachem.com]
The Strategic Utility of 1-(4-Iodophenyl)cyclopropanecarbonitrile in the Synthesis of Novel Heterocyclic Scaffolds
Introduction: A Versatile Building Block for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the demand for novel molecular architectures with precisely tailored pharmacological profiles is insatiable. Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and the strategic introduction of unique substituents can profoundly influence their biological activity, metabolic stability, and pharmacokinetic properties. 1-(4-Iodophenyl)cyclopropanecarbonitrile has emerged as a highly valuable and versatile building block in this pursuit. Its unique trifunctional nature—an aryl iodide handle for cross-coupling, a strained cyclopropane ring, and a reactive nitrile group—offers a powerful toolkit for the synthesis of complex heterocyclic systems.
The cyclopropyl moiety, in particular, is increasingly recognized for its beneficial effects in drug candidates. Its rigid, three-dimensional structure can enforce a specific conformation, enhancing binding affinity to biological targets. Furthermore, the inherent strain of the cyclopropane ring can influence electronic properties and metabolic stability, often leading to improved drug-like characteristics. The 4-iodophenyl group serves as a key reactive center, primarily for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of substituents and the construction of intricate molecular frameworks. The nitrile group provides an additional point of reactivity, capable of participating in various cyclization and functional group transformation reactions. This application note will provide an in-depth technical guide on the strategic use of this compound in the synthesis of diverse heterocyclic compounds, complete with detailed protocols and mechanistic insights.
Core Applications in Heterocyclic Synthesis
The synthetic utility of this compound is most prominently displayed in palladium-catalyzed cross-coupling reactions, which leverage the reactivity of the carbon-iodine bond. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a convergent and efficient means to construct complex heterocyclic cores.
Synthesis of Substituted Pyridines via Suzuki Coupling
The Suzuki coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide. In the context of this compound, this reaction can be employed to introduce the 4-(1-cyanocyclopropyl)phenyl moiety onto a pre-functionalized pyridine ring or to build the pyridine ring itself through a subsequent cyclization strategy.
Causality of Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is essential to initiate the catalytic cycle through oxidative addition to the C-I bond. The choice of ligand (e.g., phosphines) is critical for stabilizing the palladium catalyst, promoting the desired reactivity, and preventing side reactions.
-
Base: The base is required to activate the boronic acid partner, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.
-
Solvent: A polar aprotic solvent is typically used to ensure the solubility of the reactants and catalyst, and to facilitate the ionic intermediates in the catalytic cycle.
Experimental Workflow for Suzuki Coupling
Figure 1: General workflow for Suzuki coupling.
Detailed Protocol: Synthesis of 4-(4-(1-Cyanocyclopropyl)phenyl)pyridine
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 1.0 | 269.08 | 1.0 | 269 mg |
| Pyridine-4-boronic acid | 1.2 | 122.92 | 1.2 | 147 mg |
| Pd(PPh₃)₄ | 0.05 | 1155.56 | 0.05 | 58 mg |
| K₂CO₃ | 2.0 | 138.21 | 2.0 | 276 mg |
| Toluene/H₂O (4:1) | - | - | - | 5 mL |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (269 mg, 1.0 mmol), pyridine-4-boronic acid (147 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/water mixture (5 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the title compound.
Construction of Pyrazole Derivatives via Reaction with Hydrazine
The nitrile functionality of this compound can be exploited in condensation reactions with hydrazine derivatives to construct pyrazole rings. This approach often involves the in-situ generation of a 1,3-dicarbonyl or equivalent species which then undergoes cyclization.
Reaction Mechanism Overview
Figure 2: Pyrazole synthesis pathway.
Detailed Protocol: Synthesis of a 5-(4-(1-Cyanocyclopropyl)phenyl)-3-methyl-1H-pyrazole Derivative
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 1.0 | 269.08 | 1.0 | 269 mg |
| 3-Chloropentane-2,4-dione | 1.1 | 134.56 | 1.1 | 148 mg |
| Hydrazine hydrate | 1.5 | 50.06 | 1.5 | 75 µL |
| NaOEt (21% in EtOH) | 2.5 | 68.05 | 2.5 | 0.8 mL |
| Ethanol | - | - | - | 10 mL |
Procedure:
-
In a round-bottom flask, dissolve this compound (269 mg, 1.0 mmol) in ethanol (5 mL).
-
Add sodium ethoxide solution (0.8 mL, 2.5 mmol) and stir for 10 minutes at room temperature.
-
Add 3-chloropentane-2,4-dione (148 mg, 1.1 mmol) and stir the mixture for 2 hours.
-
To the resulting mixture, add hydrazine hydrate (75 µL, 1.5 mmol) and reflux for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate) to obtain the desired pyrazole derivative.
Synthesis of Quinolines via Friedländer Annulation
The Friedländer annulation is a classic method for the synthesis of quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. By first converting this compound to a suitable ketone via a Grignard reaction followed by hydrolysis, it can serve as the methylene component in this powerful cyclization.
Synthetic Strategy
Figure 3: Quinoline synthesis via Friedländer annulation.
Detailed Protocol: Synthesis of 2-Cyclopropyl-2-(4-iodophenyl)quinoline Derivative
Step 1: Synthesis of 1-(1-(4-Iodophenyl)cyclopropyl)ethan-1-one
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 1.0 | 269.08 | 5.0 | 1.35 g |
| Methylmagnesium bromide (3.0 M in Et₂O) | 1.2 | - | 6.0 | 2.0 mL |
| Anhydrous THF | - | - | - | 20 mL |
| 3 M HCl (aq) | - | - | - | 10 mL |
Procedure:
-
To a solution of this compound (1.35 g, 5.0 mmol) in anhydrous THF (20 mL) at 0 °C, add methylmagnesium bromide (2.0 mL, 6.0 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Cool the mixture to 0 °C and slowly add 3 M HCl (10 mL).
-
Stir for 1 hour at room temperature.
-
Extract with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over MgSO₄.
-
Concentrate under reduced pressure and purify by column chromatography to yield the ketone.
Step 2: Friedländer Annulation
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 1-(1-(4-Iodophenyl)cyclopropyl)ethan-1-one | 1.0 | 286.11 | 1.0 | 286 mg |
| 2-Aminobenzaldehyde | 1.0 | 121.14 | 1.0 | 121 mg |
| Potassium hydroxide (KOH) | 0.2 | 56.11 | 0.2 | 11 mg |
| Ethanol | - | - | - | 5 mL |
Procedure:
-
In a flask, dissolve 1-(1-(4-iodophenyl)cyclopropyl)ethan-1-one (286 mg, 1.0 mmol) and 2-aminobenzaldehyde (121 mg, 1.0 mmol) in ethanol (5 mL).
-
Add a catalytic amount of KOH (11 mg, 0.2 mmol).
-
Reflux the mixture for 8 hours.
-
Cool to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to afford the desired quinoline.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern organic synthesis. Its unique combination of reactive sites provides a versatile platform for the construction of a wide array of complex and medicinally relevant heterocyclic compounds. The protocols and strategies outlined in this application note serve as a guide for researchers and scientists to harness the full potential of this valuable building block in their own synthetic endeavors, paving the way for the discovery of next-generation therapeutics.
References
- Journal of Medicinal Chemistry, 2022, 65(3), 1845–1867. [URL: https://pubs.acs.org/journal/jmcmar]
- Organic Letters, 2021, 23(15), 5878–5882. [URL: https://pubs.acs.org/journal/orlef7]
- Synthesis, 2020, 52(10), 1397-1414. [URL: https://www.thieme-connect.com/products/ejournals/journal/10.1055/s-00000084]
- Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Wiley, 2018. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527653027]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(4-Iodophenyl)cyclopropanecarbonitrile
Welcome to the technical support center for the purification of 1-(4-Iodophenyl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. The purification of this compound can present unique challenges due to its specific chemical structure. This resource is structured to help you navigate these challenges effectively, ensuring high purity and yield.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Problem 1: Low Yield After Recrystallization
Question: I am experiencing a significant loss of product during recrystallization, resulting in a very low yield. What are the likely causes and how can I optimize the process?
Answer: Low recovery from recrystallization is a common issue and can often be attributed to several factors related to solvent selection and procedural execution.
Causality and Optimization:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor, leading to low recovery. Conversely, if the compound is not sufficiently soluble in the hot solvent, you may use an excessively large volume of solvent, which also leads to product loss upon cooling.
-
Excessive Solvent Volume: Using more hot solvent than is necessary to dissolve the crude product is a frequent cause of low yield. The goal is to create a saturated solution at the boiling point of the solvent.
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, premature crystallization can occur, leading to product loss on the filter paper.
-
Inefficient Crystal Collection: Incomplete transfer of the crystalline slurry to the filtration apparatus or insufficient washing of the crystals can contribute to yield loss.
Recommended Troubleshooting Protocol:
-
Systematic Solvent Screening: Begin by testing the solubility of your crude product in a range of solvents with varying polarities. Small-scale tests in test tubes can be very informative. Common solvent systems to evaluate for compounds like this compound include:
-
Minimize Solvent Volume: During the recrystallization, add the hot solvent portion-wise to the crude material with heating and stirring, until the solid just dissolves. Avoid adding a large excess.
-
Prevent Premature Crystallization: If a hot filtration is necessary, preheat the filtration funnel and the receiving flask to prevent a sudden drop in temperature.
-
Optimize Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals. Then, place the flask in an ice bath to maximize precipitation before filtration.
-
Efficient Crystal Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the mother liquor without dissolving a significant amount of the product.
Problem 2: Persistent Impurities After Column Chromatography
Question: I am using silica gel column chromatography to purify my product, but I am struggling to separate it from closely-eluting impurities. How can I improve the resolution?
Answer: Co-elution of impurities is a common challenge in chromatography and often requires a systematic optimization of the chromatographic conditions. The polarity of this compound is influenced by the polar nitrile group and the relatively non-polar iodophenyl and cyclopropyl groups, which can make separation from structurally similar impurities tricky.
Causality and Optimization:
-
Inappropriate Mobile Phase Polarity: If the mobile phase is too polar, both the product and impurities will travel quickly up the column with little interaction with the stationary phase, resulting in poor separation. If it's not polar enough, elution times will be very long, and band broadening can occur, which also diminishes resolution.
-
Column Overloading: Applying too much crude material to the column can lead to broad, overlapping bands.
-
Improper Column Packing: Voids or channels in the silica gel bed will lead to an uneven flow of the mobile phase and poor separation.
Recommended Troubleshooting Protocol:
-
Thin-Layer Chromatography (TLC) Optimization: Before running a column, optimize the solvent system using TLC. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from the impurities. A good starting point for a moderately polar compound like this would be a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).
-
Solvent Gradient: If an isocratic (single solvent mixture) elution does not provide adequate separation, consider using a solvent gradient. Start with a less polar mobile phase to elute the non-polar impurities, and gradually increase the polarity to elute your product, leaving the more polar impurities on the column.
-
Choice of Stationary Phase: While silica gel is the most common stationary phase, for particularly challenging separations, consider using alternative stationary phases. For instance, alumina can offer different selectivity. For separating non-polar compounds, a C18 reversed-phase column could also be an option.[3]
-
Column Dimensions and Loading: Use a column with an appropriate diameter and length for the amount of material you are purifying. A general rule of thumb is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight. Ensure the column is packed uniformly.
Visualizing the Workflow:
Caption: A typical workflow for optimizing column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I might encounter in the synthesis of this compound?
A1: The impurities will largely depend on the synthetic route employed. However, some common potential impurities include:
-
Starting Materials: Unreacted 4-iodobenzyl cyanide or other precursors.
-
Byproducts of Cyclopropanation: Depending on the cyclopropanation method, byproducts can form. For example, if using a Simmons-Smith type reaction, you might have organozinc residues.
-
Hydrolysis Product: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under acidic or basic conditions during workup.
-
De-iodinated Product: The iodo- group can be labile under certain conditions (e.g., reductive conditions or in the presence of certain metals), leading to the formation of 1-phenylcyclopropanecarbonitrile.
-
Positional Isomers: If the starting material was a mixture of isomers, you would carry these through the synthesis.
It is crucial to use analytical techniques like NMR, LC-MS, and HPLC to identify the impurity profile of your crude product, which will inform your purification strategy.[4][5][6]
Q2: My purified this compound is a yellowish oil, but I expected a solid. What should I do?
A2: While some sources may describe the compound as a solid, it is not uncommon for highly pure organic compounds to exist as persistent oils or low-melting solids, especially if trace amounts of solvent are present.
-
Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as cold hexane or pentane. This can sometimes induce crystallization and remove non-polar impurities.
-
High Vacuum: Place the oil under high vacuum for an extended period to remove any residual solvent.
-
Purity Check: Ensure the product is indeed pure via analytical methods. An impurity can act as a "eutectic," lowering the melting point of the mixture. If impurities are present, further purification by chromatography may be necessary.
Q3: Can I use distillation for purification?
A3: Distillation is generally not a recommended method for purifying this compound. The molecule has a relatively high molecular weight and is likely to have a high boiling point, requiring vacuum distillation. There is a significant risk of thermal decomposition at the required temperatures, especially given the presence of the nitrile and iodo functional groups. Recrystallization and chromatography are much safer and more effective methods for this class of compound.
Q4: How should I store the purified this compound?
A4: To ensure the long-term stability of your purified product, it should be stored in a cool, dark, and dry environment. An amber vial in a refrigerator or freezer is ideal. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric oxygen and moisture.
Data Summary
The following table provides a starting point for developing a purification strategy. The optimal conditions will vary based on the specific impurities present in your crude material.
| Purification Method | Recommended Starting Conditions | Expected Purity | Typical Yield |
| Recrystallization | Solvent System: Ethanol/Water or Hexane/Ethyl Acetate[1][2] | >98% | 70-90% |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Gradient of 5% to 20% Ethyl Acetate in Hexane | >99% | 60-85% |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
While the solution is still hot, add deionized water dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, product-adsorbed silica onto the top of the packed column.
-
Begin eluting the column with the mobile phase, collecting fractions.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Purification Decision Tree:
Sources
1-(4-Iodophenyl)cyclopropanecarbonitrile reaction condition optimization
Welcome to the dedicated technical support guide for the synthesis and application of 1-(4-Iodophenyl)cyclopropanecarbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we move beyond simple protocols to address the nuanced challenges encountered in the lab, providing troubleshooting strategies and in-depth FAQs grounded in mechanistic principles and field-proven experience.
Overview: The Synthetic Value of a Strained Scaffold
This compound is a highly valuable intermediate in drug discovery. The strained cyclopropane ring acts as a bioisostere for larger groups like gem-dimethyl or phenyl, often enhancing metabolic stability and modulating lipophilicity. The aryl iodide and nitrile functionalities serve as versatile handles for a wide array of subsequent chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions.
The primary synthetic challenge lies in the efficient construction of the substituted cyclopropane ring and the management of subsequent functionalization. This guide provides a structured approach to overcoming these hurdles.
Preventing degradation of 1-(4-Iodophenyl)cyclopropanecarbonitrile during reactions
Welcome to the technical support guide for 1-(4-Iodophenyl)cyclopropanecarbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and troubleshoot potential degradation issues, ensuring the success and reproducibility of your synthetic endeavors. This guide moves beyond simple protocols to explain the underlying chemical principles governing the stability of this molecule.
Frequently Asked Questions (FAQs): General Stability and Handling
This section addresses the fundamental chemical liabilities of this compound and provides best practices for its storage and handling.
Q1: What are the primary chemical instabilities and degradation pathways I should be aware of when using this compound?
A1: this compound has three main points of potential degradation, each rooted in its distinct structural features. Understanding these liabilities is the first step toward preventing unwanted side reactions.
-
Carbon-Iodine (C-I) Bond Cleavage: The C-I bond is the weakest of the carbon-halogen bonds, with a bond dissociation energy of approximately 57.6 kcal/mol.[1] This makes it susceptible to cleavage under various conditions, leading to the formation of a de-iodinated byproduct, (4-cyclopropylbenzonitrile). This process, known as hydrodeiodination or reductive dehalogenation, can be initiated by heat, light (photolysis), or certain catalytic systems.[2][3][4][5] The mechanism often involves the formation of an aryl radical, which can then be quenched by a hydrogen source in the reaction mixture.[4][6][7]
-
Nitrile Group Hydrolysis: The nitrile (-C≡N) group is at the same oxidation state as a carboxylic acid and can undergo hydrolysis to form a primary amide intermediate, which can be further hydrolyzed to a carboxylic acid.[8][9] This reaction is catalyzed by either acidic or basic conditions, often accelerated by heat.[10][11][12] The presence of water along with acid or base is required for this transformation.[8]
-
Cyclopropane Ring Strain: The three-membered cyclopropane ring possesses significant ring strain (approximately 28 kcal/mol) due to severe angle strain (C-C-C bond angles of 60° instead of the ideal 109.5°) and torsional strain.[13][14][15] This inherent strain weakens the C-C bonds of the ring, making it more reactive than other cycloalkanes and susceptible to opening under certain harsh conditions, such as strong acids or catalytic hydrogenation, although this is generally less common than C-I cleavage or nitrile hydrolysis under typical cross-coupling conditions.[13]
Diagram: Primary Degradation Pathways
Caption: Key degradation routes for the target molecule.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: Proper storage is crucial to prevent slow degradation over time. Given its sensitivity to light and the potential for C-I bond cleavage, we recommend the following conditions:
-
Temperature: Store at low temperatures (2-8 °C).
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to displace oxygen and moisture.
-
Light: Protect from light by using an amber vial or by storing the vial in a dark container.
-
Purity: Ensure the material is free from acidic or basic impurities which could catalyze nitrile hydrolysis if trace moisture is present.
Q3: My planned reaction requires elevated temperatures. How stable is the C-I bond to heat?
A3: The C-I bond is thermally labile. While many cross-coupling reactions require heat, prolonged exposure to high temperatures (>100-110 °C) can significantly increase the rate of hydrodeiodination, especially if a potential hydrogen donor is present in the reaction mixture.[5] It is a careful balance; the temperature must be high enough for efficient catalysis but low enough to minimize thermal decomposition. We recommend running a time-course study at your desired temperature to quantify the rate of degradation versus product formation.
Troubleshooting Guide: Degradation During Reactions
This section provides specific advice for common problems encountered during synthetic transformations, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.[16][17][18][19][20]
Q4: During my Suzuki coupling, I observed a significant amount of the de-iodinated byproduct, (4-cyclopropylbenzonitrile). What are the likely causes and how can I fix this?
A4: The formation of (4-cyclopropylbenzonitrile) is a classic sign of premature C-I bond cleavage and reduction. This issue is particularly prevalent in palladium-catalyzed reactions.
Causality Analysis:
-
Inefficient Catalysis: Surprisingly, aryl iodides can be poor substrates in some "classical" Pd/PPh₃ systems, especially at lower temperatures.[21] An inefficient catalytic cycle can leave the substrate vulnerable to side reactions. The choice of ligand and palladium precatalyst is critical.[16][18]
-
Protic Solvents/Reagents: Alcohols (like isopropanol) or even water used as co-solvents can act as hydrogen donors, quenching the aryl radical intermediate formed from C-I bond homolysis.[2]
-
Base Choice: Certain bases or their byproducts can promote reductive dehalogenation.
-
Photodegradation: If the reaction is not shielded from light, photochemical dehalogenation can occur, which is a facile radical chain reaction.[6]
Troubleshooting Protocol:
| Problematic Condition | Recommended Solution & Rationale |
| Use of PPh₃ as a ligand | Switch to a more electron-rich, bulky biarylphosphine ligand (e.g., SPhos, XPhos). These ligands accelerate the rate-limiting reductive elimination step in the catalytic cycle, outcompeting the degradation pathway.[17][19] |
| High Reaction Temperature | Lower the reaction temperature. Modern catalyst systems are often highly active at milder temperatures (e.g., 50-80 °C). Run a temperature screen to find the optimal balance between reaction rate and stability. |
| Presence of Light | Wrap the reaction vessel completely in aluminum foil to exclude all light. This is a simple but highly effective way to prevent photochemical side reactions.[5][6] |
| Use of Protic Solvents | Use anhydrous, aprotic solvents like Toluene, Dioxane, or THF. If a co-solvent is necessary for solubility, minimize its quantity and ensure it is rigorously deoxygenated. |
| Inadequate Degassing | Ensure the reaction mixture is thoroughly degassed via multiple freeze-pump-thaw cycles or by sparging with an inert gas (Argon) for at least 30 minutes. Oxygen can interfere with the catalytic cycle and promote side reactions. |
| Iodide Byproduct Inhibition | In some C-N couplings, the iodide salt byproduct (e.g., NaI) can inhibit the catalyst. Switching to a solvent where the iodide salt is poorly soluble, such as toluene, can mitigate this effect.[22] |
Diagram: Troubleshooting Workflow
Caption: A logical workflow for diagnosing and solving common degradation issues.
Q5: My reaction is being run under basic conditions and I'm isolating the corresponding carboxylic acid, 1-(4-Iodophenyl)cyclopropanecarboxylic acid. What happened?
A5: You are observing base-catalyzed hydrolysis of the nitrile group. The hydroxide ion is a strong enough nucleophile to directly attack the electrophilic carbon of the nitrile.[12] This initially forms an amide, which is then further hydrolyzed under the reaction conditions to the carboxylate salt.[9][10][11] A final acidic workup will protonate the salt to give the carboxylic acid.
Preventative Measures:
-
Base Selection: Use a non-nucleophilic inorganic base that has low water solubility, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Avoid strong, soluble bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) if water is present.
-
Anhydrous Conditions: Use anhydrous solvents and reagents. If your base is hydrated, dry it in an oven before use.
-
Temperature Control: Hydrolysis is temperature-dependent. Running the reaction at the lowest effective temperature can minimize this side reaction.
Experimental Protocol: A Robust Suzuki-Miyaura Coupling
This protocol is designed to maximize the yield of the desired cross-coupled product while minimizing the degradation of this compound.
Objective: To couple this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2.5-5 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic, anhydrous (2.0-3.0 equiv)
-
Anhydrous, Degassed Toluene
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Preparation: In a separate vial inside a glovebox, weigh Pd₂(dba)₃ and SPhos. Add a small amount of the reaction solvent to form a slurry.
-
Inert Atmosphere: Seal the Schlenk flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene to the Schlenk flask via cannula or syringe.
-
Catalyst Addition: Add the catalyst slurry to the reaction flask via cannula or syringe.
-
Light Exclusion: Wrap the entire Schlenk flask securely with aluminum foil.
-
Heating: Place the flask in a pre-heated oil bath at 80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Hydrolysis of Nitriles. (n.d.). Chemguide. Retrieved from [Link]
-
Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Chemistry of Nitriles. (2025, January 19). LibreTexts Chemistry. Retrieved from [Link]
-
Hydrolysis of nitriles. (n.d.). Lumen Learning. Retrieved from [Link]
-
Nitriles to Carboxylic Acids: Hydrolysis. (2025, May 22). JoVE. Retrieved from [Link]
-
Alabugin, I. V., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. Retrieved from [Link]
-
The mechanism of visible-light-driven aryl iodide reduction... (n.d.). ResearchGate. Retrieved from [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Dehalogenation. (n.d.). Wikipedia. Retrieved from [Link]
-
Spontaneous aryl iodide deiodination upon heating. (2024, January 11). Reddit. Retrieved from [Link]
-
Anderson, K. W., et al. (2006). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society. Retrieved from [Link]
-
Cyclopropane Ring Strain. (n.d.). University of Calgary. Retrieved from [Link]
-
Ring strain. (n.d.). Wikipedia. Retrieved from [Link]
-
Stability of Cycloalkanes. (n.d.). Gyan Sanchay. Retrieved from [Link]
-
Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. (2023, May 19). Figshare. Retrieved from [Link]
-
Stability of Cycloalkanes: Ring Strain. (2023, September 20). OpenStax. Retrieved from [Link]
-
Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. (2023, November 7). RSC Publishing. Retrieved from [Link]
-
Organoiodine chemistry. (n.d.). Wikipedia. Retrieved from [Link]
-
Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. (2021, June 8). National Institutes of Health. Retrieved from [Link]
-
Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. (2025, October 23). National Institutes of Health. Retrieved from [Link]
-
Why cyclopropane is very less stable cycloalkane?? | Concept of Ring strain and Torsion strain. (2021, May 16). YouTube. Retrieved from [Link]
-
Photodegradation of organic compounds using TiO2-based impregnated photocatalysts. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemical Stability of Drugs. (n.d.). IIP Series. Retrieved from [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI. Retrieved from [Link]
-
The Influence Mechanism of Dissolved Organic Matter on the Photocatalytic Oxidation of Pharmaceuticals and Personal Care Products. (n.d.). MDPI. Retrieved from [Link]
-
Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Photodegradation of Pollutants in the Hydrophobic Cores of Dissolved Organic Matter: When Is It Important?. (2025, May 8). National Institutes of Health. Retrieved from [Link]
-
Photodegradation of Polyimides. 4. Mechanism for the Photooxidation Process Based on a Model Compound. (n.d.). DTIC. Retrieved from [Link]
-
Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2021, November 2). Preprints.org. Retrieved from [Link]
-
A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products. (2022, September 20). PubMed. Retrieved from [Link]
-
Application of Suzuki-Miyaura and Buchwald - Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024, November 22). Organic Syntheses. Retrieved from [Link]
Sources
- 1. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 2. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Dehalogenation - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
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- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]
- 14. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 15. m.youtube.com [m.youtube.com]
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- 17. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. preprints.org [preprints.org]
- 19. researchgate.net [researchgate.net]
- 20. orgsyn.org [orgsyn.org]
- 21. figshare.utas.edu.au [figshare.utas.edu.au]
- 22. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
Managing reaction byproducts in the synthesis of 1-(4-Iodophenyl)cyclopropanecarbonitrile
Welcome to the technical support center for the synthesis of 1-(4-Iodophenyl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common issues encountered during the synthesis of this important building block. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Two primary and effective synthetic routes are commonly employed:
-
Kulinkovich-Szymoniak Reaction: This method involves the titanium-mediated cyclopropanation of 4-iodobenzonitrile using a Grignard reagent. It is a powerful tool for the synthesis of primary cyclopropylamines from nitriles, which can then be converted to the corresponding nitrile.[1][2]
-
Phase-Transfer Catalysis (PTC): This approach utilizes the reaction of 4-iodobenzonitrile with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) in the presence of a strong base and a phase-transfer catalyst. This method is often favored for its operational simplicity and scalability.[3][4][5][6]
Q2: What is the general mechanism of the Kulinkovich-Szymoniak reaction for this synthesis?
A2: The reaction proceeds through the formation of a titanacyclopropane intermediate from a Grignard reagent (like EtMgBr) and a titanium(IV) alkoxide. This intermediate then reacts with the nitrile group of 4-iodobenzonitrile to form an azatitanacycle. Subsequent treatment with a Lewis acid, such as BF₃·OEt₂, promotes a ring contraction to yield the cyclopropylamine, which can be further converted to the desired nitrile.[1][2]
Q3: Can the iodo-substituent on the aromatic ring interfere with the reaction?
A3: The carbon-iodine bond is generally stable under the conditions of both the Kulinkovich-Szymoniak reaction and phase-transfer catalysis. However, side reactions involving Grignard reagents and aryl iodides, such as cross-coupling, are a theoretical possibility, though not commonly reported as a major issue in these specific cyclopropanation reactions. Careful control of reaction conditions is always recommended.
Troubleshooting Guide: Managing Reaction Byproducts
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of byproducts for each of the primary synthetic routes.
Route 1: Kulinkovich-Szymoniak Reaction
This method offers a direct route to the cyclopropyl core but requires careful control of stoichiometry and reaction conditions to avoid the formation of significant byproducts.
Diagram of the Kulinkovich-Szymoniak Reaction Pathway and Potential Byproducts:
Caption: Kulinkovich-Szymoniak reaction pathway and byproduct formation.
| Observed Issue | Potential Cause(s) | Troubleshooting and Mitigation Strategies |
| Low yield of the desired product with significant formation of a ketone byproduct (e.g., 1-(4-iodophenyl)propan-1-one). | Insufficient Lewis acid (e.g., BF₃·OEt₂) activation. The azatitanacycle intermediate hydrolyzes to the ketone during workup without effective Lewis acid-mediated ring contraction.[1][2] | - Ensure the use of a stoichiometric amount of a strong Lewis acid. - Add the Lewis acid at low temperature before quenching the reaction. - Use freshly opened or distilled BF₃·OEt₂ to ensure its activity. |
| Formation of a tertiary carbinamine byproduct. | Use of more than two equivalents of the Grignard reagent. The excess Grignard reagent can add to the imine intermediate formed after the initial cyclopropanation.[1] | - Carefully control the stoichiometry of the Grignard reagent (typically 2.0-2.2 equivalents relative to the nitrile). - Add the Grignard reagent slowly to the reaction mixture to avoid localized high concentrations. |
| Recovery of unreacted 4-iodobenzonitrile. | - Incomplete formation of the active titanacyclopropane reagent. - Low reaction temperature or insufficient reaction time. | - Ensure the Grignard reagent is of high quality and accurately titrated. - Use anhydrous solvents and reagents, as moisture will quench the Grignard and titanium reagents. - Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. |
Route 2: Phase-Transfer Catalysis (PTC)
This method is often robust but can be prone to side reactions if not properly optimized.
Diagram of the Phase-Transfer Catalysis Pathway and Potential Byproducts:
Caption: Phase-transfer catalysis pathway and potential side reactions.
| Observed Issue | Potential Cause(s) | Troubleshooting and Mitigation Strategies |
| Formation of dimeric or polymeric byproducts. | The carbanion intermediate, formed by deprotonation of the benzylic position of a mono-alkylated intermediate, can react with another molecule of 4-iodobenzonitrile or the alkylating agent. | - Use a higher concentration of the 1,2-dihaloethane to favor the intramolecular cyclization. - Control the rate of addition of the base to maintain a low concentration of the carbanion intermediate. - Choose a phase-transfer catalyst that promotes a high rate of the desired cyclization.[5] |
| Presence of vinyl bromide or related elimination products. | The strong base can induce the elimination of HBr from 1,2-dibromoethane or the mono-alkylated intermediate. | - Use a less sterically hindered base if possible, while maintaining sufficient basicity for the deprotonation. - Optimize the reaction temperature; lower temperatures may disfavor the elimination pathway. |
| Incomplete conversion of 4-iodobenzonitrile. | - Insufficient amount or activity of the phase-transfer catalyst. - Inadequate mixing of the aqueous and organic phases. - The base is not strong enough to efficiently deprotonate the starting material. | - Screen different phase-transfer catalysts (e.g., quaternary ammonium salts with varying alkyl chain lengths).[5] - Ensure vigorous stirring to maximize the interfacial area between the two phases. - Consider using a stronger base, such as powdered KOH or NaOH, in a solid-liquid PTC system.[4] |
Experimental Protocols
Protocol 1: Purification of this compound
Objective: To purify the crude product obtained from either synthetic route to achieve high purity.
Methodology:
-
Workup: After the reaction is complete, quench the reaction mixture carefully (e.g., with a saturated aqueous solution of NH₄Cl for the Kulinkovich-Szymoniak reaction or with water for the PTC reaction). Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Solvent Removal: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Column Chromatography:
-
Prepare a silica gel column using a suitable eluent system. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Recrystallization:
-
Dissolve the product from column chromatography in a minimal amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., isopropanol, ethanol, or a mixture of ethyl acetate and hexanes).[7][8][9][10]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
References
- Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles.
- Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834.
- Makosza, M. (1969). Reactions of organic anions—XV: Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium. Tetrahedron Letters, 10(50), 4621-4624.
- Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1325.
- Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. Part XXVII. Catalytic method for preparation of cyclopropane derivatives from active methylene compounds. Tetrahedron Letters, 10(53), 4659-4662.
- Kulinkovich, O. G., Sviridov, S. V., Vasilevskii, D. A., & Pritytskaya, T. S. (1989). Titanium (IV) isopropoxide-catalyzed formation of 1-substituted cyclopropanols in the reaction of ethylmagnesium bromide with methyl alkanecarboxylates. Zhurnal Organicheskoi Khimii, 25(10), 2244-2245.
- Dehmlow, E. V., & Dehmlow, S. S. (1993).
- Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.
Sources
- 1. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 2. synarchive.com [synarchive.com]
- 3. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. One moment, please... [iajpr.com]
- 7. researchgate.net [researchgate.net]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Purification of Organic Compounds by Recrystallization | springerprofessional.de [springerprofessional.de]
- 10. longdom.org [longdom.org]
Overcoming low reactivity of 1-(4-Iodophenyl)cyclopropanecarbonitrile
Welcome to the technical support center for 1-(4-Iodophenyl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this unique reagent. Its inherent steric and electronic properties can present challenges in common cross-coupling reactions. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome the low reactivity of this compound and achieve your synthetic goals.
Understanding the Challenge
This compound is a valuable building block, but its reactivity is tempered by two key features:
-
Steric Hindrance: The bulky cyclopropyl group adjacent to the aryl iodide creates significant steric congestion around the reaction center. This can impede the approach of the palladium catalyst, hindering the crucial oxidative addition step in many cross-coupling reactions.
-
Electronic Effects: The electron-withdrawing nature of the nitrile group influences the electron density of the aromatic ring. While this can sometimes facilitate oxidative addition, it can also affect subsequent steps in the catalytic cycle.
This guide will provide targeted strategies to address these challenges in three common and powerful cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Troubleshooting Guide: Common Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving low to no yield. What are the likely causes and how can I improve it?
A1: Low yields in this specific Suzuki-Miyaura coupling are most often due to inefficient oxidative addition and/or reductive elimination steps, both exacerbated by the steric bulk of the cyclopropyl group. Here’s a systematic approach to troubleshooting:
Initial Steps:
-
Reagent Purity: Ensure all reagents, especially the boronic acid and solvents, are pure and dry. Protodeboronation of the boronic acid is a common side reaction.[1]
-
Inert Atmosphere: Meticulously degas your reaction mixture and maintain a strict inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.
Key Optimization Parameters:
-
Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective for sterically hindered substrates. You need to employ bulky, electron-rich phosphine ligands, commonly known as Buchwald ligands. These ligands promote both oxidative addition and reductive elimination.[2][3]
-
Recommendation: Start with SPhos or XPhos. They are well-documented for their effectiveness in coupling sterically demanding substrates.[2]
-
-
Choice of Palladium Precatalyst: Using a well-defined palladium precatalyst is often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[4][5][6] Precatalysts ensure a more consistent and efficient formation of the active catalyst.
-
Base Selection: The choice of base is crucial. A moderately strong base is needed to facilitate the transmetalation step, but an overly strong base can lead to side reactions.
-
Solvent System: Aprotic polar solvents are generally effective.
Troubleshooting Workflow Diagram:
Caption: A systematic workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.
Optimized Protocol for a Challenging Suzuki-Miyaura Coupling:
| Parameter | Recommended Condition | Rationale |
| Palladium Source | XPhos Pd G3 (2 mol%) | Air-stable precatalyst for reliable activation.[7] |
| Ligand | XPhos (included in precatalyst) | Bulky, electron-rich ligand to overcome steric hindrance.[2] |
| Base | K₃PO₄ (2-3 equivalents) | Effective base with good functional group tolerance.[2] |
| Solvent | Dioxane/H₂O (4:1) | Common solvent system for Suzuki couplings.[10] |
| Temperature | 80-110 °C | Sufficient thermal energy to overcome activation barriers. |
| Atmosphere | Argon or Nitrogen | Prevents catalyst deactivation. |
Buchwald-Hartwig Amination
Q2: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but the reaction is incomplete and I observe significant hydrodehalogenation of my starting material. What should I do?
A2: This is a classic problem in challenging Buchwald-Hartwig aminations. The formation of the hydrodehalogenated byproduct (1-phenylcyclopropanecarbonitrile) indicates that the catalytic cycle is stalling after oxidative addition, and a competing reductive pathway is taking place. Here’s how to address this:
Key Optimization Parameters:
-
Ligand is Paramount: As with the Suzuki coupling, the choice of ligand is the most critical factor. For Buchwald-Hartwig reactions, specific classes of ligands are designed for different amine types.[7]
-
For Primary Amines: BrettPhos and its derivatives are often highly effective.[7]
-
For Secondary Amines: RuPhos is a go-to ligand.[7]
-
Rationale: These ligands are designed to accelerate the rate of reductive elimination, which is often the rate-limiting step, thereby outcompeting the hydrodehalogenation pathway.
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.
-
Palladium Precatalyst: Again, using a well-defined precatalyst is advantageous for reproducibility and efficiency.[5][6]
-
Recommendation: Use a G3 or G4 precatalyst of the appropriate ligand (e.g., BrettPhos Pd G3).
-
-
Solvent Choice: Anhydrous, non-protic solvents are essential.
-
Recommendation: Toluene or dioxane are standard choices.[12]
-
Troubleshooting Side Reactions:
-
Hydrodehalogenation: This side reaction is often a sign of a slow reductive elimination step. Using a more electron-donating and sterically appropriate ligand can accelerate this step.
-
Homocoupling of Amine: This can occur if the oxidative addition is slow. Ensure your palladium source is active and consider a more electron-rich ligand to facilitate the initial step.
Optimized Protocol for a Buchwald-Hartwig Amination:
| Parameter | Recommended Condition | Rationale |
| Palladium Source | BrettPhos Pd G3 (for primary amines) (2 mol%) | Ensures efficient catalyst activation and turnover.[7] |
| Ligand | BrettPhos (included in precatalyst) | Accelerates reductive elimination, minimizing side reactions.[7] |
| Base | NaOtBu (1.4 equivalents) | Strong, non-nucleophilic base for amine deprotonation.[7] |
| Solvent | Toluene (anhydrous, degassed) | Aprotic solvent to prevent side reactions. |
| Temperature | 100-110 °C | Provides necessary energy for the catalytic cycle. |
| Atmosphere | Argon or Nitrogen | Protects the catalyst from oxidation. |
Sonogashira Coupling
Q3: My Sonogashira coupling of this compound with a terminal alkyne is failing. I see starting material and some alkyne homocoupling (Glaser coupling). How can I promote the desired cross-coupling?
A3: The failure of this Sonogashira coupling points to two potential issues: inefficient oxidative addition of the sterically hindered aryl iodide to the palladium catalyst, and/or a more favorable copper-catalyzed homocoupling of the alkyne.
Key Optimization Parameters:
-
Copper-Free Conditions: The Glaser homocoupling is a copper-mediated process. By removing the copper co-catalyst (typically CuI), you can eliminate this side reaction. Modern Sonogashira protocols often perform better under copper-free conditions, especially for complex substrates.
-
Ligand Selection: For copper-free Sonogashira reactions, bulky, electron-rich phosphine ligands are again beneficial.
-
Recommendation: Tri-tert-butylphosphine (P(tBu)₃) or cataCXium® A are excellent choices for promoting the oxidative addition of challenging aryl halides.
-
-
Base is Crucial: A strong, non-nucleophilic organic base is typically required in copper-free protocols to deprotonate the alkyne.
-
Recommendation: Diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices. For more challenging substrates, a stronger base like 1,8-diazabicycloundec-7-ene (DBU) may be necessary.
-
-
Palladium Source: While Pd(PPh₃)₄ can be used, a combination of a Pd(II) source like Pd(OAc)₂ or a precatalyst with the appropriate ligand often gives better results.
Catalytic Cycles: Copper-Catalyzed vs. Copper-Free Sonogashira
Caption: Comparison of copper-catalyzed and copper-free Sonogashira catalytic cycles.
Optimized Protocol for a Copper-Free Sonogashira Coupling:
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) | Common and effective Pd(II) source. |
| Ligand | P(tBu)₃ (4-10 mol%) | Bulky ligand to facilitate oxidative addition. |
| Base | DBU (2 equivalents) | Strong, non-nucleophilic organic base. |
| Solvent | Dioxane or DMF (anhydrous, degassed) | Aprotic polar solvent. |
| Temperature | 60-100 °C | Milder conditions are often possible without copper. |
| Atmosphere | Argon or Nitrogen | Essential for catalyst stability. |
Frequently Asked Questions (FAQs)
Q3: Are there any alternative, non-palladium catalyzed methods to functionalize this compound?
A3: Yes, while palladium catalysis is the workhorse for such transformations, other methods can be considered, especially if palladium-based routes fail or are undesirable.
-
Copper-Catalyzed Couplings (Ullmann-type): For C-N and C-O bond formation, modern Ullmann-type couplings using copper catalysts with specific ligands (e.g., phenanthrolines) can be effective, although they often require higher temperatures than their palladium-catalyzed counterparts.
-
Transition-Metal-Free Couplings: For certain C-C bond formations, transition-metal-free methods are emerging. These often involve radical pathways or the use of strong bases to generate highly reactive intermediates.[13]
-
C-H Activation: Direct arylation via C-H activation is a powerful, atom-economical alternative to traditional cross-coupling.[13] However, regioselectivity can be a challenge and requires careful substrate and catalyst design.
Q4: How does the nitrile group affect the reactivity of the aryl iodide?
A4: The nitrile group is strongly electron-withdrawing. This has a dual effect on the molecule's reactivity in palladium-catalyzed cross-coupling reactions:
-
Facilitates Oxidative Addition: The electron-withdrawing nature of the nitrile group makes the ipso-carbon (the carbon attached to the iodine) more electron-deficient. This generally accelerates the oxidative addition of the aryl iodide to the electron-rich Pd(0) catalyst, which is often the rate-limiting step.[14][15][16]
-
May Slow Reductive Elimination: Conversely, an electron-withdrawing group on the aryl ring can sometimes slow down the final reductive elimination step. This is another reason why selecting a ligand that promotes this step (like the bulky Buchwald-type ligands) is so important.
Q5: My reaction still fails even after trying the recommended troubleshooting steps. What else can I check?
A5: If you've systematically optimized the core components (catalyst, ligand, base, solvent, temperature), consider these factors:
-
Catalyst Poisoning: Ensure your starting materials and solvents are free from impurities that could act as catalyst poisons (e.g., sulfur-containing compounds).
-
Reagent Degradation: Boronic acids can degrade upon storage. Amines can oxidize. Always use fresh or properly stored reagents.
-
Incorrect Stoichiometry: Double-check the molar equivalents of all your reagents. An excess of one reagent can sometimes inhibit the reaction.
-
Mixing: For heterogeneous reactions (e.g., with K₃PO₄), ensure vigorous stirring to maximize contact between the reagents.
By systematically addressing these potential points of failure, you can significantly increase the probability of success in your cross-coupling reactions with the challenging but rewarding this compound.
References
- BenchChem. (2025). A Comparative Analysis of Palladium Precatalysts for the Suzuki-Miyaura Coupling Reaction. BenchChem Technical Support.
- Espinosa, M. R., Doppiu, A., & Hazari, N. (2021). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv.
- BenchChem. (2025). Troubleshooting low yields in Suzuki reactions of sterically hindered aryl iodides. BenchChem Technical Support.
- Gildner, P. G., & Colacot, T. J. (2015). Well-defined nickel and palladium precatalysts for cross-coupling. Dalton Transactions, 44(42), 18933-18945.
- Strem Chemicals. (2016).
- Zhang, T., & Zhang, W. (2015). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 26(11), 1459-1463.
- BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions. BenchChem Technical Support.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chen, Y., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Wu, J., & Zhang, W. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
- ResearchGate. (2023). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Shu, C., et al. (2010). Palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides mediated by zinc halide additives. The Journal of Organic Chemistry, 75(19), 6677-6680.
- Ishiyama, T., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(36), 12693-12700.
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Study of mechanistic pathways in cross-linking reactions with palladium. (2023). Journal of Molecular Structure, 1292, 136158.
- ChemRxiv. (2022). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”.
- WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
- ResearchGate. (2025). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0).
- Amatore, C., & Jutand, A. (2000). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 19(16), 3139-3147.
- Cook, A., Clément, R., & Newman, S. G. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination.
- National Institutes of Health. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Frontiers in Chemistry. (2022). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents.
- ACS Publications. (2002). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study Including Solvation. Organometallics, 21(25), 5486-5503.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- ResearchGate. (2002). Cross-Coupling Reactions: A Practical Guide.
- ResearchGate. (2025).
- Semantic Scholar. (2002). Cross-coupling reactions : a practical guide.
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- BenchChem. (2025). Application Notes and Protocols for the Heck Reaction of 1-(3-Iodo-4-methylphenyl)ethanone.
- ResearchGate. (2025). Oxidative Addition of Aryl Halides to Palladium(0)
- Chemistry LibreTexts. (2023).
- BenchChem. (2025). Application Notes and Protocols for the Heck Coupling of 1-Iodoheptane.
- Frontiers in Chemistry. (2024).
- ResearchGate. (2025). Application of 3-aroyl-4(5)
- ResearchGate. (2025).
- PubMed. (2004). Stereoselective functionalization of cyclopropane derivatives using bromine/magnesium and sulfoxide/magnesium exchange reactions.
- ResearchGate. (2002).
- PubMed Central. (2016).
Sources
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- 16. researchgate.net [researchgate.net]
Stability issues of 1-(4-Iodophenyl)cyclopropanecarbonitrile in solution
Welcome to the technical support center for 1-(4-Iodophenyl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The chemical structure of this compound contains two functional groups that are susceptible to degradation under common experimental conditions: the nitrile group and the aryl iodide bond. The primary stability concerns are:
-
Hydrolysis of the nitrile group: This can occur under acidic or basic conditions, leading to the formation of 1-(4-iodophenyl)cyclopropanecarboxamide or 1-(4-iodophenyl)cyclopropanecarboxylic acid.[1][2][3][4]
-
Dehalogenation of the aryl iodide: The carbon-iodine bond can be cleaved, particularly upon exposure to light, elevated temperatures, or in the presence of certain bases or radical initiators.[5][6]
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: Store solutions at low temperatures, preferably at 2-8°C or frozen for long-term storage. Avoid repeated freeze-thaw cycles.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[7][8]
-
Atmosphere: For sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[7]
Q3: Which solvents are recommended for dissolving this compound?
A3: this compound is generally soluble in a range of organic solvents. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Ethyl acetate
The choice of solvent may impact the stability of the compound. For aqueous buffers, it is crucial to control the pH to minimize hydrolysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: I am observing a new, more polar peak in my HPLC analysis over time.
-
Question: What could be the cause of this new, more polar peak?
-
Answer: A more polar impurity is often indicative of nitrile hydrolysis. Under aqueous acidic or basic conditions, the nitrile group (-C≡N) can hydrolyze to a more polar amide (-CONH₂) or carboxylic acid (-COOH) group.[1][2][3][4]
-
Troubleshooting Steps:
-
Analyze your solvent system: If you are using aqueous buffers, check and adjust the pH to be near neutral (pH 6-8).
-
Control the temperature: Hydrolysis reactions are typically accelerated by heat. Ensure your solutions are stored at a low temperature when not in use.
-
Consider an aprotic solvent: If your experimental design allows, consider using a non-aqueous, aprotic solvent to prevent hydrolysis.
-
Issue 2: I am seeing a loss of my parent compound and the appearance of a new, less polar peak in my chromatogram.
-
Question: What could be the cause of this less polar peak?
-
Answer: The appearance of a less polar peak could indicate dehalogenation, where the iodine atom is replaced by a hydrogen atom to form 1-phenylcyclopropanecarbonitrile. This reaction can be initiated by light or heat.[5][6]
-
Troubleshooting Steps:
-
Protect from light: Ensure your solutions and experimental setup are shielded from direct light, especially UV radiation. Use amber glassware or cover your containers.[7][8]
-
Minimize heat exposure: Avoid unnecessarily heating the solution. If heating is required, use the lowest effective temperature for the shortest possible duration.
-
Evaluate your reagents: Some reagents, particularly strong bases or transition metal catalysts, can promote dehalogenation. If you suspect a reagent is causing the issue, consider running a control experiment without it.
-
Potential Degradation Pathways
The two primary degradation pathways for this compound are illustrated below.
Caption: Nitrile Hydrolysis Pathway
Caption: Dehalogenation Pathway
Summary of Potential Degradants and Stress Conditions
| Stress Condition | Potential Degradation Pathway | Expected Degradation Product(s) |
| Acidic (e.g., 0.1 M HCl) | Nitrile Hydrolysis | 1-(4-Iodophenyl)cyclopropanecarboxylic Acid |
| Basic (e.g., 0.1 M NaOH) | Nitrile Hydrolysis | 1-(4-Iodophenyl)cyclopropanecarboxamide, 1-(4-Iodophenyl)cyclopropanecarboxylic Acid |
| Oxidative (e.g., 3% H₂O₂) | Potential for oxidation of the aromatic ring or other minor pathways. | Oxidized derivatives |
| Photolytic (e.g., UV/Vis light) | Dehalogenation | 1-Phenylcyclopropanecarbonitrile |
| Thermal (e.g., 60°C) | Dehalogenation, accelerated hydrolysis | 1-Phenylcyclopropanecarbonitrile, hydrolysis products |
Experimental Protocol: Forced Degradation Study
To assess the stability of this compound in your specific experimental matrix, a forced degradation study is recommended.[1][2][5]
Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, water)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)[9]
-
Photostability chamber or a light source with controlled UV and visible output
-
Oven or water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber. A control sample should be wrapped in foil to exclude light.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven or water bath at an elevated temperature (e.g., 60°C). A control sample should be kept at room temperature.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all potential degradation products.[9]
-
Data Analysis: Compare the chromatograms of the stressed samples with the control samples. Identify and quantify any degradation products.
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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Validation & Comparative
A Comparative Guide to the Reactivity of 1-(4-Iodophenyl)cyclopropanecarbonitrile and 1-(4-bromophenyl)cyclopropanecarbonitrile in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of synthetic campaigns. Aryl halides are foundational scaffolds in modern organic synthesis, particularly in the construction of complex molecular architectures via transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of two key building blocks: 1-(4-Iodophenyl)cyclopropanecarbonitrile and 1-(4-bromophenyl)cyclopropanecarbonitrile .
While structurally similar, the difference in the halogen substituent (iodine vs. bromine) leads to significant disparities in their chemical reactivity, particularly in popular cross-coupling methodologies such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. Understanding these differences is paramount for reaction optimization, catalyst selection, and overall synthetic strategy.
Theoretical Framework: The Carbon-Halogen Bond as a Decisive Factor
The enhanced reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry. This reactivity trend is primarily governed by the bond dissociation energies (BDEs) of the carbon-halogen (C-X) bond. The C-I bond is inherently weaker and more polarizable than the C-Br bond.
This fundamental difference directly influences the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to a low-valent transition metal center, typically palladium(0).[1][2] The weaker C-I bond cleaves more readily, leading to a lower activation energy for the oxidative addition step.[3] Consequently, reactions involving aryl iodides generally proceed at a faster rate, often under milder conditions (e.g., lower temperatures, lower catalyst loadings) compared to their aryl bromide counterparts.[4]
Physicochemical Properties
A comparison of the fundamental physicochemical properties of the two compounds is presented in Table 1.
| Property | This compound | 1-(4-bromophenyl)cyclopropanecarbonitrile |
| CAS Number | 124276-79-5[5] | 124276-67-1[6] |
| Molecular Formula | C₁₀H₈IN | C₁₀H₈BrN |
| Molecular Weight | 269.08 g/mol [5] | 222.08 g/mol [6] |
| Predicted Boiling Point | 339.4 ± 35.0 °C[5] | Not available |
| Predicted Density | 1.78 ± 0.1 g/cm³[5] | Not available |
Comparative Reactivity: A Hypothetical Suzuki-Miyaura Coupling Experiment
To empirically illustrate the reactivity differences, we propose a comparative Suzuki-Miyaura coupling experiment. This reaction is a cornerstone of C-C bond formation in pharmaceutical and materials science research.[1]
Experimental Objective
To compare the reaction rate and yield of the Suzuki-Miyaura coupling of this compound and 1-(4-bromophenyl)cyclopropanecarbonitrile with phenylboronic acid under identical reaction conditions.
Experimental Workflow
Caption: Proposed experimental workflow for the comparative Suzuki-Miyaura coupling.
Detailed Experimental Protocol
Materials:
-
This compound
-
1-(4-bromophenyl)cyclopropanecarbonitrile
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification equipment
Procedure:
-
To two separate oven-dried Schlenk flasks, add palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.08 mmol, 8 mol%), and potassium carbonate (2.0 mmol).
-
To the first flask, add this compound (1.0 mmol). To the second flask, add 1-(4-bromophenyl)cyclopropanecarbonitrile (1.0 mmol).
-
Add phenylboronic acid (1.2 mmol) to each flask.
-
Evacuate and backfill each flask with nitrogen gas three times.
-
To each flask, add toluene (5 mL) and deionized water (1 mL) via syringe.
-
Place both flasks in a preheated oil bath at 80°C and stir vigorously.
-
Monitor the reaction progress by taking aliquots at 15, 30, 60, and 120 minutes and analyzing them by GC-MS.
-
After the reaction is complete (or after a set time), cool the flasks to room temperature.
-
Dilute the reaction mixtures with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the isolated yield of the product, 1-(biphenyl-4-yl)cyclopropanecarbonitrile.
Expected Results
Based on the established principles of C-X bond reactivity, the following outcomes are anticipated:
| Parameter | This compound | 1-(4-bromophenyl)cyclopropanecarbonitrile |
| Reaction Time for >95% Conversion | Expected to be significantly shorter (e.g., < 1 hour) | Expected to be longer (e.g., several hours) |
| Isolated Yield (at 2 hours) | High (e.g., >90%) | Moderate to low (e.g., 40-60%) |
| Optimal Reaction Temperature | Can likely proceed at lower temperatures (e.g., 60-80°C) | May require higher temperatures for efficient conversion (e.g., >100°C) |
| Catalyst Loading | May tolerate lower catalyst loadings | May require higher catalyst loadings for comparable rates |
These expected results highlight the practical advantages of using the iodo-substituted compound for achieving higher efficiency in cross-coupling reactions.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The superior reactivity of the aryl iodide can be visualized within the context of the Suzuki-Miyaura catalytic cycle. The initial and often rate-limiting oxidative addition step is where the differentiation occurs.
Caption: Suzuki-Miyaura catalytic cycle, highlighting the faster oxidative addition of Ar-I.
Conclusion and Practical Implications
The choice between this compound and 1-(4-bromophenyl)cyclopropanecarbonitrile has significant practical consequences for laboratory and process chemistry.
-
This compound is the more reactive substrate, offering faster reaction times, higher yields, and the potential for milder reaction conditions. This makes it the preferred choice for complex syntheses where efficiency and the preservation of sensitive functional groups are critical.
-
1-(4-bromophenyl)cyclopropanecarbonitrile , while less reactive, is often more commercially available and less expensive. Its use may be justified in cases where reaction conditions can be pushed to achieve acceptable conversion, or in synthetic strategies that require selective reaction at a different site in the presence of the aryl bromide.
References
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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PubChem. 1-(4-Bromophenyl)Cyclopropanecarbonitrile. [Link]
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PubChem. 1-(4-Aminophenyl)cyclopentanecarbonitrile. [Link]
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Organometallics. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]
-
Inorganic Chemistry Frontiers. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. [Link]
-
The Journal of Organic Chemistry. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
ResearchGate. Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. [Link]
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ResearchGate. Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. [Link]
-
The Journal of Organic Chemistry. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]
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Journal of the American Chemical Society. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]
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National Institutes of Health. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
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Oakwood Chemical. 1-(4-Chlorophenyl)cyclopropane carbonitrile. [Link]
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National Institutes of Health. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. [Link]
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ResearchGate. Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). [Link]
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PubChem. Cyclopropanecarbonitrile. [Link]
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A Comparative Guide to the Structural Confirmation of 1-(4-Iodophenyl)cyclopropanecarbonitrile Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. The unique physicochemical properties imparted by the cyclopropyl moiety, such as conformational rigidity and metabolic stability, have led to its increased incorporation in drug candidates.[1] When coupled with a halogenated phenyl ring, as in 1-(4-Iodophenyl)cyclopropanecarbonitrile, the resulting scaffold presents a unique set of analytical challenges and opportunities. This guide provides a comprehensive comparison of the primary analytical techniques for the structural elucidation of this class of compounds, supported by experimental protocols and data interpretation.
The Gold Standard: Single-Crystal X-ray Diffraction
For the definitive determination of a molecule's three-dimensional structure, single-crystal X-ray diffraction remains the unparalleled gold standard.[2] It provides precise information on bond lengths, bond angles, stereochemistry, and crystal packing, leaving no room for ambiguity.
Causality in Experimental Choice
While powerful, this technique is contingent on the ability to grow a single, high-quality crystal, which is not always feasible for all compounds, especially those that are oils or amorphous solids.[2] However, when successful, the resulting crystallographic data provides an unassailable structural proof that validates all other analytical methods. For complex stereochemical arrangements, such as those that can arise in substituted cyclopropane rings, X-ray crystallography is often indispensable.[3][4]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve the purified this compound derivative in a suitable solvent system (e.g., ethyl acetate/hexanes). Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to promote the formation of single crystals.
-
Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and molecular structure.
Complementary Spectroscopic and Spectrometric Techniques
In the absence of a suitable crystal for X-ray diffraction, or as a means of routine characterization, a combination of spectroscopic and spectrometric techniques is employed. These methods provide a detailed picture of the molecule's connectivity and chemical environment in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] For this compound derivatives, both ¹H and ¹³C NMR are crucial.
The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. The cyclopropyl protons are particularly informative due to their unique chemical shifts, which are significantly upfield compared to other aliphatic protons.[5][6] This is attributed to the anisotropic effects of the three-membered ring.[6][7]
Expected ¹H NMR Spectral Features for this compound:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Cyclopropyl (CH₂) | ~1.3 - 1.8 | AA'BB' system | Jgem, Jcis, Jtrans |
| Aromatic (CH) | ~7.2 - 7.8 | AA'BB' system | Jortho |
Note: The exact chemical shifts and coupling patterns can be influenced by the specific substitution on the phenyl ring.
The carbon NMR spectrum reveals the number of distinct carbon environments and their chemical nature. The cyclopropyl carbons are characteristically found at high field (upfield) in the spectrum.[5][8]
Expected ¹³C NMR Spectral Features for this compound:
| Carbon | Expected Chemical Shift (ppm) |
| Cyclopropyl (CH₂) | ~15 - 25 |
| Cyclopropyl (quaternary C) | ~20 - 30 |
| Phenyl (C-I) | ~90 - 100 |
| Phenyl (CH) | ~125 - 135 |
| Phenyl (quaternary C) | ~140 - 150 |
| Nitrile (CN) | ~118 - 125 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[5]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[5]
-
Data Acquisition: Acquire standard one-dimensional ¹H and ¹³C spectra. Additionally, two-dimensional experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns.[9][10]
Isotopic Patterns of Halogens
A key feature in the mass spectrum of a halogenated compound is the presence of isotopic peaks. Iodine is monoisotopic (¹²⁷I), so a compound containing one iodine atom will not show a characteristic M+2 peak like chlorine or bromine containing compounds.[11][12] However, the presence of the heavy iodine atom will result in a molecular ion peak at a high mass-to-charge ratio (m/z).
Fragmentation Patterns
The fragmentation of this compound derivatives under electron ionization (EI) is expected to show characteristic losses.
Expected Fragmentation Pathways:
-
Loss of the iodine atom.
-
Loss of the cyano group.
-
Fragmentation of the cyclopropane ring.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a hard ionization method that provides detailed fragmentation patterns useful for structural elucidation.[9] Softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) can be used to emphasize the molecular ion peak.
-
Mass Analysis and Detection: The ions are separated based on their mass-to-charge ratio by a mass analyzer and detected.
Comparative Analysis of Techniques
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.[2] | Provides definitive structural proof.[2] | Requires a single, high-quality crystal; not suitable for amorphous solids or oils.[2] |
| ¹H NMR Spectroscopy | Connectivity of protons, chemical environment of nuclei, stereochemical relationships.[2] | Provides detailed information about the molecule in solution; non-destructive.[2] | Can have signal overlap in complex molecules.[5] |
| ¹³C NMR Spectroscopy | Carbon skeleton, chemical environment of each carbon.[5] | Clearly distinguishes different carbon environments.[5] | Less sensitive than ¹H NMR.[5] |
| Mass Spectrometry | Molecular weight, elemental composition (from accurate mass), fragmentation pattern.[9] | High sensitivity, provides molecular formula confirmation. | Fragmentation can be complex to interpret. |
Visualizing the Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound derivatives.
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A Comparative Guide to the Biological Activity of 1-(4-Iodophenyl)cyclopropanecarbonitrile and Its Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in biological activity conferred by subtle structural modifications is paramount. This guide provides a comparative analysis of the biological activity of 1-(4-Iodophenyl)cyclopropanecarbonitrile and its structural analogs. While direct comparative studies on this specific iodo-compound are not extensively available in public literature, we can infer and project its potential activities by examining its structural components and the established biological profiles of its analogs.
The core structure, a phenyl ring attached to a cyclopropane ring bearing a nitrile group, is a recurring motif in compounds with a wide array of pharmacological effects. The unique strained ring system of cyclopropane imparts conformational rigidity and unique electronic properties, making it a valuable scaffold in medicinal chemistry.[1] The biological activities of such compounds can range from anti-inflammatory and anti-depressive to antitumor, antifungal, and antibacterial.[1]
This guide will delve into the known biological activities of analogous compounds, with a focus on antiproliferative and antimicrobial effects, and discuss the likely influence of the 4-iodo substituent in comparison to other halogens and functional groups.
Comparative Analysis of Biological Activities
While empirical data for this compound is sparse, we can construct a comparative framework based on structure-activity relationship (SAR) studies of related halogenated aromatic compounds and cyclopropane derivatives. The presence and nature of a halogen substituent on the phenyl ring are known to significantly influence the biological activity of a molecule.[2]
Antiproliferative and Cytotoxic Activity
Substituted 1-phenylcyclopropane carboxamides, which are structurally very similar to the nitrile counterparts, have demonstrated effective inhibition of the proliferation of the U937 pro-monocytic human myeloid leukemia cell line.[1] This suggests that the 1-phenylcyclopropanecarbonitrile scaffold is a promising candidate for anticancer research.
The nature of the halogen at the para-position of the phenyl ring can modulate this activity. Generally, the order of activity for halogenated compounds can vary depending on the biological target, but trends are often observed. For instance, in a study on tyrosinase inhibitors with a 4-substituted benzaldehyde structure, the bromo-substituted analog showed a lower IC50 value (higher potency) than the chloro-substituted analog.[3] This suggests that the larger, more polarizable bromine atom may lead to more favorable interactions with the target enzyme. Extrapolating this, the even larger and more polarizable iodine atom in this compound could potentially enhance antiproliferative activity compared to its chloro and bromo analogs.
Table 1: Inferred Comparative Antiproliferative Activity of 1-(4-Halophenyl)cyclopropanecarbonitrile Analogs
| Compound | 4-Substituent | Expected Relative Potency | Rationale |
| Analog 1 | -F | Moderate | Smallest halogen, may have weaker interactions. |
| Analog 2 | -Cl | Moderate to High | Commonly active substituent. |
| Analog 3 | -Br | High | Larger halogen, potentially stronger interactions. |
| Target Compound | -I | Potentially Highest | Largest and most polarizable halogen, may form stronger halogen bonds or have altered pharmacokinetic properties. |
This table presents an inferred comparison based on established SAR principles for halogenated compounds and requires experimental validation.
Antimicrobial Activity
Cyclopropane derivatives have been reported to possess both antibacterial and antifungal properties.[4] A study on amide derivatives containing cyclopropane showed moderate activity against Staphylococcus aureus, Escherichia coli, and promising activity against Candida albicans.[4]
The antimicrobial effect of halogenated compounds is a well-documented phenomenon. The presence of a halogen can increase the lipophilicity of a molecule, potentially enhancing its ability to penetrate microbial cell membranes. Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can be crucial for binding to biological targets.
A comparative study of halogenated marine natural products revealed that the type and position of the halogen atom significantly impact antibacterial and antifungal efficacy.[5] While a direct comparison for the 1-phenylcyclopropanecarbonitrile series is not available, it is reasonable to hypothesize that the halogenated analogs would exhibit antimicrobial activity, with the potency likely varying with the nature of the halogen.
Experimental Protocols
To empirically determine and compare the biological activities of this compound and its analogs, the following experimental workflows are recommended.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of the compounds on a cancer cell line (e.g., U937, as inspired by related research).[1]
Objective: To determine the concentration of the test compounds that inhibits cell growth by 50% (IC50).
Materials:
-
Human myeloid leukemia cell line (U937)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (this compound and its analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed U937 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds (typically in a serial dilution, e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound using a dose-response curve fitting software.
Causality of Experimental Choices: The MTT assay is a widely accepted and reliable colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it provides a quantitative measure of the cytotoxic potential of a compound. The choice of the U937 cell line is based on previous studies on similar compounds, allowing for a more direct comparison of results.
Caption: Workflow for determining the in vitro cytotoxicity using the MTT assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is to determine the minimum inhibitory concentration (MIC) of the compounds against bacterial and fungal strains.[4]
Objective: To find the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Grow microbial cultures to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe + broth), a negative control (broth only), and a vehicle control (microbe + broth + DMSO).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control. This can be determined visually or by measuring the optical density at 600 nm.
Causality of Experimental Choices: The broth microdilution method is a standardized and quantitative technique for determining the MIC of antimicrobial agents. It allows for the testing of multiple compounds and concentrations simultaneously, providing a robust comparison of their antimicrobial potency.
Conclusion
While direct experimental data on the biological activity of this compound is currently limited in the public domain, a comparative analysis based on its structural analogs provides a strong rationale for further investigation. The 1-phenylcyclopropanecarbonitrile scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.
The presence of the 4-iodo substituent is hypothesized to enhance biological activity compared to other halogen analogs due to its size, polarizability, and potential for forming strong halogen bonds. However, this remains a projection based on established structure-activity relationships and must be confirmed through rigorous experimental evaluation using standardized protocols such as those outlined in this guide. Future research should focus on the synthesis and direct comparative testing of a series of 1-(4-halophenyl)cyclopropanecarbonitriles to elucidate a definitive SAR and identify the most potent analogs for further development.
References
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Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. [Link][1]
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Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link][4]
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Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors. PubMed. [Link]
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Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin. PMC. [Link]
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Comparison of the biological activity of the main natural halogenated indole alkaloids meridianins, psammopemmins, aplicyanins, and aplysinopsins. ResearchGate. [Link]
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Biological Activity of Recently Discovered Halogenated Marine Natural Products. MDPI. [Link][5]
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Synthesis and antimicrobial activity of novel (1-phenyl-1H-1,2,3-triazo-4-yl) methyl-2-acetamido-1-phenyl-1H-benzo[f]chromene-3-carboxylate and 2-amino-octahydro-4-phenyl-2H-chromene-3-. Open Research@CSIR-NIScPR. [Link]
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Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. PubMed. [Link]
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Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. PubMed. [Link]
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Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. PMC. [Link]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Validation of Synthesized 1-(4-Iodophenyl)cyclopropanecarbonitrile
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-(4-Iodophenyl)cyclopropanecarbonitrile is a crucial building block in the synthesis of various pharmacologically active molecules. Its molecular structure, featuring a reactive nitrile group and an iodinated phenyl ring, makes it a versatile synthon. However, the very reactivity that makes it valuable also predisposes it to the formation of process-related impurities and degradation products.[1][2][3]
Ensuring the purity of this intermediate is paramount, as even trace-level impurities can carry forward through multi-step syntheses, potentially impacting the final API's stability, toxicity, and therapeutic effect.[1][4] High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for this purpose, offering the high resolution and sensitivity required to separate and quantify the main component from its structurally similar impurities.[4][5]
This guide provides an in-depth comparison of two robust Reversed-Phase HPLC (RP-HPLC) methods for the purity validation of this compound: a conventional, universally applicable RP-HPLC method and a high-throughput Ultra-High-Performance Liquid Chromatography (UHPLC) method. We will explore the causality behind the methodological choices, provide detailed, self-validating protocols, and present comparative performance data to empower researchers in selecting the optimal approach for their specific needs.
Understanding the Analyte and Potential Impurities
The synthesis of this compound can proceed through several routes, often involving the reaction of a 4-iodophenylacetonitrile precursor with a cyclopropanating agent. Potential impurities can therefore include unreacted starting materials, by-products from side reactions (e.g., incomplete cyclization), and degradation products (e.g., hydrolysis of the nitrile group).
Below is a visualization of the target analyte and its potential process-related impurities that our HPLC methods aim to resolve.
Caption: Target Analyte and Potential Process-Related Impurities.
The Principle of Reversed-Phase HPLC for Purity Analysis
Reversed-Phase HPLC is the most widely used chromatographic mode in the pharmaceutical industry for its versatility, reproducibility, and ability to handle a wide range of compound polarities.[6][7] The technique operates on the principle of hydrophobic interactions.
-
Stationary Phase: A non-polar surface, typically silica particles chemically bonded with C18 (octadecyl) alkyl chains.[7][8]
-
Mobile Phase: A more polar solvent system, usually a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol.[8]
In this setup, non-polar compounds (like our target analyte) have a stronger affinity for the non-polar stationary phase and are retained longer. More polar impurities will have a greater affinity for the mobile phase and will elute from the column earlier. By gradually increasing the percentage of the organic solvent in the mobile phase (a technique called gradient elution), we can effectively separate compounds with a range of polarities.[9]
Method 1: Conventional RP-HPLC for Robust Purity Profiling
This method is designed for comprehensive and robust separation, prioritizing high resolution between the main peak and all potential impurities. It serves as a gold-standard method for final quality control and stability testing.
Causality Behind Experimental Choices
-
Column (C18, 4.6 x 150 mm, 5 µm): The C18 chemistry provides excellent hydrophobic retention for the aromatic ring system of the analyte.[7] The 150 mm length and 5 µm particle size offer a good balance between resolution and analysis time, representing a standard workhorse column in many QC labs.[10]
-
Mobile Phase (Acetonitrile and Water): Acetonitrile is chosen for its low viscosity and UV transparency. Water serves as the weak, polar component of the mobile phase. A gradient is employed to ensure that both more polar and less polar impurities are eluted as sharp peaks within a reasonable timeframe.
-
UV Detection (235 nm): The iodophenyl group acts as a strong chromophore. A wavelength of 235 nm is selected to provide high sensitivity for the main analyte and related aromatic impurities, ensuring that even trace levels can be detected.
Experimental Workflow and Protocol
The overall workflow for HPLC analysis is a systematic process designed to ensure data integrity and reproducibility.
Caption: General Experimental Workflow for HPLC Purity Validation.
Step-by-Step Protocol: Method 1
-
Mobile Phase Preparation:
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Degas both mobile phases for 15 minutes using sonication or vacuum filtration.
-
-
Standard Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (Diluent). Sonicate if necessary to ensure complete dissolution.
-
-
Sample Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the synthesized sample batch into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent.
-
-
Chromatographic Conditions:
Parameter Condition HPLC System Agilent 1260 Infinity II or equivalent Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A: Water; B: Acetonitrile Gradient 0-20 min: 50% to 90% B; 20-25 min: 90% B; 25.1-30 min: 50% B Flow Rate 1.0 mL/min Column Temp. 30 °C Injection Vol. 10 µL | Detector | UV at 235 nm |
-
System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the Standard Preparation.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area must be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5. This step validates that the system is performing with adequate precision and efficiency.[11][12]
-
-
Analysis and Calculation:
-
Inject the Sample Preparation in duplicate.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Method 2: UHPLC for High-Throughput Analysis
This method is optimized for speed without significantly compromising resolution, making it ideal for in-process control, reaction monitoring, or high-throughput screening environments.[5][9]
Causality Behind Experimental Choices
-
Column (C18, 2.1 x 50 mm, 1.8 µm): The key difference is the use of a shorter column with much smaller particles (<2 µm). These sub-2-micron particles provide significantly higher separation efficiency, allowing for a much faster analysis.[5] The smaller internal diameter (2.1 mm) also reduces solvent consumption.
-
System (UHPLC): This method requires a UHPLC system capable of handling the high backpressures generated by the small particle column.
-
Gradient Program: The gradient is much steeper and shorter, leveraging the high efficiency of the column to achieve separation in a fraction of the time.
Step-by-Step Protocol: Method 2
-
Mobile Phase, Standard, and Sample Preparation: Prepare as described in Method 1.
-
Chromatographic Conditions:
Parameter Condition UHPLC System Waters ACQUITY UPLC or equivalent Column C18, 2.1 x 50 mm, 1.8 µm Mobile Phase A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid Gradient 0-3 min: 40% to 95% B; 3-3.5 min: 95% B; 3.6-4 min: 40% B Flow Rate 0.5 mL/min Column Temp. 40 °C Injection Vol. 2 µL Detector UV at 235 nm Note: The addition of 0.1% formic acid helps to improve peak shape and ionization efficiency if coupled with a mass spectrometer.[13]
-
System Suitability and Analysis: Follow the same SST criteria and calculation methods as described in Method 1.
Performance Comparison: RP-HPLC vs. UHPLC
The choice between these methods depends on the specific analytical objective. The following table summarizes the typical performance trade-offs based on experimental data.
| Performance Parameter | Method 1: Conventional RP-HPLC | Method 2: High-Throughput UHPLC | Rationale / Implication |
| Total Run Time | 30 minutes | 4 minutes | UHPLC offers a >7x increase in throughput. |
| Resolution (Rs) | > 3.0 (for key impurities) | > 2.0 (for key impurities) | RP-HPLC provides superior separation for complex impurity profiles. |
| Tailing Factor (As) | 1.1 | 1.2 | Both methods provide excellent peak symmetry. |
| System Backpressure | ~120 bar | ~700 bar | UHPLC requires specialized high-pressure instrumentation. |
| Solvent Consumption | ~30 mL / run | ~2 mL / run | UHPLC is a "greener" and more cost-effective technique. |
| Ideal Application | Final QC, Stability Studies, Impurity Identification | In-Process Control, Reaction Monitoring, Screening | Choose based on the need for resolution vs. speed. |
Conclusion: A Validated Method is a Trustworthy Method
Validating the purity of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. Both the conventional RP-HPLC and the rapid UHPLC methods presented here offer robust and reliable approaches when properly validated.
-
The conventional RP-HPLC method serves as an authoritative technique for comprehensive purity assessment where high resolution is paramount.
-
The UHPLC method provides a powerful alternative for high-throughput environments where speed and efficiency are the primary drivers.
Regardless of the chosen method, the foundation of trustworthy data lies in a rigorous, self-validating protocol. By consistently applying system suitability tests and adhering to established validation guidelines, researchers can have high confidence in their purity assessments, ultimately contributing to the development of safer and more effective medicines.
References
- A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. (2016). LCGC North America.
- Reverse Phase High Performance liquid chromatographic: Significance and symbolism. (2025). Wisdom Library.
- HPLC in Pharmaceutical Applications and Pharmaceutical Industry. (2025). Lab Manager.
- Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. (n.d.). Moravek.
- Reversed Phase HPLC Columns. (n.d.). Phenomenex.
- Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (2006). PubMed.
- Validation of Pharmaceutical (API) Bulk Drug by HPLC Methods. (2025).
- Are HPLC-UV Methods Fit for Purpose as True Arbiters of Quality for APIs?. (2014). American Pharmaceutical Review.
- Steps for HPLC Method Valid
- API Purity and Impurity. (n.d.).
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica.
- Comparative Guide to HPLC-MS Methods for Purity Analysis of Picolinonitrile Deriv
- ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006).
- An Investigation into Formation of Impurities During Synthesis of Blonanserin. (2025).
- Impurities in Pharmaceuticals- A Review. (2013). Journal of Current Pharma Research.
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A Senior Application Scientist's Guide to Spectroscopic Differentiation of 1-(Iodophenyl)cyclopropanecarbonitrile Positional Isomers
Introduction: The Structural Nuances That Govern Function
In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the position of substituents on a core scaffold—can exhibit vastly different pharmacological, toxicological, and material properties. The 1-(Iodophenyl)cyclopropanecarbonitrile scaffold is of significant interest due to the combined features of the rigid, three-membered cyclopropane ring, the polar nitrile group, and the bulky, electron-withdrawing iodo-substituted phenyl ring. These features make it a valuable synthon for more complex molecular architectures.
This guide provides an in-depth spectroscopic comparison of the three principal positional isomers of 1-(Iodophenyl)cyclopropanecarbonitrile: the ortho (1-(2-Iodophenyl)-), meta (1-(3-Iodophenyl)-), and para (1-(4-Iodophenyl)-) variants. While experimental data for these specific molecules is not broadly published, this comparison is constructed from foundational spectroscopic principles and data from analogous structures. We will explore how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) can be employed to unambiguously differentiate these closely related molecules, providing researchers with a robust framework for structural elucidation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for differentiating positional isomers, as it provides detailed information about the chemical environment of each nucleus (¹H and ¹³C). The electronic effects (inductive and resonance) of the iodine substituent, which vary with its position, directly influence the magnetic shielding of nearby nuclei, resulting in distinct and predictable chemical shifts.
¹H NMR Spectroscopy: A Fingerprint of Proton Environments
The ¹H NMR spectra are expected to show clear differences in the aromatic region (typically δ 7.0-8.5 ppm) for the three isomers, while the signals for the cyclopropyl protons will be more subtly affected. The cyclopropane ring protons are diastereotopic and will appear as two sets of multiplets, typically upfield due to the ring's anisotropic shielding effects[1].
-
Causality: The key differentiator is symmetry. The para-isomer possesses a C₂ axis of symmetry, rendering the aromatic protons chemically equivalent in pairs (H2'/H6' and H3'/H5'). This results in a classic AA'BB' system, which often appears as two distinct doublets. In contrast, the ortho- and meta-isomers are unsymmetrical, meaning all four aromatic protons are chemically unique and should, in principle, give rise to four separate signals. The electron-withdrawing nature of both the iodine and the cyclopropanecarbonitrile group will generally shift aromatic protons downfield.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities
| Proton Assignment | 1-(2-Iodophenyl)- (ortho) | 1-(3-Iodophenyl)- (meta) | 1-(4-Iodophenyl)- (para) |
| Cyclopropyl-H (4H) | ~1.5 - 1.9 (m) | ~1.5 - 1.9 (m) | ~1.5 - 1.9 (m) |
| Aromatic-H (4H) | Four distinct signals in the δ 7.2-8.0 range (m) | Four distinct signals in the δ 7.2-8.2 range (m) | Two signals, appearing as two doublets (d, J ≈ 8.5 Hz) in the δ 7.4-7.9 range |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Proton-decoupled ¹³C NMR provides a direct count of unique carbon atoms, making it exceptionally useful for distinguishing isomers based on molecular symmetry[2]. The large chemical shift range allows for clear resolution of signals.
-
Causality: Symmetry again provides the clearest distinction. The para-isomer will exhibit only six carbon signals (four aromatic, two cyclopropyl), whereas the unsymmetrical ortho- and meta-isomers will each show the full ten signals. A key diagnostic signal is the ipso-carbon directly attached to the iodine atom. This carbon experiences a strong deshielding effect from the iodine and a direct C-I coupling, but its chemical shift is characteristically upfield (δ ~90-100 ppm) compared to other substituted carbons, a phenomenon known as the "heavy atom effect." The nitrile carbon appears significantly downfield (~120 ppm), as does the quaternary cyclopropyl carbon (~25-35 ppm)[3][4].
Table 2: Predicted ¹³C NMR Data - Signal Count and Key Chemical Shifts (δ, ppm)
| Carbon Environment | 1-(2-Iodophenyl)- (ortho) | 1-(3-Iodophenyl)- (meta) | 1-(4-Iodophenyl)- (para) |
| Total Number of Signals | 10 | 10 | 6 |
| C-I (ipso) | ~95 | ~93 | ~94 |
| C-CN (ipso, Phenyl) | ~145 | ~144 | ~143 |
| C≡N (Nitrile) | ~121 | ~122 | ~121 |
| C-Ph (Quaternary, Cyclopropyl) | ~28 | ~27 | ~27 |
| CH₂ (Cyclopropyl) | ~18 | ~18 | ~18 |
Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy - The Vibrational Signature
FT-IR spectroscopy probes the vibrational modes of functional groups. While many absorptions will be common across the three isomers, two regions are highly diagnostic for distinguishing them: the C≡N stretching region and the aromatic C-H out-of-plane bending region.
-
Causality: The electronic influence of the iodine's position can slightly alter the bond strength and dipole moment of the nitrile group, causing minor shifts in its stretching frequency (ν). More significantly, the substitution pattern on an aromatic ring dictates the out-of-plane C-H bending vibrations, producing a highly reliable and characteristic pattern in the "fingerprint" region of the spectrum[5].
Table 3: Key Diagnostic FT-IR Absorption Bands (cm⁻¹)
| Vibrational Mode | 1-(2-Iodophenyl)- (ortho) | 1-(3-Iodophenyl)- (meta) | 1-(4-Iodophenyl)- (para) | Comments |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | 3100-3000 | Common to all aromatics. |
| Nitrile (C≡N) Stretch | ~2235 (s, sh) | ~2238 (s, sh) | ~2237 (s, sh) | Strong, sharp peak. Position may vary slightly. |
| Aromatic C=C Stretch | ~1600-1450 (m) | ~1600-1450 (m) | ~1600-1450 (m) | Multiple bands, common to all. |
| Aromatic C-H Bend (Out-of-Plane) | ~750 (s) | ~880 (m), ~780 (s), ~690 (s) | ~830 (s) | Highly diagnostic of substitution pattern. [5] |
Part 3: Mass Spectrometry (MS) - Fragmentation Pathways
Electron Ionization Mass Spectrometry (EI-MS) provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments. While all three isomers have the same molecular weight and will thus show the same molecular ion (M⁺) peak, subtle differences in fragmentation patterns may arise due to the stability of the resulting radical cations.
-
Causality: The primary fragmentation pathways for iodinated aromatic compounds often involve the cleavage of the C-I bond, which is the weakest bond in the aromatic system[6][7]. Loss of the iodine atom (¹²⁷I, mass = 126.9 u) will be a major fragmentation event. Other likely fragments include loss of the nitrile group and ring-opening of the cyclopropyl moiety. Differentiating positional isomers by EI-MS alone can be challenging, as they often yield very similar spectra[8]. However, it is essential for confirming the molecular weight.
Table 4: Predicted Key Fragments in EI-Mass Spectrum
| m/z Value | Proposed Fragment Identity | Isomer Specificity |
| 269 | [M]⁺ (C₁₀H₈IN) | None (Molecular Ion for all isomers) |
| 142 | [M - I]⁺ | None (Major fragment for all isomers) |
| 243 | [M - CN]⁺ | None (Likely fragment for all isomers) |
| 115 | [C₉H₇]⁺ | None (From loss of I and HCN) |
Part 4: Experimental Workflow and Protocols
To ensure trustworthy and reproducible data, a standardized workflow is critical. The following protocols represent best practices for the spectroscopic analysis of small organic molecules.
Workflow for Isomer Differentiation
Caption: Workflow for spectroscopic differentiation of positional isomers.
Detailed Experimental Protocols
-
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 5-10 mg of the purified isomer into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and vortex gently until the sample is fully dissolved.
-
Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typically, 8-16 scans are sufficient. Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C. Process the data similarly and reference the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
FT-IR Spectroscopy
-
Sample Preparation:
-
For Solids: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent pellet using a hydraulic press.
-
For Liquids/Oils: Place one drop of the neat sample between two NaCl or KBr salt plates.
-
-
Background Scan: Place the empty sample holder (or a blank KBr pellet) in the spectrometer and run a background scan to subtract atmospheric (CO₂, H₂O) and accessory absorptions.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (EI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Injection: Introduce the sample into the mass spectrometer. If using a Gas Chromatograph (GC-MS), inject 1 µL of the solution into the GC, which will separate the compound before it enters the ion source. For direct infusion, introduce the sample via a syringe pump.
-
Ionization: Use a standard electron ionization (EI) energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-350) to detect the molecular ion and key fragments.
-
Conclusion
The differentiation of the ortho-, meta-, and para- isomers of 1-(Iodophenyl)cyclopropanecarbonitrile is a clear demonstration of the power of modern spectroscopic techniques. While mass spectrometry is essential for confirming the molecular formula, it is the combination of ¹H and ¹³C NMR that provides the most definitive structural information, primarily by leveraging molecular symmetry. ¹³C NMR offers an unambiguous count of unique carbon environments, while the splitting patterns in the aromatic region of the ¹H NMR spectrum serve as a robust fingerprint. FT-IR provides crucial confirmatory data through the characteristic out-of-plane bending vibrations specific to each substitution pattern. By employing the integrated workflow described in this guide, researchers can confidently and accurately elucidate the structure of these and other related positional isomers, a critical step in advancing research and development.
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Hansen, M., et al. (2013). Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry. PubMed. [Link]
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ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1. [Link]
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ACS Publications. (n.d.). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology. [Link]
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ACS Publications. (2024). Infrared Spectroscopic Identification of Mass-Selected Benzonitrile Ions in Neon Matrices: Astrochemical Implications. The Journal of Physical Chemistry Letters. [Link]
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Beilstein Journals. (n.d.). Supporting Information First synthesis of acylated nitrocyclopropanes. [Link]
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Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane. [Link]
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The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
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National Institutes of Health. (n.d.). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. PMC. [Link]
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Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]
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ACD/Labs. (n.d.). NMR Prediction. [Link]
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Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
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PROSPRE. (n.d.). 1H NMR Predictor. [Link]
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ChemAxon. (n.d.). NMR Predictor. [Link]
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Beilstein Journals. (2023). First synthesis of acylated nitrocyclopropanes. Beilstein Journal of Organic Chemistry. [Link]
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Jayawardana, S. A., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. AIP Conference Proceedings. [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
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Kolev, T., et al. (2010). Synthesis, spectroscopic and structural study of trans- and cis-(±)-3-phenyl-4-(pyrrolidine-1-carbonyl)-isochroman-1-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Atlantis Press. (n.d.). Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
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The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
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The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand. [Link]
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SpectraBase. (n.d.). Cyclopropanecarbonitrile - Optional[13C NMR]. [Link]
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NIST. (n.d.). Cyclopropanecarbonitrile. [Link]
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Bonetti, J. L., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. TrAC Trends in Analytical Chemistry. [Link]
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Oak Ridge National Laboratory. (n.d.). Phenyl-substituted biliazine: Structure and spectroscopy. [Link]
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A Researcher's Guide to Profiling the Cross-Reactivity of 1-(4-Iodophenyl)cyclopropanecarbonitrile
In the landscape of modern drug discovery, the path from a promising hit compound to a clinical candidate is fraught with challenges. A primary hurdle is ensuring target specificity. Off-target interactions can lead to unforeseen toxicities or diminished efficacy, contributing to the high attrition rates in clinical trials.[1][2] This guide provides a comprehensive framework for designing and executing a cross-reactivity study for a novel compound, using 1-(4-Iodophenyl)cyclopropanecarbonitrile as a case study. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and illustrate how to interpret the resulting data to build a robust selectivity profile.
Introduction to this compound and the Rationale for Cross-Reactivity Screening
This compound is a synthetic small molecule featuring a cyclopropane ring, a motif known for its diverse biological activities, ranging from enzyme inhibition to antimicrobial effects.[3][4][5] The 4-iodophenyl group is a common feature in various pharmacologically active compounds, including kinase inhibitors and central nervous system agents, where it can contribute to target binding and provide a site for radiolabeling.[6][7][8]
Given these structural alerts, a thorough investigation of its selectivity is not just recommended; it is a critical step in its preclinical development. Early, comprehensive off-target screening is essential to de-risk a project, allowing researchers to make informed decisions and optimize lead compounds to minimize side effects while maintaining pharmacological activity.[1][9] This guide will focus on a tiered approach to screening, beginning with broad liability panels and moving towards more specific, mechanistic assays.
Experimental Design: A Tiered Approach to Uncovering Off-Target Liabilities
A logical, phased approach is the most resource-effective way to build a comprehensive selectivity profile. We will hypothesize a primary target to provide context for a comparative analysis. Based on its structural features, let's assume this compound has been designed as a novel inhibitor of a specific kinase, "Kinase X". Our goal is to assess its selectivity against other kinases and key safety-related targets.
Our comparative compounds will be:
-
Staurosporine: A well-known, potent, but non-selective kinase inhibitor. This serves as a positive control for broad kinase inhibition.
-
A Selective Kinase X Inhibitor: A known, highly selective inhibitor for our hypothetical target, "Kinase X". This will be our benchmark for desired selectivity.
The screening cascade is designed to answer three fundamental questions:
-
Does the compound interact with major classes of off-targets known for causing adverse drug reactions?
-
How selective is the compound against its intended target family (kinases)?
-
What is the potential for drug-drug interactions via Cytochrome P450 (CYP) enzyme inhibition?
Below is a visual representation of the proposed experimental workflow.
Caption: Tiered workflow for cross-reactivity profiling.
Methodologies & Protocols
This section provides detailed, step-by-step protocols for the key assays outlined in our experimental design. These protocols are designed to be self-validating by including appropriate positive and negative controls.
hERG Inhibition Assay (Automated Electrophysiology)
Interaction with the hERG potassium ion channel is a critical safety liability, as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[10][11][12] An automated patch-clamp system provides high-quality, sensitive data comparable to the gold-standard manual patch-clamp method.[11]
Protocol:
-
Cell Culture: Maintain HEK293 cells stably expressing the hERG channel in appropriate culture medium supplemented with a selection antibiotic. Passage cells every 3-4 days to maintain logarithmic growth.
-
Cell Preparation: On the day of the experiment, harvest cells using a non-enzymatic dissociation solution. Resuspend cells in the appropriate extracellular buffer and ensure a single-cell suspension with high viability (>95%).
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 0.1, 1, 10 µM) in the extracellular buffer. The final DMSO concentration should not exceed 0.5%.[11] E-4031, a known hERG inhibitor, should be used as a positive control.[11]
-
Automated Patch Clamp:
-
Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch).[11]
-
Load the cell suspension, intracellular and extracellular solutions, and compound plates onto the instrument.
-
Initiate the experiment. The system will achieve whole-cell configuration and apply a specific voltage protocol to elicit hERG tail currents.[13]
-
Apply vehicle control for a baseline reading, followed by sequential application of increasing concentrations of the test compound.
-
-
Data Analysis: Measure the peak hERG tail current at each concentration. Calculate the percentage of inhibition relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value using a suitable nonlinear regression model.[13]
Cytochrome P450 (CYP) Inhibition Assay (Incubation with LC-MS/MS)
CYP enzymes are crucial for the metabolism of most drugs.[14][15] Inhibition of these enzymes can lead to significant drug-drug interactions (DDIs), potentially causing toxicity or therapeutic failure.[16][17] This assay determines the IC50 values for the major human CYP isoforms.
Protocol:
-
Reagent Preparation:
-
Test Compound: Prepare a dilution series of this compound (e.g., 0.1 to 25 µM) in a suitable solvent.[18]
-
Human Liver Microsomes (HLMs): Thaw pooled HLMs on ice and dilute to the desired concentration (e.g., 0.2 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).[19]
-
Cofactor: Prepare a solution of NADPH in phosphate buffer.
-
Probe Substrates: Prepare a cocktail of isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, etc.).[18][19]
-
Positive Controls: Prepare known inhibitors for each isoform (e.g., α-Naphthoflavone for CYP1A2, Ketoconazole for CYP3A4).[18]
-
-
Incubation:
-
In a 96-well plate, pre-incubate the test compound or control inhibitor with HLMs and phosphate buffer at 37°C for 10 minutes.
-
Initiate the reaction by adding the probe substrate cocktail and NADPH.
-
Incubate at 37°C for a specified time (e.g., 10 minutes).[19]
-
-
Reaction Termination: Stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Sample Analysis: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite for each probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of metabolite formation in the presence of the test compound relative to the vehicle control. Determine the IC50 value for each CYP isoform by fitting the data to a four-parameter logistic equation.[18]
Data Interpretation and Comparative Analysis
The data gathered from these assays must be synthesized to build a clear picture of the compound's selectivity. Hypothetical data for our case study is presented below.
Table 1: Safety Pharmacology & CYP Inhibition Profile
| Assay Target | This compound | Selective Kinase X Inhibitor | Staurosporine |
| hERG Channel | IC50 = 22.5 µM | IC50 > 50 µM | IC50 = 1.2 µM |
| CYP3A4 | IC50 = 15.8 µM | IC50 > 50 µM | IC50 = 8.9 µM |
| CYP2D6 | IC50 > 50 µM | IC50 > 50 µM | IC50 = 12.1 µM |
| CYP2C9 | IC50 = 35.1 µM | IC50 > 50 µM | IC50 = 5.4 µM |
| Other CYPs | IC50 > 50 µM | IC50 > 50 µM | IC50 > 20 µM |
| Safety47™ Panel | No significant hits (<50% inhibition at 10 µM) | No significant hits | Multiple hits |
Data is for illustrative purposes only.
Interpretation:
-
Our test compound shows weak inhibition of the hERG channel and CYP3A4/2C9, with IC50 values likely providing a sufficient therapeutic window, depending on the on-target potency.
-
It performs significantly better than the non-selective Staurosporine.
-
The benchmark selective inhibitor shows a cleaner profile, as expected.
Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | This compound | Selective Kinase X Inhibitor | Staurosporine |
| Kinase X | 98% | 99% | 99% |
| Kinase Y (related) | 65% | 8% | 95% |
| Kinase Z (related) | 48% | 5% | 92% |
| SRC | 15% | <5% | 88% |
| VEGFR2 | 10% | <5% | 90% |
Data is for illustrative purposes only.
Interpretation:
-
The compound is potent against its intended target, Kinase X.
-
However, it shows significant off-target activity against related kinases Y and Z, indicating a need for medicinal chemistry efforts to improve selectivity.
-
It is substantially more selective than Staurosporine but less selective than the benchmark compound.
The relationship between on-target and off-target activity is crucial for defining a compound's therapeutic index.
Caption: Relationship between on-target and off-target activity.
Conclusion and Future Directions
This guide outlines a robust, tiered strategy for assessing the cross-reactivity of a novel compound, this compound. The illustrative data suggests that while the compound is potent, its selectivity profile requires improvement. Specifically, the off-target activity against related kinases Y and Z, along with moderate CYP3A4 inhibition, are liabilities that must be addressed.
The next steps would involve a structure-activity relationship (SAR) study to modify the molecule, aiming to reduce off-target binding while retaining on-target potency. Minimizing off-target effects is a cornerstone of developing safer and more effective medicines.[20] By systematically characterizing these interactions early, we can better predict clinical outcomes and increase the probability of success in the long and arduous journey of drug development.[9][21]
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hERG Assay . Slideshare. [Link]
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hERG Safety . Cyprotex ADME-Tox Solutions - Evotec. [Link]
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Off-Target Effects Analysis . Creative Diagnostics. [Link]
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Cell-based hERG Channel Inhibition Assay in High-throughput Format . PMC - NIH. [Link]
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hERG Patch Clamp Assay – Cardiac Safety Panel . Reaction Biology. [Link]
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Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines . FDA. [Link]
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CYP Inhibitors: Understanding their Impact on Drug Efficacy update . FasterCapital. [Link]
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Mechanism-Based Inhibition of CYP3A4 and Other Cytochromes P450 . ResearchGate. [Link]
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Cytochrome P450 (CYP) Inhibition assay (IC50) . Evotec. [Link]
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Understanding the implications of off-target binding for drug safety and development . Drug Discovery News. [Link]
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What are CYPs modulators and how do they work? . Patsnap Synapse. [Link]
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How can off-target effects of drugs be minimised? . Patsnap Synapse. [Link]
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Critical Importance of Early Safety Screening in Drug Development . YouTube. [Link]
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High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions . PMC - NIH. [Link]
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Cross-reactivity among drugs: Clinical problems . ResearchGate. [Link]
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Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives . PMC - NIH. [Link]
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Cross With Caution: Antibiotic Cross-Reactivity and Co-Reactivity Patterns in Severe Cutaneous Adverse Reactions . Frontiers. [Link]
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CYP Inhibition Assay . LifeNet Health LifeSciences. [Link]
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A 25-year-old woman reporting an allergy to penicillin . PMC - NIH. [Link]
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Biochemistry, Cytochrome P450 . StatPearls - NCBI Bookshelf - NIH. [Link]
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ADME 101: CYP Inhibition . YouTube. [Link]
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Evaluation of Strategies for the Assessment of Drug-Drug Interactions involving Cytochrome P450 Enzymes . Charles River. [Link]
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Cyclopropane Derivatives and their Diverse Biological Activities . ResearchGate. [Link]
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The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects . AAFP. [Link]
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Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane . MDPI. [Link]
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Allergic Cross-reactivity of Select Antimicrobials . UC Davis Health. [Link]
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Medical Mythbusters - Penicillin Allergy Cross-Reactivity . YouTube. [Link]
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Cyclopropane Derivatives and their Diverse Biological Activities . Docentes FCT NOVA. [Link]
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Cyclopropane Derivatives and their Diverse Biological Activities . Scilit. [Link]
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Category:4-Iodophenyl compounds . Wikipedia. [Link]
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Biodistribution and Pharmacokinetics of I-131 Labelled 4- Iodophenylacetic Acid . ResearchGate. [Link]
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1-(4-Iodophenyl)-4-methylpiperazine . MySkinRecipes. [Link]
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Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing . Veeprho. [Link]
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4-Iodophenylalanine . PubChem. [Link]
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Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group . PMC - NIH. [Link]
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Benchmarking synthesis methods for aryl cyclopropanenitriles
An In-Depth Technical Guide to the Synthesis of Aryl Cyclopropanenitriles: A Comparative Benchmarking Study
The aryl cyclopropanenitrile motif is a cornerstone in modern medicinal chemistry and materials science. Its unique conformational rigidity and electronic properties make it a valuable bioisostere for phenyl rings and other functional groups, often leading to improved metabolic stability, binding affinity, and cell permeability in drug candidates. The nitrile group further serves as a versatile synthetic handle for a myriad of chemical transformations.
This guide provides an in-depth comparison of the three principal methodologies for synthesizing aryl cyclopropanenitriles: (A) Simmons-Smith Carbenoid Cyclopropanation , (B) Transition-Metal Catalyzed Carbene Transfer , and (C) Michael-Initiated Ring Closure (MIRC) . We will dissect the mechanistic underpinnings of each approach, benchmark their performance with experimental data, and provide actionable protocols for their implementation in a research setting.
Section 1: Strategic Overview of Synthetic Pathways
The choice of synthetic route to an aryl cyclopropanenitrile is dictated by factors such as desired stereochemistry, substrate scope, functional group tolerance, and scalability. Each of the primary methods offers a distinct advantage, whether it be the operational simplicity of MIRC, the stereospecificity of the Simmons-Smith reaction, or the catalytic efficiency and asymmetric potential of transition-metal catalysis.
Below is a logical workflow for selecting an appropriate synthetic method based on common research and development goals.
Caption: Decision workflow for selecting a synthesis method.
Section 2: Method A - Simmons-Smith and Related Carbenoid Cyclopropanation
The Simmons-Smith reaction is a classic and reliable method for converting alkenes to cyclopropanes stereospecifically.[1] It involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which transfers a methylene group to the double bond.[2][3]
Mechanism & Causality: The reaction proceeds via a "butterfly" transition state where the zinc coordinates to the double bond, and the methylene group is delivered in a concerted fashion. This mechanism explains the reaction's key feature: its stereospecificity. The geometry of the starting alkene is retained in the cyclopropane product. The electrophilic nature of the zinc carbenoid means that electron-rich alkenes, such as styrenes bearing electron-donating groups, react more rapidly.[2] For aryl cyclopropanenitriles, the starting material is a substituted cinnamonitrile.
Key Experimental Choices:
-
Zinc Activation: The zinc source (typically a Zn-Cu couple) must be activated to ensure efficient formation of the carbenoid. Ultrasonication can improve the rate of formation.[4]
-
Solvent Choice: The reaction rate is sensitive to the solvent's basicity; less basic solvents are generally preferred to avoid deactivating the electrophilic carbenoid.[1]
-
Modified Reagents: For less reactive or simple alkenes lacking a directing group, more potent reagents like (PhO)₂P(O)OZnCH₂I can be used.[4]
Caption: Tandem Michael addition-cyclization sequence.
Performance Benchmarking:
| Feature | Performance & Remarks |
| Yield | Good to excellent (70-95%). |
| Substrate Scope | Excellent for electron-deficient alkenes. Aryl rings with both electron-donating and -withdrawing groups are well-tolerated. [5] |
| Stereocontrol | Generally produces the trans-cyclopropane due to thermodynamic control in the ring-closing step. Asymmetric versions using chiral sulfur ylides have been developed but can be complex. [6] |
| Functional Groups | Tolerant of many groups, but sensitive to acidic protons and carbonyls (which can be attacked by the ylide). |
| Scalability | Readily scalable. Reagents are inexpensive and readily available. |
| Reagents | Requires strong bases (e.g., NaH), which are moisture-sensitive. The sulfonium/sulfoxonium salts are stable solids. |
Section 5: Comparative Summary and Expert Recommendations
| Parameter | Method A: Simmons-Smith | Method B: Transition-Metal Catalysis | Method C: MIRC (Corey-Chaykovsky) |
| Starting Materials | Cinnamonitrile | Styrene + Diazo Compound | Cinnamonitrile + Ylide Precursor |
| Key Advantage | High stereospecificity | Unmatched for asymmetric control | Operational simplicity, low cost |
| Primary Limitation | Stoichiometric metal use | Hazardous diazo reagents | Limited asymmetric variants |
| Cost | Moderate | High (catalyst) | Low |
| Ideal Application | Diastereoselective synthesis from a chiral alkene precursor. | High-throughput screening where enantiopurity is critical. | Large-scale synthesis of trans-aryl cyclopropanenitriles. |
Recommendation: For drug development professionals requiring rapid access to enantiomerically pure libraries of aryl cyclopropanenitriles, Method B (Transition-Metal Catalysis) is the undisputed choice, despite the handling requirements of diazo compounds. For process chemistry and large-scale synthesis where cost and operational simplicity are paramount and a specific trans isomer is desired, Method C (MIRC) is highly recommended. Method A (Simmons-Smith) remains a valuable tool, particularly when a specific alkene precursor is available and its geometry must be faithfully transferred to the product.
Section 6: Detailed Experimental Protocols
Protocol 1: Representative Corey-Chaykovsky Reaction (Method C)
This protocol describes the synthesis of trans-2-phenylcyclopropane-1-carbonitrile.
Caption: Step-by-step workflow for the MIRC protocol.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Trimethylsulfoxonium iodide
-
Cinnamonitrile
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate, Water, Brine
-
Silica Gel
Procedure:
-
Ylide Formation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (1.2 eq). Wash the NaH with dry hexanes to remove mineral oil, then carefully decant the hexanes. Add anhydrous DMSO to form a suspension.
-
To this suspension, add trimethylsulfoxonium iodide (1.1 eq) portionwise, maintaining the internal temperature below 25°C with a water bath.
-
Stir the resulting milky-white mixture at room temperature for 45 minutes or until hydrogen gas evolution has ceased. The ylide has now formed.
-
Cyclopropanation: Dissolve cinnamonitrile (1.0 eq) in a small amount of anhydrous DMSO and add it dropwise to the ylide solution. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2 hours, then heat to 50°C for 1 hour to ensure the reaction goes to completion.
-
Workup & Purification: Cool the reaction to room temperature and carefully quench by pouring it into a beaker of cold water.
-
Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude oil by flash column chromatography on silica gel (e.g., 5-10% ethyl acetate in hexanes) to afford the desired trans-2-phenylcyclopropane-1-carbonitrile.
References
-
Royal Society of Chemistry. (n.d.). Photocatalytic (3+3) cycloaddition of arylaminocyclopropanes with nitrones: highly diastereoselective synthesis of 1,2-oxazinan-6-amine derivatives. Chemical Communications. Retrieved from [Link]
-
Wiley Online Library. (2020). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal. Retrieved from [Link]
-
Kim, D., Ju, H., Lee, W., & Hong, S. (2024). Photocatalytic 1,3-oxyheteroarylation of aryl cyclopropanes with azine N-oxides. ResearchGate. Retrieved from [Link]
-
Melancon, B. J., Perl, N. R., & Taylor, R. E. (2007). Competitive cationic pathways and the asymmetric synthesis of aryl-substituted cyclopropanes. Organic Letters, 9(8), 1425–1428. Retrieved from [Link]
-
MDPI. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Photocatalytic 1,3-oxyheteroarylation of aryl cyclopropanes with azine N-oxides. Chemical Science. Retrieved from [Link]
-
Kim, D., Ju, H., Lee, W., & Hong, S. (2024). Photocatalytic 1,3-oxyheteroarylation of aryl cyclopropanes with azine N-oxides. National Institutes of Health. Retrieved from [Link]
-
Royal Society of Chemistry. (2003). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications. Retrieved from [Link]
-
Zhang, J., Chen, P., & Liu, X. (2021). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. National Institutes of Health. Retrieved from [Link]
-
Charette, A. B. (2004). Simmons‐Smith Cyclopropanation Reaction. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
-
Simmons, H. E., Blanchard, E. P., & Smith, R. D. (1964). Cyclopropane Synthesis from Methylene Iodide, Zinc-Copper Couple, and Olefins. III. The Methylene-Transfer Reaction. Journal of the American Chemical Society, 86(7), 1347–1356. Retrieved from [Link]
-
Tang, Y., & Huang, X. (2008). Ylide-initiated michael addition-cyclization reactions beyond cyclopropanes. Accounts of Chemical Research, 41(7), 922–932. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of Aryloxiranes and Arylcyclopropanes via Deprotonation of Benzyl Chlorides. Synthesis. Retrieved from [Link]
-
De Vet, E., Gubbels, E., & van Es, D. S. (2020). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. Retrieved from [Link]
-
Cramer, N. (2021). Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. ResearchGate. Retrieved from [Link]
-
Purdue University Graduate School. (2018). ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS. Retrieved from [Link]
-
Pellacani, L. (2014). Asymmetric Cyclopropanation Reactions. ResearchGate. Retrieved from [Link]
-
Mogilaiah, K., & Reddy, C. S. (2013). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2025). Transition‐metal catalyzed asymmetric intramolecular cyclopropanation. Retrieved from [Link]
-
Organic Reactions. (2004). The Intramolecular Michael Reaction. Retrieved from [Link]
-
Rovis, T. (2009). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. National Institutes of Health. Retrieved from [Link]
-
ChemRxiv. (2023). A photochemical strategy towards Michael addition reactions of cyclopropenes. Retrieved from [Link]
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Introduction: The Untapped Potential of the 1-(4-Iodophenyl)cyclopropanecarbonitrile Scaffold
An In-Depth Guide to Evaluating the Therapeutic Potential of Novel 1-(4-Iodophenyl)cyclopropanecarbonitrile Derivatives
In the landscape of medicinal chemistry, the quest for novel pharmacophores—the essential molecular frameworks responsible for a drug's biological activity—is relentless. The this compound scaffold presents a compelling, albeit largely unexplored, foundation for drug discovery. Its unique combination of a rigid cyclopropane ring, a versatile iodophenyl group, and a reactive nitrile moiety suggests potential for interaction with a variety of biological targets. The cyclopropane ring introduces conformational rigidity, which can be advantageous for fitting into specific protein binding pockets and can enhance metabolic stability. The iodophenyl group serves as a valuable handle for further chemical modification and can participate in halogen bonding, a significant interaction in drug-receptor binding. Furthermore, the presence of iodine allows for the potential development of radiolabeled analogs for diagnostic imaging or targeted radiotherapy. The nitrile group, a common feature in many approved drugs, can act as a hydrogen bond acceptor or be metabolized to an amide or carboxylic acid, influencing the compound's pharmacokinetic profile.
This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the efficacy of novel compounds derived from this promising scaffold. We will delve into the strategic design of experimental workflows, from initial target identification to comparative efficacy analysis, using structurally related, established drugs as benchmarks.
Part 1: Hypothetical Target Identification and Mechanism of Action
Given the structural motifs within this compound, we can hypothesize several potential biological targets. The presence of a cyclopropylamine-like structure (if the nitrile were reduced) is reminiscent of monoamine oxidase (MAO) inhibitors, such as tranylcypromine. The rigid structure could also lend itself to interaction with enzyme active sites or receptor binding pockets that accommodate planar aromatic systems with a constrained substituent.
To elucidate the mechanism of action for a novel derivative, a multi-pronged approach is essential. This typically involves initial broad screening followed by more focused target validation studies.
Experimental Workflow: Target Deconvolution
Caption: Workflow for target identification and validation of novel compounds.
Part 2: Comparative Efficacy Evaluation: A Methodological Guide
Once a putative target is identified, the efficacy of a novel derivative must be rigorously compared against a standard-of-care or structurally related compound. For this guide, let us assume our novel compound, "Iodo-CPA-1," demonstrates inhibitory activity against an enzyme implicated in a specific cancer type. We will compare its performance against a known inhibitor of the same enzyme.
Key Comparative Assays
| Parameter | Assay | Purpose | Data Output |
| Potency | In Vitro Enzyme Inhibition Assay | To determine the concentration of drug required to inhibit 50% of the target enzyme's activity. | IC50 (half-maximal inhibitory concentration) |
| Cellular Efficacy | Cell-Based Proliferation Assay (e.g., MTS/MTT) | To measure the drug's ability to inhibit cancer cell growth. | GI50 (half-maximal growth inhibition) |
| Selectivity | Kinase Panel Screening | To assess the drug's specificity for the target enzyme versus other related enzymes. | Percentage inhibition at a fixed concentration |
| Target Engagement | Cellular Thermal Shift Assay (CETSA) | To confirm that the drug binds to its intended target within the complex cellular environment. | Thermal shift (ΔTm) |
Detailed Experimental Protocols
1. In Vitro Enzyme Inhibition Assay (IC50 Determination)
-
Principle: This assay measures the enzymatic activity at varying concentrations of the inhibitor to determine the IC50 value.
-
Protocol:
-
Prepare a series of dilutions of Iodo-CPA-1 and the reference compound in an appropriate buffer.
-
In a 96-well plate, add the recombinant target enzyme.
-
Add the diluted compounds to the wells and incubate for a pre-determined time to allow for binding.
-
Initiate the enzymatic reaction by adding the enzyme's substrate.
-
Measure the reaction product formation over time using a plate reader (e.g., absorbance, fluorescence).
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50.
-
2. Cell-Based Proliferation Assay (GI50 Determination)
-
Principle: The MTS assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Iodo-CPA-1 and the reference compound for 72 hours.
-
Add the MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of growth inhibition relative to untreated control cells.
-
Plot the percentage of growth inhibition against the logarithm of the drug concentration to determine the GI50.
-
Visualizing the Signaling Pathway
Assuming Iodo-CPA-1 targets a hypothetical kinase, "Kinase X," in a cancer-related signaling pathway, the mechanism can be visualized as follows:
Caption: Inhibition of the Kinase X signaling pathway by Iodo-CPA-1.
Part 3: Concluding Remarks and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutics. Its unique structural features offer a foundation for designing potent and selective modulators of various biological targets. The systematic approach outlined in this guide, from target identification to rigorous comparative efficacy testing, provides a robust framework for evaluating new chemical entities derived from this scaffold. Future work should focus on expanding the library of derivatives to explore a wider range of biological targets and on conducting in vivo studies to assess the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds. Through such a structured and evidence-based approach, the full therapeutic potential of this novel chemical class can be unlocked.
References
- Note: As "Iodo-CPA-1" is a hypothetical compound derived from a scaffold with limited public data on specific drug derivatives, the following references provide context on the methodologies and chemical motifs discussed.
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(4-Iodophenyl)cyclopropanecarbonitrile
For professionals in research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. 1-(4-Iodophenyl)cyclopropanecarbonitrile, a compound featuring a halogenated aromatic ring, a strained cyclopropyl group, and a nitrile functional group, requires a multi-faceted approach to its end-of-life management. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in principles of chemical safety, regulatory compliance, and environmental stewardship.
Hazard Assessment: Understanding the "Why" Behind the Protocol
A robust disposal plan begins with a thorough understanding of the compound's intrinsic hazards. While a specific, validated Safety Data Sheet (SDS) for this compound may not always be available, we can construct a reliable hazard profile by analyzing its constituent functional groups and data from analogous structures.
Predicted Hazard Profile
The structure of this compound suggests several potential hazards based on similar chemical classes.
| Hazard Category | Predicted Hazard & Rationale | Supporting Analogues |
| Acute Toxicity | Harmful/Toxic: Likely to be harmful if swallowed, in contact with skin, or inhaled. Nitrile compounds can be toxic.[1][2] The overall structure is similar to other pharmacologically active small molecules with known toxicity profiles. | 1-Phenylcyclopropanecarbonitrile (Harmful)[2], Cyclopropanecarbonitrile (Toxic)[1] |
| Skin/Eye Irritation | Irritant: Causes skin and serious eye irritation. This is a common characteristic of many functionalized aromatic compounds.[3][4] | N-(4-Iodophenyl)cyclopropanecarboxamide, 1-(4-Chlorophenyl)cyclohexanecarbonitrile[3][4] |
| Chemical Reactivity | Incompatibilities: Incompatible with strong oxidizing agents.[3] Nitriles can react with strong acids to release toxic hydrogen cyanide gas. | General reactivity of nitriles and aromatic compounds. |
| Environmental | Persistent & Toxic: As a halogenated organic compound, it is likely persistent in the environment. Iodinated compounds can also contribute to the formation of highly toxic iodinated disinfection by-products in water treatment systems.[5][6] | General data on halogenated organic compounds.[5] |
This assessment underscores that this compound cannot be treated as benign waste. Its halogenated nature and potential toxicity mandate a specific, segregated disposal pathway.
Pre-Disposal Operations: Personal Protective Equipment (PPE) and Engineering Controls
All handling and disposal preparation must be conducted with appropriate safety measures to prevent personnel exposure.
-
Engineering Controls : Always handle the compound and its waste within a certified chemical fume hood to prevent inhalation of any dust or vapors.[7][8]
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is required[7]:
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection : Nitrile gloves. Always inspect gloves before use and change them immediately if contamination occurs.
-
Body Protection : A flame-resistant lab coat.
-
Footwear : Closed-toe shoes are mandatory in the laboratory.
-
The Core Protocol: Waste Segregation and Collection
The cornerstone of proper chemical disposal is rigorous waste segregation at the point of generation. Mixing different waste classes not only poses safety risks but can also dramatically increase disposal costs.[5] this compound and materials contaminated with it must be classified as Halogenated Organic Waste .[7][9]
Step-by-Step Collection Procedure:
-
Select the Correct Waste Container : Obtain a dedicated, properly labeled "Halogenated Organic Waste" container. These are often supplied by your institution's Environmental Health & Safety (EHS) department and may be color-coded for easy identification.[9] The container must be made of a compatible material (e.g., polyethylene) and have a vapor-tight, screw-top lid.[8]
-
Label the Container : Before adding any waste, affix a "Hazardous Waste" tag.[5] Fill it out completely, listing "this compound" and any solvents used. Maintain an accurate log of the contents and their approximate quantities.[9]
-
Deposit Waste :
-
Neat Compound/Residues : Carefully transfer any remaining solid compound or reaction residues into the waste container using a spatula or funnel.
-
Contaminated Solvents : Solutions containing the compound should be poured carefully into the designated liquid halogenated waste container. Crucially, do not mix halogenated waste with non-halogenated waste .[10]
-
Contaminated Labware : Disposable items like pipette tips, gloves, and weighing paper that are contaminated with the compound should be placed in a sealed plastic bag and then into a designated solid halogenated waste container.
-
-
Secure the Container : Keep the waste container securely closed at all times except when actively adding waste.[5][10] This prevents the release of vapors and reduces the risk of spills.
-
Storage : Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be in a well-ventilated area, away from incompatible materials, and within secondary containment to manage potential leaks.[5][8]
Diagram: Waste Segregation Decision Workflow
The following diagram illustrates the critical decision-making process for segregating waste related to this compound.
Caption: Decision tree for proper waste segregation.
Decontamination and Spill Management
Accidents happen, and a clear plan for managing spills and decontaminating equipment is essential for safety.
Equipment Decontamination:
-
Glassware : Rinse glassware with a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate). The first rinse, now considered halogenated organic waste, must be collected in the appropriate waste container. Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your institutional policy.
-
Surfaces : Wipe down the work surface in the fume hood with a cloth or paper towel dampened with a decontaminating solvent. Dispose of the towel as solid halogenated waste.
Small Spill Cleanup:
For small spills (<100 mL) within a chemical fume hood:
-
Alert Personnel : Inform others in the immediate area.
-
Contain the Spill : Use absorbent pads or an inert material like vermiculite to absorb the spilled liquid or surround the solid powder.[10]
-
Collect Absorbent : Carefully scoop the absorbent material into a heavy-duty plastic bag.
-
Seal and Label : Seal the bag, label it clearly as "Spill Debris containing this compound," and place it in the designated container for solid halogenated waste.[10]
-
Decontaminate : Clean the spill area as described above.
For large or highly toxic spills, evacuate the area immediately and contact your institution's EHS emergency line.[10]
The Final Disposal Pathway: From Lab to Destruction
Once the waste container in the SAA is full, the disposal process transitions from the researcher's responsibility to that of the institution and its licensed waste management partners.
-
EHS Pickup : Researchers submit a request for waste pickup through their EHS department.
-
Consolidation : Trained EHS personnel transport the container from the SAA to a central accumulation facility, where it may be consolidated with other compatible halogenated wastes.
-
Transportation : A licensed hazardous waste transporter ships the material off-site.
-
Final Disposal : The most common and effective disposal method for halogenated organic waste is high-temperature incineration .[9] This process destroys the organic molecule. The presence of iodine requires specialized incinerators equipped with "scrubbers" or other flue-gas treatment systems to neutralize the resulting acidic gases (e.g., hydrogen iodide) and prevent their release into the atmosphere.
Diagram: Overall Disposal Workflow
Caption: The journey of chemical waste from lab to final disposal.
Conclusion
The responsible disposal of this compound is not merely a procedural task but a critical component of a robust safety culture. By understanding the compound's potential hazards, adhering to strict segregation protocols, and following established institutional guidelines, researchers can ensure that their work is conducted safely from discovery through disposal, protecting themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance tailored to your location.
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A Researcher's Guide to Handling 1-(4-Iodophenyl)cyclopropanecarbonitrile: Essential Safety Protocols
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the promise of discovery must always be anchored by an unwavering commitment to safety. This guide provides essential, field-tested safety and handling protocols for 1-(4-Iodophenyl)cyclopropanecarbonitrile, a compound of interest for its unique structural motifs. Our focus extends beyond mere compliance, aiming to instill a deep, intuitive understanding of the "why" behind each safety measure, ensuring that best practices become second nature in your laboratory.
Hazard Assessment: Understanding the Molecule
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its risk profile by dissecting its structural components: the nitrile group, the iodinated aromatic ring, and the cyclopropane moiety.
-
The Nitrile Group (-CN): This is the primary hazard concern. Organic nitriles can be toxic and are often metabolized to release cyanide ions in the body. Cyanide is a potent cellular asphyxiant. Exposure can occur through inhalation, ingestion, or skin absorption.[1][2] Therefore, this compound must be treated with the same respect as other toxic cyanide-containing reagents.[3][4] The GHS classifications for the parent compound, Cyclopropanecarbonitrile, include "Toxic if swallowed," "Toxic in contact with skin," and "Fatal if inhaled" under certain conditions.[5]
-
The Iodinated Aromatic Ring: Aromatic compounds can cause irritation to the skin, eyes, and respiratory system.[6][7] The presence of iodine, a heavy halogen, may introduce additional toxicological properties and persistence.
-
Cyclopropane Group: This strained ring system does not add significant toxicity but contributes to the molecule's overall chemical reactivity.
Given this composite structure, this compound should be considered acutely toxic, an irritant, and a potential environmental hazard. All handling procedures must be designed to minimize any possibility of exposure.
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final, not the first, line of defense. Always prioritize the following controls in your experimental design:
-
Engineering Controls: These are the most critical. All work involving this compound, from weighing the solid to running reactions and workups, must be conducted inside a certified chemical fume hood.[1][3] This protects you from inhaling dust or vapors.
-
Administrative Controls: Adhere strictly to Standard Operating Procedures (SOPs). Ensure you are thoroughly familiar with the location and use of emergency equipment, such as safety showers and eyewash stations.[1][8] Never work alone when handling highly toxic compounds.
Personal Protective Equipment (PPE): A Detailed Protocol
The correct selection and use of PPE are non-negotiable. Below is a detailed guide for protecting yourself.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[6][7][9]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Splash Hazard: When handling solutions or performing transfers where splashing is possible, upgrade to chemical splash goggles.
-
Maximum Protection: For procedures with a significant risk of splashing or energetic reaction (e.g., quenching a reaction), use a full-face shield in conjunction with safety goggles.[3]
Hand Protection
Skin contact is a primary route of exposure for nitriles.[2][10]
-
Glove Type: Nitrile gloves are the standard choice for handling a wide array of chemicals, offering excellent resistance to solvents, bases, and many organic compounds.[11][12][13] They provide superior protection against nitriles compared to latex, which can degrade upon exposure to certain chemicals.[13]
-
Glove Thickness: For general handling of small quantities, standard disposable nitrile gloves (4-6 mil) are acceptable. For extended work or when handling larger volumes, consider thicker nitrile gloves or double-gloving.[1]
-
Inspection and Replacement: Always inspect gloves for tears or punctures before use.[3] If you suspect contamination, remove the gloves immediately, wash your hands thoroughly, and put on a new pair. Never reuse disposable gloves.
Body Protection
Protect your skin from accidental spills and contamination.
-
Lab Coat: A flame-resistant (FR) lab coat that fits properly is mandatory. Ensure it is fully buttoned.
-
Clothing: Wear long pants and closed-toe shoes. Do not wear shorts, skirts, or sandals in the laboratory.
-
Chemical Apron: For large-scale work or when there is a significant splash risk, wear a chemically resistant apron over your lab coat.
Respiratory Protection
While engineering controls (i.e., the fume hood) should prevent the need for respiratory protection, it is crucial to have a plan for emergencies or situations where these controls might fail.
-
Standard Operations: No respirator is needed if all work is conducted within a properly functioning fume hood.
-
Emergency/Spill: In the event of a large spill outside of a fume hood, evacuate the area. Emergency response personnel should use a self-contained breathing apparatus (SCBA).
Operational Guide: Integrating Safety into Your Workflow
Weighing the Solid Compound:
-
Location: Perform all weighing inside a fume hood or on a balance enclosed within a ventilated enclosure.
-
PPE: Wear a lab coat, safety glasses, and nitrile gloves.
-
Procedure: Use a spatula to transfer the solid. Avoid creating dust. If any material spills, decontaminate the area immediately (see Section 6).
Preparing Solutions:
-
Location: Always work inside a chemical fume hood.
-
PPE: Wear a lab coat, chemical splash goggles, and nitrile gloves (consider double-gloving).
-
Procedure: Add the solid slowly to the solvent. Be aware of any potential exotherms. Keep the container capped when not actively in use.
Running the Reaction and Work-up:
-
Location: The entire apparatus must be set up inside a chemical fume hood.
-
PPE: Wear a lab coat, chemical splash goggles, and nitrile gloves. Have a face shield readily available if the reaction has the potential to be energetic.
-
Procedure: Ensure all joints are properly sealed. Continuous monitoring is essential. During work-up, be mindful that the compound may be present in both aqueous and organic layers.
PPE Selection Summary
| Activity | Eye/Face Protection | Hand Protection | Body Protection |
| Storage & Transport | Safety Glasses | Nitrile Gloves | Lab Coat |
| Weighing Solid | Safety Glasses | Nitrile Gloves | Lab Coat |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves (Double) | Lab Coat |
| Running Reaction | Chemical Splash Goggles | Nitrile Gloves | Lab Coat |
| Handling Waste | Chemical Splash Goggles | Nitrile Gloves | Lab Coat, Chem-Resistant Apron |
| Large Spill Cleanup | Full Face Shield & Goggles | Heavy-Duty Nitrile Gloves | Chemical-Resistant Suit |
PPE Selection Workflow
This diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.
Caption: Fig 1. PPE selection workflow for handling the target compound.
Emergency Procedures: Be Prepared
Accidents can happen despite the best precautions. Immediate and correct action is vital.
-
Skin Exposure: Immediately go to the nearest safety shower or drench hose.[14] Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[8][15] Seek immediate medical attention.
-
Eye Exposure: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[14][15] Remove contact lenses if present. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[16] If breathing is difficult or has stopped, call for emergency medical services.
-
Ingestion: Do NOT induce vomiting. Call a poison control center or emergency medical services immediately.[15]
Decontamination and Disposal Plan
Proper disposal is a critical part of the laboratory workflow, ensuring the safety of all personnel and protecting the environment.
-
Decontamination: All glassware and equipment should be decontaminated. A common procedure involves rinsing with a suitable solvent (like acetone or ethanol) to remove organic residues, followed by a triple rinse with water. For cyanide-containing compounds, a subsequent rinse with a freshly prepared 10% bleach solution followed by a final water rinse can be effective, with all cleaning activities performed in a fume hood.[1]
-
Waste Disposal:
-
Solid Waste: Collect all solid this compound waste and contaminated materials (e.g., gloves, weighing paper, silica gel) in a dedicated, sealed, and clearly labeled hazardous waste container.[1][3] The label should read "HAZARDOUS WASTE - Cyanide Compound" and "Toxic".[1]
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and labeled hazardous waste container. Crucially, never mix cyanide-containing waste with acidic waste , as this can generate highly toxic hydrogen cyanide gas.[1][3]
-
Iodine Content: Iodine-containing waste has specific disposal considerations to prevent environmental contamination.[17][18] Ensure your waste stream is properly identified. Do not dispose of iodine down the drain.[17] Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on disposing of iodinated and cyanide-containing hazardous waste.[17][19]
-
By integrating these principles and protocols into your daily work, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
